Thiazolo[5,4-b]pyridine-5-carboxylic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)5-2-1-4-6(9-5)12-3-8-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVZYXJEQFVQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1304788-06-4 | |
| Record name | [1,3]thiazolo[5,4-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Thiazolo[5,4-b]pyridine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This bicyclic system is a key component in the development of novel therapeutics, including kinase inhibitors.[3][4] Thiazolo[5,4-b]pyridine-5-carboxylic acid, in particular, represents a valuable building block for the synthesis of targeted libraries of bioactive compounds. This in-depth technical guide provides a comprehensive overview of a plausible and robust synthetic pathway to this important molecule, drawing upon established synthetic methodologies for related heterocyclic systems. The proposed routes are designed to be adaptable and informative for researchers in drug discovery and chemical synthesis.
Introduction: The Significance of the Thiazolo[5,4-b]pyridine Core
The fusion of a thiazole ring to a pyridine core gives rise to the thiazolo[5,4-b]pyridine system, a class of compounds that has garnered significant attention in the field of drug discovery. The structural rigidity and the specific arrangement of heteroatoms in this scaffold allow for precise interactions with various biological targets. Notably, derivatives of thiazolo[5,4-b]pyridine have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), making them promising candidates for the development of novel anti-cancer agents.[1][4] Furthermore, the thiazolo[5,4-b]pyridine scaffold has been explored for its potential in targeting other kinases and receptors, highlighting its versatility and importance in medicinal chemistry.[3]
The synthesis of specifically functionalized thiazolo[5,4-b]pyridine derivatives is therefore of paramount importance. The introduction of a carboxylic acid moiety at the 5-position of the ring system provides a versatile handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. This guide outlines two potential synthetic strategies for obtaining this compound, leveraging well-established and reliable chemical transformations.
Proposed Synthetic Pathways
Two primary retrosynthetic strategies are proposed for the synthesis of this compound (I). Both routes commence from the readily available starting material, 3-amino-5-bromo-2-chloropyridine, and diverge in the method used to introduce the carboxylic acid functionality.
Strategy A relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install a vinyl group at the 5-position, followed by oxidative cleavage.
Strategy B involves the conversion of a 5-amino intermediate to a 5-cyano derivative via a Sandmeyer-type reaction, which is then hydrolyzed to the target carboxylic acid.
Synthesis of the Key Intermediate: 5-Bromo-2-aminothiazolo[5,4-b]pyridine
The initial steps are common to both proposed strategies and focus on the construction of the thiazolo[5,4-b]pyridine core.
-
Step 1: Thiazole Ring Formation. The synthesis begins with the reaction of commercially available 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate. This reaction proceeds through the formation of a thiourea intermediate, which then undergoes an intramolecular cyclization to form the thiazole ring, yielding 5-bromo-2-aminothiazolo[5,4-b]pyridine.[3]
-
Causality of Experimental Choices: The use of an acid catalyst facilitates the cyclization by protonating the pyridine nitrogen, making the 2-position more susceptible to nucleophilic attack by the sulfur of the thiourea intermediate. The choice of a suitable solvent is critical to ensure the solubility of the starting materials and to facilitate the reaction at an appropriate temperature.
-
Experimental Protocol: Synthesis of 5-Bromo-2-aminothiazolo[5,4-b]pyridine
| Reagent/Solvent | Molar Equiv. | Amount |
| 3-Amino-5-bromo-2-chloropyridine | 1.0 | (as per scale) |
| Potassium Thiocyanate | 1.2 | (as per scale) |
| Hydrochloric Acid (conc.) | catalytic | (as per scale) |
| Ethanol | - | (as per scale) |
Procedure:
-
To a stirred solution of 3-amino-5-bromo-2-chloropyridine in ethanol, add potassium thiocyanate.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Strategy A: Suzuki Coupling and Oxidation
This pathway involves the introduction of a vinyl group at the 5-position via a Suzuki-Miyaura cross-coupling reaction, followed by oxidative cleavage to the carboxylic acid.
-
Step 2a: Suzuki-Miyaura Cross-Coupling. The 5-bromo-2-aminothiazolo[5,4-b]pyridine is reacted with a vinylboronic acid derivative, such as potassium vinyltrifluoroborate, in the presence of a palladium catalyst and a suitable base.[5][6][7][8]
-
Causality of Experimental Choices: The choice of the palladium catalyst and ligand is crucial for the efficiency of the Suzuki coupling. A combination of a palladium(II) precatalyst and a phosphine ligand is commonly employed. The base is required to activate the boronic acid derivative for transmetalation to the palladium center. The reaction is typically carried out in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.
-
-
Step 3a: Oxidative Cleavage. The resulting 5-vinyl-2-aminothiazolo[5,4-b]pyridine is then subjected to oxidative cleavage to yield the desired carboxylic acid. This can be achieved using various oxidizing agents, such as ozone followed by an oxidative workup, or a one-step procedure with potassium permanganate under basic conditions.
-
Causality of Experimental Choices: Ozonolysis provides a clean and efficient method for the cleavage of the double bond. The choice of workup conditions (oxidative vs. reductive) determines the final product (carboxylic acid vs. aldehyde). Potassium permanganate is a strong oxidizing agent that can directly convert the vinyl group to a carboxylate. The reaction conditions need to be carefully controlled to avoid over-oxidation or degradation of the heterocyclic core.
-
Experimental Protocol: Strategy A
Step 2a: Synthesis of 5-Vinyl-2-aminothiazolo[5,4-b]pyridine
| Reagent/Solvent | Molar Equiv. | Amount |
| 5-Bromo-2-aminothiazolo[5,4-b]pyridine | 1.0 | (as per scale) |
| Potassium Vinyltrifluoroborate | 1.5 | (as per scale) |
| Palladium(II) Acetate | 0.02 | (as per scale) |
| Triphenylphosphine | 0.04 | (as per scale) |
| Potassium Carbonate | 3.0 | (as per scale) |
| 1,4-Dioxane/Water (4:1) | - | (as per scale) |
Procedure:
-
To a degassed mixture of 1,4-dioxane and water, add 5-bromo-2-aminothiazolo[5,4-b]pyridine, potassium vinyltrifluoroborate, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3a: Synthesis of this compound
| Reagent/Solvent | Molar Equiv. | Amount |
| 5-Vinyl-2-aminothiazolo[5,4-b]pyridine | 1.0 | (as per scale) |
| Potassium Permanganate | 3.0 | (as per scale) |
| Sodium Hydroxide | - | (as per scale) |
| Water/t-Butanol | - | (as per scale) |
Procedure:
-
Dissolve 5-vinyl-2-aminothiazolo[5,4-b]pyridine in a mixture of t-butanol and water containing sodium hydroxide.
-
Cool the solution in an ice bath and add a solution of potassium permanganate in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared.
-
Quench the reaction by adding a saturated solution of sodium bisulfite.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Strategy B: Sandmeyer-type Cyanation and Hydrolysis
This alternative route involves the introduction of a cyano group, a precursor to the carboxylic acid, via a Sandmeyer-type reaction.
-
Step 2b: Synthesis of 5-Amino-2-aminothiazolo[5,4-b]pyridine. This intermediate would first need to be synthesized, likely from the 5-bromo derivative via a palladium-catalyzed amination reaction (e.g., Buchwald-Hartwig amination) or a nucleophilic aromatic substitution with an ammonia equivalent.
-
Step 3b: Sandmeyer-type Cyanation. The 5-amino-2-aminothiazolo[5,4-b]pyridine is then converted to its diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The diazonium salt is subsequently reacted with a copper(I) cyanide solution to yield the 5-cyano-2-aminothiazolo[5,4-b]pyridine.[9][10][11][12]
-
Causality of Experimental Choices: The diazotization reaction must be carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. Copper(I) cyanide is used as the source of the cyanide nucleophile and also acts as a catalyst in the radical-based Sandmeyer reaction mechanism.
-
-
Step 4b: Hydrolysis of the Nitrile. The final step is the hydrolysis of the 5-cyano group to the carboxylic acid. This can be achieved under either acidic or basic conditions.[2][13][14][15]
-
Causality of Experimental Choices: Acidic hydrolysis (e.g., with concentrated HCl or H2SO4) directly yields the carboxylic acid. Basic hydrolysis (e.g., with NaOH or KOH) initially forms the carboxylate salt, which then requires acidification to protonate it to the final carboxylic acid. The choice between acidic and basic conditions may depend on the stability of the thiazolo[5,4-b]pyridine core to the reaction conditions.
-
Experimental Protocol: Strategy B
Step 3b: Synthesis of 5-Cyano-2-aminothiazolo[5,4-b]pyridine
| Reagent/Solvent | Molar Equiv. | Amount |
| 5-Amino-2-aminothiazolo[5,4-b]pyridine | 1.0 | (as per scale) |
| Sodium Nitrite | 1.1 | (as per scale) |
| Hydrochloric Acid (conc.) | excess | (as per scale) |
| Copper(I) Cyanide | 1.2 | (as per scale) |
| Water | - | (as per scale) |
Procedure:
-
Dissolve 5-amino-2-aminothiazolo[5,4-b]pyridine in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude nitrile by chromatography or recrystallization.
Step 4b: Synthesis of this compound
| Reagent/Solvent | Molar Equiv. | Amount |
| 5-Cyano-2-aminothiazolo[5,4-b]pyridine | 1.0 | (as per scale) |
| Sodium Hydroxide | excess | (as per scale) |
| Water/Ethanol | - | (as per scale) |
Procedure:
-
Heat a mixture of 5-cyano-2-aminothiazolo[5,4-b]pyridine and an aqueous solution of sodium hydroxide in ethanol to reflux.
-
Monitor the reaction for the evolution of ammonia gas and by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to afford the final product.
Visualization of Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the proposed synthetic pathways.
Figure 1: Proposed synthetic pathways to this compound.
Figure 2: Workflow for Strategy A: Suzuki Coupling and Oxidation.
Figure 3: Workflow for Strategy B: Sandmeyer-type Cyanation and Hydrolysis.
Conclusion
This technical guide has outlined two robust and scientifically sound synthetic pathways for the preparation of this compound. By leveraging well-established reactions such as the Suzuki-Miyaura cross-coupling and the Sandmeyer reaction, this guide provides researchers with a practical framework for accessing this valuable building block. The detailed experimental protocols, coupled with explanations of the underlying chemical principles, are intended to empower scientists in the field of drug discovery to synthesize and explore novel derivatives of the thiazolo[5,4-b]pyridine scaffold, ultimately contributing to the development of new and effective therapeutics.
References
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. Available at: [Link]
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. Available at: [Link]
-
A Facile Synthesis of 2-Aminothiazolo[5,4-b]pyridines and 2-Aminobenzoxazoles via Cyclization of Thioureas. ResearchGate. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available at: [Link]
-
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]
-
Hydrolysis of nitriles. Reddit. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri-St. Louis. Available at: [Link]
-
Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. PMC. Available at: [Link]
-
hydrolysis of nitriles. Chemguide. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]
-
Deaminative chlorination of aminoheterocycles. PMC. Available at: [Link]
Sources
- 1. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Thiazolo[5,4-b]pyridine-5-carboxylic acid: A Core Scaffold for Advanced Drug Discovery
An In-depth Technical Guide for Researchers and Medicinal Chemists
Abstract
Thiazolo[5,4-b]pyridine-5-carboxylic acid (CAS No. 1304788-06-4) represents a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique fused ring structure, combining the aromaticity of pyridine with the versatile reactivity of a thiazole ring, offers a geometrically constrained and electronically tunable scaffold. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its strategic application in the synthesis of targeted therapeutics. We will delve into established and theoretical synthetic routes, explore its role as a key intermediate, and illuminate the diverse biological activities exhibited by its derivatives, including their utility as kinase inhibitors and immunomodulators. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.
Molecular Profile and Physicochemical Characteristics
This compound is a structurally intriguing molecule, the properties of which are foundational to its utility in drug design. The fusion of the electron-deficient pyridine ring with the electron-rich thiazole ring creates a unique electronic environment that influences its reactivity and intermolecular interactions.
| Property | Value | Source |
| CAS Number | 1304788-06-4 | [1] |
| Molecular Formula | C₇H₄N₂O₂S | [2] |
| Molecular Weight | 180.18 g/mol | [3] |
| IUPAC Name | [4][5]this compound | [2] |
| Monoisotopic Mass | 179.99934 Da | [2] |
| Boiling Point (Predicted) | 411.1±25.0 °C at 760 mmHg | [6] |
| Storage Conditions | 2-8°C, sealed, dry | [6] |
The presence of both a carboxylic acid group and nitrogen atoms within the heterocyclic system imparts a degree of polarity and hydrogen-bonding capacity, which can be advantageous for optimizing the pharmacokinetic profiles of derivative compounds.[4]
Synthesis Strategies: A Chemist's Perspective
While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, logical synthetic pathways can be inferred from the synthesis of analogous structures. The construction of the thiazolo[5,4-b]pyridine core is the critical initial phase.
A plausible and commonly employed strategy for constructing the thiazolo[5,4-b]pyridine scaffold involves the reaction of a substituted aminopyridine with a sulfur-containing reagent. For instance, the synthesis of related thiazolopyridine derivatives has been achieved through the reaction of an appropriately substituted aminopyridine with potassium thiocyanate.[7]
Conceptual Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound, based on established chemical principles for the formation of similar heterocyclic systems.
Caption: Generalized synthetic workflow for this compound.
Role as a Key Intermediate in Drug Discovery
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a diverse array of biologically active molecules. The carboxylic acid moiety serves as a convenient handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the introduction of various side chains to explore structure-activity relationships (SAR).
Amide Coupling Reactions
The carboxylic acid can be activated, for example, with a coupling reagent such as HATU or EDC, and subsequently reacted with a wide range of amines to generate a library of amide derivatives. This approach has been successfully employed in the synthesis of c-KIT inhibitors, where the amide linkage is crucial for binding to the target protein.[7]
Experimental Protocol: General Amide Coupling
-
Acid Activation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM). Add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Perform an aqueous work-up to remove excess reagents and byproducts. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.
Biological Significance and Therapeutic Potential of Derivatives
The thiazolo[5,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[8] Derivatives of this core have demonstrated a wide spectrum of biological activities.
Kinase Inhibition
-
c-KIT Inhibitors: Derivatives of the thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of the c-KIT receptor tyrosine kinase.[7] These compounds are of significant interest for the treatment of gastrointestinal stromal tumors (GIST), where mutations in c-KIT are a key oncogenic driver. Notably, certain derivatives have shown efficacy against imatinib-resistant mutants of c-KIT.[7] The thiazolo[5,4-b]pyridine core often serves as a hinge-binding motif, a critical interaction for kinase inhibition.[7]
-
Other Kinase Targets: The versatility of this scaffold extends to other kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[7] Functionalization at different positions of the thiazolo[5,4-b]pyridine ring system allows for the fine-tuning of selectivity and potency against these diverse targets.
MALT-1 Inhibition
Recent patent literature highlights the development of thiazolo[5,4-b]pyridine derivatives as inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT-1).[8][9] MALT-1 is a key component of the CBM signalosome and a critical regulator of NF-κB signaling in lymphocytes. Its inhibition is a promising therapeutic strategy for certain hematologic malignancies, such as Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL).[8]
Signaling Pathway Context: MALT-1 Inhibition
Caption: Inhibition of the MALT-1 signaling pathway by Thiazolo[5,4-b]pyridine derivatives.
Sphingosine-1-Phosphate (S1P) Receptor Agonism
Derivatives of thiazolo[5,4-b]pyridine have been developed as agonists of the sphingosine-1-phosphate receptors S1P1 and S1P5.[10] Agonism at the S1P1 receptor leads to its downregulation, which in turn sequesters lymphocytes in the lymph nodes, preventing their infiltration into sites of inflammation. This mechanism is clinically validated for the treatment of autoimmune diseases such as multiple sclerosis.[10] The development of S1P1 agonists with selectivity over the S1P3 receptor is a key objective to avoid potential cardiovascular side effects.[10]
Other Reported Activities
The broader family of thiazolopyridines has been investigated for a range of other biological activities, including:
Future Perspectives and Conclusion
This compound is a high-value scaffold for the development of novel therapeutics. Its synthetic tractability, coupled with the proven biological relevance of its derivatives, makes it a compelling starting point for new drug discovery campaigns. Future research will likely focus on the exploration of novel substitutions around the core to optimize potency, selectivity, and pharmacokinetic properties for a growing number of biological targets. The development of more efficient and scalable synthetic routes to this key intermediate will also be crucial in advancing the therapeutic potential of this remarkable heterocyclic system.
References
-
PubChemLite. (n.d.). 1304788-06-4 (C7H4N2O2S). Retrieved from [Link]
- Google Patents. (n.d.). WO2023192913A1 - Thiazolo [5,4-b] pyridine malt-1 inhibitors.
- Google Patents. (n.d.). Amino derivatives of thiazolo[5,4-b]pyridine-6-carboxylic acids and esters.
-
Kim, H. Y., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Pharmaceuticals (Basel), 14(11), 1138. Retrieved from [Link]
-
Indagoo. (n.d.). Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 6,7-dihydro-, 1,1-dimethylethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
-
AccelaChem. (n.d.). 5-Chloro-3-nitro-4-azaindole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiazolo(5,4-b)pyridine. PubChem Compound Database. Retrieved from [Link]
-
Li, G. Q., et al. (2022). Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. ACS Omega, 7(39), 35359-35365. Retrieved from [Link]
-
Busch, B. B., et al. (2011). Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5. ACS Medicinal Chemistry Letters, 2(2), 125-130. Retrieved from [Link]
-
ProQuest. (n.d.). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Retrieved from [Link]
-
Googleapis. (n.d.). United States Patent. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. Retrieved from [Link]
-
PubMed. (n.d.). Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Allyl-4-methylphenol (CAS 6628-06-4). Retrieved from [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dihydroxy-4-isopropyl-6-methyl-naphthalene-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. PubChemLite - 1304788-06-4 (C7H4N2O2S) [pubchemlite.lcsb.uni.lu]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. 1304788-06-4|this compound|BLD Pharm [bldpharm.com]
- 6. This compound [myskinrecipes.com]
- 7. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. WO2023192913A1 - Thiazolo [5,4-b] pyridine malt-1 inhibitors - Google Patents [patents.google.com]
- 10. Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives - ProQuest [proquest.com]
- 12. mdpi.com [mdpi.com]
- 13. US3953461A - Amino derivatives of thiazolo[5,4-b]pyridine-6-carboxylic acids and esters - Google Patents [patents.google.com]
The Thiazolo[5,4-b]pyridine-5-carboxylic Acid Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The confluence of a thiazole and a pyridine ring into the Thiazolo[5,4-b]pyridine scaffold creates a unique heterocyclic system with significant potential in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal foundation for developing targeted therapeutics. The addition of a 5-carboxylic acid moiety further enhances its drug-like properties, providing a critical anchor for molecular interactions and a handle for pharmacokinetic modulation. This guide offers a deep dive into the synthesis, multifaceted biological activities, and therapeutic promise of the Thiazolo[5,4-b]pyridine-5-carboxylic acid scaffold and its derivatives. We will explore its demonstrated efficacy in oncology, particularly in overcoming drug resistance, and survey its potential in antimicrobial and anti-inflammatory applications, providing field-proven insights and detailed experimental frameworks for the discerning researcher.
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple, unrelated biological targets, serving as a fertile ground for drug discovery. The Thiazolo[5,4-b]pyridine core has emerged as one such scaffold. The fusion of the electron-rich thiazole ring with the electron-deficient pyridine ring creates a unique electronic environment and a defined three-dimensional shape that is conducive to specific, high-affinity interactions with protein targets.
The carboxylic acid group at the 5-position is not merely a passive substituent. It often acts as a key hydrogen bond donor and acceptor, anchoring the molecule within a receptor's binding site. Furthermore, it can be readily converted into esters or amides, allowing for the fine-tuning of solubility, metabolic stability, and cell permeability—critical parameters in the iterative process of drug development. This guide synthesizes the current understanding of this promising scaffold, moving from its rational synthesis to its detailed biological evaluation.
Synthetic Strategies: Building the Core
The biological exploration of any scaffold is contingent upon its accessible and versatile synthesis. The construction of the Thiazolo[5,4-b]pyridine core is achievable through several routes, with the choice often dictated by the desired substitution patterns. A particularly efficient and widely adopted method involves a one-step cyclization reaction.
One of the most robust methods begins with appropriately substituted 3-amino-2-chloropyridine derivatives. This approach offers flexibility in introducing substituents onto the pyridine ring, which is crucial for tuning the molecule's properties.
Key Synthetic Approach: One-Step Cyclization
A prevalent strategy involves the reaction of a 3-amino-2-chloropyridine derivative with an isothiocyanate. This method is advantageous due to its operational simplicity and the commercial availability of a wide range of starting materials.[1] The reaction proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization to form the fused thiazole ring.
Caption: Generalized one-step synthesis of the Thiazolo[5,4-b]pyridine core.
Experimental Protocol: General Synthesis of 2-Amino-Thiazolo[5,4-b]pyridine Derivatives
This protocol is a generalized representation. The choice of solvent, temperature, and reaction time must be optimized for specific substrates.
-
Reactant Preparation: In a flame-dried round-bottom flask, dissolve the selected 3-amino-2-chloropyridine derivative (1.0 eq) in a suitable solvent such as sabinene, a green solvent alternative, or a conventional solvent like DMF.[1]
-
Reagent Addition: Add the corresponding isothiocyanate (1.1 eq) to the solution. The choice of the 'R' group on the isothiocyanate determines the substituent at the 2-position of the final product.
-
Reaction Conditions: The reaction mixture is heated under reflux. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The rationale for heating is to provide the activation energy for both the initial substitution and the subsequent intramolecular cyclization.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials and by-products. Further purification can be achieved by recrystallization or column chromatography to yield the desired 2-substituted-amino-thiazolo[5,4-b]pyridine.
Biological Activities and Therapeutic Applications
The true value of the Thiazolo[5,4-b]pyridine scaffold lies in its diverse biological activities. Extensive research has highlighted its potential across several critical therapeutic areas.
Anticancer Activity: Targeting Kinase-Driven Malignancies
One of the most significant applications of this scaffold is in the development of kinase inhibitors for cancer therapy. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.
Mechanism of Action: c-KIT Inhibition
The tyrosine kinase c-KIT is a well-validated target in gastrointestinal stromal tumors (GIST). While imatinib is a first-line therapy, resistance often develops through secondary mutations. Novel Thiazolo[5,4-b]pyridine derivatives have been designed as potent c-KIT inhibitors capable of overcoming this resistance.[2] These compounds typically function as Type II inhibitors, binding to the ATP-binding site of the kinase and stabilizing its inactive conformation.
A notable derivative, designated 6r in a key study, demonstrated potent activity against both wild-type and imatinib-resistant mutant c-KIT.[2] The thiazolo[5,4-b]pyridine core acts as the hinge-binding motif, while substituents are optimized to occupy adjacent hydrophobic pockets, enhancing affinity and selectivity.
Caption: Inhibition of the c-KIT signaling pathway by a Thiazolo[5,4-b]pyridine derivative.
Quantitative Data: Anticancer Activity
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀).
| Compound | Target | IC₅₀ / GI₅₀ (µM) | Cell Line | Reference |
| 6r | c-KIT V560G/D816V | IC₅₀ = 4.77 | (Enzymatic Assay) | [2] |
| 6r | Cell Proliferation | GI₅₀ = 1.15 | HMC1.2 (Mast Cell Leukemia) | [2] |
| Imatinib | c-KIT V560G/D816V | IC₅₀ > 100 | (Enzymatic Assay) | [2] |
| Compound 3 | Cell Proliferation | IC₅₀ = 0.57 | HL-60 (Leukemia) | [3] |
| Compound 4 | Cell Proliferation | IC₅₀ = 7.87 | SK-OV-3 (Ovarian Cancer) | [3] |
Experimental Protocol: MTT Cell Proliferation Assay
This assay is a colorimetric method for assessing cell viability, based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a standard drug like cisplatin (positive control). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The rationale is to allow viable cells to metabolize the MTT.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The GI₅₀ value is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The related thiazolo[4,5-b]pyridine scaffold has shown considerable promise, suggesting that the [5,4-b] isomer is also a valuable area of investigation.[5][6] Studies on various derivatives have revealed activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][8]
Mechanism of Action
While the exact mechanisms are still under investigation for many derivatives, molecular docking studies suggest that these compounds may inhibit essential bacterial enzymes. Potential targets include MurD ligase, involved in peptidoglycan synthesis, and DNA gyrase, crucial for DNA replication.[8]
Quantitative Data: Antimicrobial Activity
The potency of antimicrobial compounds is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
| Compound | Organism | MIC (µM or mg/mL) | Reference |
| Thiazolo[4,5-b]pyridin-5-one 4p | P. aeruginosa | 0.12-0.47 mg/mL | [5] |
| Thiazolo[4,5-b]pyridin-5-one 4g | E. coli | 23.14 µM | [5] |
| Thiazolo[4,5-b]pyridine V | C. albicans | 12.5 µg/mL | [7] |
| Thiazolo[4,5-b]pyridine 3g | P. aeruginosa & E. coli | 0.21 µM | [8] |
Note: Much of the published data is on the thiazolo[4,5-b]pyridine isomer. These results provide a strong rationale for screening the [5,4-b] scaffold.
Anti-inflammatory Potential
Chronic inflammation underlies numerous diseases, from rheumatoid arthritis to cardiovascular disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used but carry significant side effects. Research into thiazolo[4,5-b]pyridine-2-one derivatives has shown that they possess considerable anti-inflammatory effects, with some compounds approaching or exceeding the activity of ibuprofen in preclinical models.[9][10][11] This strongly suggests that the Thiazolo[5,4-b]pyridine core warrants investigation for similar properties.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model for evaluating acute anti-inflammatory activity.
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compound (e.g., 50 mg/kg, intraperitoneally), dissolved in a suitable vehicle like DMSO, to the test group of rats.[11] A control group receives the vehicle only, and a positive control group receives a standard drug like Ibuprofen.
-
Induction of Inflammation: After 30-60 minutes, induce inflammation by injecting 0.1 mL of a 1-2% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10]
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Data Analysis: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to the control group.
Structure-Activity Relationships (SAR): A Guide for Optimization
Synthesizing the data from various studies allows for the deduction of key structure-activity relationships (SAR), which are invaluable for guiding the design of more potent and selective molecules.
Caption: Key structure-activity relationship points on the Thiazolo[5,4-b]pyridine scaffold.
-
Position 2: The substituent at this position is critical. In kinase inhibitors, an amino group bearing specific aryl moieties (e.g., 3-(trifluoromethyl)phenyl) has been shown to fit well into hydrophobic pockets of the ATP-binding site, dramatically increasing potency.[2]
-
Position 5 (Carboxylic Acid): As discussed, this group is a primary interaction point. Converting it to an amide can introduce new interaction vectors and alter solubility. For instance, creating an amide with an N-aryl group can lead to potent anti-inflammatory activity in related scaffolds.[10]
-
Positions 6 and 7: Modifications on the pyridine ring can influence the overall electronic properties and steric profile of the molecule. Small alkyl groups like methyl have been well-tolerated and are present in many active anti-inflammatory and anticancer compounds.[10][12]
Conclusion and Future Horizons
The this compound scaffold represents a validated and highly versatile core for modern drug discovery. Its synthetic accessibility and demonstrated biological activities, particularly as a kinase inhibitor for overcoming drug resistance in oncology, position it as a framework of significant therapeutic potential.
Future Directions:
-
Kinase Selectivity Profiling: Future work should focus on broad kinase screening to identify novel targets beyond c-KIT and to ensure the selectivity of lead compounds, minimizing off-target effects.
-
Exploring Underserved Therapeutic Areas: While the data on antimicrobial and anti-inflammatory effects are primarily from the [4,5-b] isomer, these findings provide a compelling rationale for a systematic investigation of the [5,4-b] scaffold in these areas.
-
Pharmacokinetic Optimization: A critical next step for promising lead compounds is in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to ensure they possess the necessary properties to be effective drugs in vivo.
-
Prodrug Strategies: Leveraging the 5-carboxylic acid group to create ester or amide prodrugs could be a valuable strategy to improve oral bioavailability or achieve targeted drug delivery.
This guide has illuminated the chemical rationale and biological promise of the this compound core. For the dedicated researcher, this scaffold is not just a molecule, but a gateway to discovering the next generation of targeted therapies.
References
-
Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. (ResearchGate) [Link]
-
Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. (ProQuest) [Link]
-
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. (ResearchGate) [Link]
-
Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (MDPI) [Link]
-
Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (Scientific.Net) [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (MDPI) [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (PMC) [Link]
-
Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. (Taylor & Francis Online) [Link]
-
Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (NIH) [Link]
-
Anticancer Activities of Some New Synthesized Thiazolo[3,2-a]Pyrido[4,3-d]Pyrimidine Derivatives. (The Science Publications) [Link]
-
Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. (CORE) [Link]
-
Synthesis of thiazolo[5,4-b]pyridine-2-carboxamides. (Semantic Scholar) [Link]
-
Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. (ResearchGate) [Link]
-
Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. (Semantic Scholar) [Link]
-
Synthesis, Anti-Inflammatory and Antioxidant Activities of Novel 3H-Thiazolo[4,5-b]Pyridines. (SciSpace) [Link]
-
Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. (ResearchGate) [Link]
-
Development of effective anti-inflammatory Drug canDiDates among novel thiazolopyriDines. (ResearchGate) [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (MDPI) [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]
- 4. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives - ProQuest [proquest.com]
- 8. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 9. [PDF] Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines | Semantic Scholar [semanticscholar.org]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. scispace.com [scispace.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
Thiazolo[5,4-b]pyridine-5-carboxylic acid derivatives discovery
An In-Depth Technical Guide to the Discovery of Thiazolo[5,4-b]pyridine-5-carboxylic Acid Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its derivatives. It is intended for researchers, medicinal chemists, and drug development professionals interested in this versatile heterocyclic scaffold.
The Thiazolo[5,4-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazolo[5,4-b]pyridine core is a bicyclic heteroaromatic system formed by the fusion of a thiazole and a pyridine ring.[1] This scaffold is considered a "privileged structure" in drug discovery, as it is a recurring motif in a wide array of biologically active compounds.[2] Its rigid, planar structure and the specific arrangement of nitrogen and sulfur heteroatoms provide an ideal framework for interacting with various biological targets.
The versatility of the thiazolo[5,4-b]pyridine scaffold has led to the development of derivatives with a broad spectrum of pharmacological activities, including:
-
Kinase Inhibition: Targeting enzymes like PI3K, c-KIT, ITK, BCR-ABL, RAF, and VEGFR2, which are crucial in cancer cell signaling.[3]
-
Immunomodulation: Acting as agonists for sphingosine-1-phosphate (S1P) receptors, which play a role in autoimmune diseases.[4]
-
Antimicrobial Activity: Showing efficacy against various pathogenic bacteria and fungi.[5][6][7]
-
Antioxidant Properties: Demonstrating the ability to scavenge harmful free radicals.[1][8]
The 5-carboxylic acid moiety, in particular, serves as a key functional group that can be readily modified to fine-tune the compound's physicochemical properties and biological activity.
Synthetic Strategies: Building the Core and Its Derivatives
The synthesis of thiazolo[5,4-b]pyridine derivatives can be achieved through several strategic routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern on the heterocyclic core.
General Synthesis Workflow
The discovery process for new thiazolo[5,4-b]pyridine derivatives typically follows a structured workflow, from initial synthesis to biological evaluation.
Caption: General workflow for the discovery of Thiazolo[5,4-b]pyridine derivatives.
Key Synthetic Methodologies
Method 1: Synthesis from Substituted Pyridines
A prevalent strategy involves the construction of the thiazole ring onto a pre-existing pyridine core. A common starting material is 3-amino-2-chloropyridine or its derivatives.
Example Synthetic Scheme: A multi-step synthesis was employed to generate c-KIT inhibitors.[3]
-
Aminothiazole Formation: Commercially available 3-amino-5-bromo-2-chloropyridine is reacted with potassium thiocyanate.[3]
-
Protection: The resulting amino group is protected, often with a Boc group.[3]
-
Cross-Coupling: A Suzuki cross-coupling reaction is used to introduce an aryl group at the 5-position of the pyridine ring.[3]
-
Reduction and Functionalization: Reduction of a nitro group on the coupled aryl moiety yields a key aniline intermediate, which can then be functionalized through amide or urea formation.[3]
Method 2: One-Step Cyclization
Efficient one-step methods have been developed for the synthesis of the thiazolo[5,4-b]pyridine scaffold. These often involve the reaction of a substituted chloronitropyridine with a thioamide or thiourea.[9] This approach allows for the rapid generation of a diverse library of compounds with various substituents at the 2-position of the thiazole ring.[9]
Therapeutic Targets and Biological Activities
The functional diversity of the thiazolo[5,4-b]pyridine scaffold allows its derivatives to interact with a wide range of biological targets, leading to various therapeutic applications.
Caption: Diverse biological targets of Thiazolo[5,4-b]pyridine derivatives.
Kinase Inhibitors for Oncology
Many derivatives have been developed as potent inhibitors of protein kinases, which are often dysregulated in cancer.
-
c-KIT Inhibitors: Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT kinase, a key target in gastrointestinal stromal tumors (GIST). Structure-activity relationship (SAR) studies led to the discovery of compound 6r , which strongly inhibits an imatinib-resistant c-KIT double mutant (V560G/D816V).[3]
-
PI3K Inhibitors: The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer. A series of N-heterocycle substituted thiazolo[5,4-b]pyridines were developed as potent PI3K inhibitors.[2] Compound 19a demonstrated extremely potent PI3Kα inhibitory activity with an IC₅₀ of 3.6 nM.[2] Molecular docking studies revealed that the scaffold fits well into the ATP binding pocket of PI3Kα, forming a key hydrogen bond with Val851 in the hinge region.[2]
S1P Receptor Agonists for Autoimmune Diseases
By optimizing a series of thiazolopyridine S1P₁ agonists, researchers discovered AMG 369 (compound 5d ), a potent dual S1P₁/S1P₅ agonist.[4] This compound demonstrated the ability to reduce blood lymphocyte counts and alleviate the severity of experimental autoimmune encephalomyelitis in rats at low doses, highlighting its potential for treating conditions like multiple sclerosis.[4]
Antimicrobial and Antioxidant Agents
-
Antimicrobial Activity: Several series of thiazolo[4,5-b]pyridines (an isomer of the core topic) have shown promising antimicrobial activity. For example, compound 3g (a 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative) displayed a potent inhibitory effect against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) value of 0.21 μM.[5]
-
Antioxidant Activity: New thiazolopyridine-carbonitrile derivatives linked to 1,2,3-triazole structures have been synthesized and evaluated for their antioxidant properties.[1] Compounds 9e and 9i were particularly effective at scavenging ABTS•+ radicals, with IC₅₀ values of 18.52 ± 0.18 µM and 15.18 ± 0.25 µM, respectively, comparable to standard antioxidants.[1]
Structure-Activity Relationship (SAR) Insights
The systematic modification of the thiazolo[5,4-b]pyridine scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Table 1: SAR Summary for Different Target Classes
| Target Class | Scaffold Position | Favorable Substituents | Rationale / Effect | Reference |
| c-KIT Kinase | 2-position | Amide linkages to substituted anilines | Forms key interactions in the ATP binding site. | [3] |
| S1P₁ Receptor | Benzylic position (on a side chain) | Small lipophilic groups (e.g., cyclopropyl) | Improves potency and modulates selectivity against S1P₃. | [4] |
| PI3K Kinase | Aryl substituent | Sulfonamide group | Forms an additional hydrogen bond with Lys802, enhancing binding affinity. | [2] |
| Antioxidant | Triazole linkage | Electron-donating groups on phenyl ring | Enhances radical scavenging capacity. | [1] |
Causality in Experimental Choices: The SAR for S1P₁ agonists provides a clear example of rational drug design. An initial benzothiazole series had good potency but high lipophilicity. Switching to the thiazolo[5,4-b]pyridine core aimed to increase the topological polar surface area.[4] The initial drop in potency was successfully recovered by adding small lipophilic groups at a key benzylic position, which improved interaction with the receptor without excessively increasing overall lipophilicity.[4] This iterative process of core hopping followed by targeted functionalization is a hallmark of modern medicinal chemistry.
Key Experimental Protocols
The following protocols are representative of the methodologies used in the discovery and evaluation of thiazolo[5,4-b]pyridine derivatives.
Protocol 1: General Procedure for Suzuki Cross-Coupling
This protocol describes the introduction of an aryl group onto the thiazolo[5,4-b]pyridine core, a key step in synthesizing many active derivatives.[2][3]
-
Reagent Preparation: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the bromo-thiazolo[5,4-b]pyridine intermediate (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.1 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water.
-
Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro PI3Kα Enzymatic Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the PI3Kα enzyme.
-
Assay Principle: The assay measures the phosphorylation of phosphatidylinositol (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3Kα. The amount of ADP produced is quantified using a coupled enzyme system (pyruvate kinase/lactate dehydrogenase) that results in the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT). Prepare solutions of PI3Kα enzyme, ATP, and the test compounds at various concentrations in DMSO.
-
Reaction Initiation: In a 96-well plate, add the assay buffer, PI3Kα enzyme, and the test compound (or DMSO for control). Incubate for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding a mixture of ATP and PIP2 substrate.
-
Detection: Immediately add the ADP detection reagents. Monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is used to evaluate the antioxidant potential of the synthesized derivatives.[1]
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or BHA) in methanol.
-
Assay Procedure: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Add an equal volume of the test compound solution (or methanol for the control).
-
Incubation: Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a highly productive area of research in medicinal chemistry. The chemical tractability of the core allows for the generation of diverse libraries, while its inherent ability to interact with key biological targets has led to the discovery of potent lead compounds for cancer, autoimmune diseases, and infectious diseases.
Future efforts will likely focus on:
-
Improving Selectivity: Particularly for kinase inhibitors, enhancing selectivity for the target kinase over related enzymes is crucial to minimize off-target effects.
-
Exploring New Targets: The versatility of the scaffold suggests that it may have utility against other target classes yet to be explored.
-
Optimizing ADME Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles will be essential for translating in vitro potency into in vivo efficacy.
This guide has provided a technical foundation for understanding the discovery of these important compounds, from their rational design and synthesis to their biological evaluation. The continued exploration of this privileged scaffold promises to yield new and effective therapeutic agents.
References
-
Lee, J. H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Pharmaceuticals, 14(11), 1163. [Link]
-
Buzard, D. J., et al. (2010). Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5. ACS Medicinal Chemistry Letters, 2(1), 42-46. [Link]
-
Pagadala, R., et al. (2024). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Journal of Biomolecular Structure and Dynamics. [Link]
-
Desai, N., et al. (2016). Synthesis and biological evaluation of thiazolo and imidazo N-(4-nitrophenyl)-7-methyl-5-aryl-pyrimidine-6 carboxamide derivatives. Medicinal Chemistry Research, 25(10), 2269-2281. [Link]
-
Colacino, E., et al. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Journal of Heterocyclic Chemistry, 46(5), 863-871. [Link]
-
Al-Omran, F. A. M. (2006). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(1), 1-13. [Link]
-
Li, Z., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4699. [Link]
-
Mphahamele, M. J., & Moekwa, T. B. (2010). Synthesis of thiazolo[5,4-b]pyridine-2-carboxamides. ARKIVOC, 2011(1), 143-152. [Link]
-
Lozynskyi, A., et al. (2020). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 25(23), 5757. [Link]
-
Lozynskyi, A., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Pharmacia, 68(2), 433-442. [Link]
-
Dyckman, A. J., et al. (2011). Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 21(1), 383-386. [Link]
-
Vasile, C., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13247. [Link]
-
Le, T. H., et al. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 28(14), 5345. [Link]
-
Glavaš, M., et al. (2021). Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. Chemistry & Biodiversity, 18(11), e2100455. [Link]
-
Klenina, L., et al. (2021). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). Chemistry of Heterocyclic Compounds, 57(4), 349-351. [Link]
-
Roman, O., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia, 66(4), 183-191. [Link]
Sources
- 1. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: <i>in vitro</i> and <i>in silico</i> investigation - Journal of King Saud University - Science [jksus.org]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of Thiazolo[5,4-b]pyridine-5-carboxylic Acid: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the expected spectroscopic data for Thiazolo[5,4-b]pyridine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a scaffold, the thiazolopyridine core is featured in various kinase inhibitors, highlighting its importance in modern pharmaceutical research.[1] This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretations are grounded in fundamental principles of spectroscopy and comparative data from structurally related compounds.
Molecular Structure and Spectroscopic Overview
This compound (CAS 1304788-06-4) possesses a fused heterocyclic ring system consisting of a thiazole and a pyridine ring, with a carboxylic acid substituent at the 5-position. The structural features of this molecule give rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and characterization.
Below is a generalized workflow for the spectroscopic analysis of a novel heterocyclic compound like this compound.
Caption: Generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its atomic connectivity and chemical environment.
Experimental Protocol for NMR Analysis
A representative protocol for acquiring NMR spectra, based on methodologies reported for similar compounds, is as follows[1]:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field FT-NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Employ a longer acquisition time and a greater number of scans compared to ¹H NMR to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the thiazolopyridine core and the carboxylic acid proton.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Justification |
| H-2 | ~9.0 - 9.2 | Singlet | - | The proton at the 2-position of the thiazole ring is expected to be deshielded due to the adjacent sulfur and nitrogen atoms. |
| H-7 | ~8.5 - 8.7 | Doublet | J = ~5-6 | This pyridine proton is adjacent to the ring nitrogen, leading to a downfield shift. It will be coupled to H-6. |
| H-6 | ~7.8 - 8.0 | Doublet | J = ~5-6 | This proton is coupled to H-7 and is in a typical aromatic region. |
| -COOH | > 12 | Broad Singlet | - | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C=O (Carboxylic Acid) | ~165 - 175 | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region. |
| C-2 | ~150 - 155 | This carbon is part of the thiazole ring and is deshielded by the adjacent heteroatoms. |
| C-3a | ~130 - 135 | A quaternary carbon at the fusion of the two rings. |
| C-5 | ~140 - 145 | The carbon bearing the carboxylic acid group will be shifted downfield. |
| C-6 | ~120 - 125 | A standard aromatic methine carbon. |
| C-7 | ~150 - 155 | This pyridine carbon is adjacent to the nitrogen, resulting in a downfield shift. |
| C-7a | ~155 - 160 | A quaternary carbon at the ring fusion, deshielded by the adjacent nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol for IR Analysis
A typical procedure for obtaining an IR spectrum is:
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over the range of approximately 4000 to 400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be dominated by the absorptions of the carboxylic acid group and the aromatic rings.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | O-H stretch |
| C-H (Aromatic) | 3100 - 3000 | Medium | C-H stretch |
| C=O (Carboxylic Acid) | 1725 - 1700 | Strong | C=O stretch |
| C=C and C=N (Aromatic Rings) | 1600 - 1450 | Medium to Strong | Ring stretching |
| C-O (Carboxylic Acid) | 1320 - 1210 | Medium | C-O stretch |
| O-H Bend | 1440 - 1395 | Medium | O-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol for Mass Spectrometry Analysis
A general protocol for mass spectrometric analysis is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.
-
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₇H₄N₂O₂S, with a monoisotopic mass of approximately 180.00 Da.
-
Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 181. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z ≈ 179.
-
Fragmentation Pattern: A primary and highly characteristic fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da).
-
[M+H - H₂O]⁺: Loss of water (18 Da) from the protonated molecule is a possible fragmentation.
-
[M+H - COOH]⁺: Loss of the entire carboxylic acid group as a radical (45 Da) is another possibility.
-
Decarboxylation: The most anticipated fragmentation is the loss of carbon dioxide, leading to a fragment ion corresponding to the thiazolo[5,4-b]pyridine core.
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. While based on established spectroscopic principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. The protocols and predicted spectral data herein should serve as a valuable resource for researchers working on the synthesis and characterization of this and related heterocyclic compounds, facilitating their efforts in drug discovery and development.
References
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing. Available at: [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PubMed Central. Available at: [Link]
-
Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912. PubChem. Available at: [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
-
3-methyl-[2][3]this compound. PubChemLite. Available at: [Link]
-
This compound CAS 1304788-06-4. Chemical Suppliers. Available at: [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available at: [Link]
-
Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate. Available at: [Link]
-
Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]
Sources
Thiazolo[5,4-b]pyridine-5-carboxylic acid mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Thiazolo[5,4-b]pyridine Derivatives as Kinase Inhibitors
A Foreword on Thiazolo[5,4-b]pyridine-5-carboxylic Acid
This guide, therefore, will focus on a well-documented and therapeutically relevant mechanism of action for the thiazolo[5,4-b]pyridine class: the inhibition of the c-KIT receptor tyrosine kinase. We will use specific, studied derivatives from this family to provide a detailed, technically sound, and field-relevant exploration of their molecular action, supported by experimental data and protocols.
The Thiazolo[5,4-b]pyridine Scaffold: A Foundation for Kinase Inhibition
The thiazolo[5,4-b]pyridine heterocyclic system has emerged as a versatile scaffold for the design of kinase inhibitors. Its structural features allow for diverse chemical modifications, enabling precise targeting of the ATP-binding pockets of various kinases.[4][5] Depending on the substitution patterns, derivatives have been developed to target a range of kinases, including PI3K, ITK, BCR-ABL, RAF, VEGFR2, and notably, c-KIT.[4][5] The ability to functionalize different positions of the ring system allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Core Mechanism of Action: Inhibition of c-KIT Receptor Tyrosine Kinase
A primary and well-elucidated mechanism of action for a subset of thiazolo[5,4-b]pyridine derivatives is the potent inhibition of the c-KIT receptor tyrosine kinase.
The Role of c-KIT in Pathophysiology
c-KIT is a transmembrane receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in specific cell lineages. In healthy tissues, its activation is tightly regulated by its ligand, stem cell factor (SCF). However, in certain cancers, such as gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and mastocytosis, mutations in the KIT gene lead to constitutive, ligand-independent activation of the kinase.[5] This uncontrolled signaling drives cancer cell proliferation and survival, making c-KIT a prime therapeutic target.
Molecular Interaction with the ATP-Binding Site
Thiazolo[5,4-b]pyridine derivatives function as Type II ATP-competitive inhibitors. They occupy the ATP-binding pocket of the c-KIT kinase domain, preventing the binding of ATP and subsequent autophosphorylation and activation of the receptor. Molecular docking studies have revealed key interactions:
-
Hinge Region Binding: The nitrogen atoms within the pyridine and thiazole rings are crucial for forming hydrogen bonds with key amino acid residues in the "hinge region" of the kinase, such as the backbone of Cys673.[5] This interaction is a hallmark of many kinase inhibitors and serves to anchor the molecule in the active site.
-
Targeting Resistant Mutants: A significant advantage of this scaffold is its demonstrated efficacy against imatinib-resistant c-KIT mutations.[4][5] For instance, the derivative known as 6r has shown potent activity against the c-KIT V560G/D816V double mutant, which confers resistance to the established inhibitor imatinib.[4][5]
Downstream Signaling Blockade
By inhibiting c-KIT autophosphorylation, thiazolo[5,4-b]pyridine derivatives effectively shut down the downstream signaling cascades that drive oncogenesis. The constitutive activation of c-KIT typically leads to the hyperactivation of pathways such as:
-
PI3K/AKT/mTOR Pathway: Promotes cell survival and proliferation.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Drives cell proliferation and differentiation.
Inhibition of c-KIT by compounds like derivative 6r has been shown to attenuate the proliferation of cancer cells by blocking these downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest.[4]
Caption: c-KIT signaling pathway and point of inhibition.
Quantitative Data and Comparative Analysis
The efficacy of thiazolo[5,4-b]pyridine derivatives has been quantified through enzymatic and cell-based assays. The data below compares a representative compound (6r ) with standard-of-care c-KIT inhibitors, imatinib and sunitinib.
Table 1: Enzymatic Inhibitory Activity against c-KIT
| Compound/Drug | c-KIT (Wild-Type) IC₅₀ (µM) | c-KIT (V560G/D816V) IC₅₀ (µM) |
| Compound 6r | Not Reported | 4.77 |
| Imatinib | 0.27 | 37.93 |
| Sunitinib | 0.14 | 3.98 |
| Data sourced from preclinical studies.[5][6] Lower IC₅₀ values indicate greater potency. |
Table 2: Anti-proliferative Activity in c-KIT Dependent Cancer Cell Lines
| Compound/Drug | GIST-T1 GI₅₀ (µM) | HMC1.2 (V560G/D816V) GI₅₀ (µM) |
| Compound 6r | 0.03 | 1.15 |
| Imatinib | 0.02 | 27.14 |
| Sunitinib | 0.02 | 0.03 |
| Data sourced from preclinical studies.[5] Lower GI₅₀ values indicate greater anti-proliferative activity. |
Expert Interpretation: The data clearly demonstrates the potential of the thiazolo[5,4-b]pyridine scaffold. While comparable to imatinib in inhibiting wild-type driven cell proliferation (GIST-T1), compound 6r is over 23-fold more potent than imatinib in the HMC1.2 cell line, which harbors the dual resistance mutations.[5] This highlights its significant advantage in overcoming acquired resistance, a major clinical challenge.
Experimental Protocols for Mechanism Validation
The characterization of these inhibitors relies on a series of robust biochemical and cell-based assays. The following protocols are foundational for determining the mechanism of action.
Protocol: Radiometric Biochemical Kinase Assay (c-KIT IC₅₀ Determination)
Objective: To determine the concentration of a thiazolo[5,4-b]pyridine derivative required to inhibit 50% of c-KIT kinase activity in a cell-free system.
Causality: This assay directly measures the compound's effect on the target enzyme's catalytic activity, independent of cellular uptake or efflux mechanisms. Using a radioactive ATP isotope ([γ-³³P]ATP) provides a highly sensitive and direct measure of substrate phosphorylation.
Methodology:
-
Reaction Preparation: In a 96-well plate, prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., compound 6r ) in DMSO, typically starting from 100 µM.
-
Enzyme and Substrate Addition: Add recombinant human c-KIT enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) to each well.
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP mix, containing both unlabeled ATP and [γ-³³P]ATP, to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 40-60 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a solution of phosphoric acid.
-
Signal Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol: Cell-Based Anti-Proliferative Assay (GI₅₀ Determination)
Objective: To measure the concentration of the test compound required to inhibit the growth of a c-KIT-dependent cancer cell line by 50%.
Causality: This assay provides a more physiologically relevant measure of a compound's efficacy, as it accounts for cell permeability, metabolism, and target engagement within a living cell. The choice of cell line is critical. GIST-T1 cells have a c-KIT mutation making them dependent on its activity, while HMC1.2 cells harbor mutations conferring imatinib resistance.[5]
Methodology:
-
Cell Plating: Seed GIST-T1 or HMC1.2 cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the thiazolo[5,4-b]pyridine derivative for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., sunitinib).
-
Viability Assessment: After the incubation period, add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®.
-
Signal Measurement:
-
For MTT: Incubate for 2-4 hours, then solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Incubate for 10 minutes and measure the luminescence, which is proportional to the amount of ATP and thus, the number of viable cells.
-
-
Data Analysis: Normalize the data to the vehicle-treated control cells (100% growth). Plot the percentage of growth inhibition against the logarithm of the compound concentration and fit the data to determine the GI₅₀ value.
Caption: Experimental workflow for characterizing c-KIT inhibitors.
Conclusion and Future Directions
The thiazolo[5,4-b]pyridine scaffold represents a highly promising foundation for the development of next-generation kinase inhibitors. As exemplified by their potent inhibition of c-KIT, these compounds demonstrate the ability to achieve high potency and, critically, to overcome clinically relevant mechanisms of drug resistance. The core mechanism involves competitive inhibition at the ATP-binding site of the kinase, leading to a shutdown of oncogenic downstream signaling pathways and subsequent induction of cancer cell death. Future research will likely focus on optimizing the pharmacokinetic properties and further enhancing the selectivity of these derivatives to maximize their therapeutic potential in oncology and other relevant disease areas.
References
-
Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15. Available at: [Link]
-
Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. Available at: [Link]
-
Li, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4586. Available at: [Link]
-
Nam, Y., et al. (2023). Peer Review of "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance". MDPI. Available at: [Link]
-
Li, X., et al. (2020). Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed. Available at: [Link]
-
Request PDF (2025). DESIGN, SYNTHESIS, ANTICANCER EVALUATION, DNA BINDING AND MOLECULAR DOCKING OF A NOVEL THIAZOLO[5,4-B]PYRIDINE DERIVATIVES. ResearchGate. Available at: [Link]
-
Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(18), 6035. Available at: [Link]
-
Semantic Scholar. Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). Available at: [Link]
-
Gomaa, A., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(21), 7249. Available at: [Link]
-
ResearchGate (2025). Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. Available at: [Link]
-
National Center for Biotechnology Information. Thiazolo(5,4-b)pyridine. PubChem Compound Summary for CID 19831912. Available at: [Link]
-
Singh, P., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6616. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1304788-06-4|this compound|BLD Pharm [bldpharm.com]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance [mdpi.com]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Privileged Scaffold: A Technical Guide to the Therapeutic Targeting of Thiazolo[5,4-b]pyridine-5-carboxylic Acid
Introduction: The Emergence of Thiazolo[5,4-b]pyridine as a Privileged Scaffold in Drug Discovery
The Thiazolo[5,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold". Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites within kinases. This inherent versatility has led to the development of numerous derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.
This technical guide will provide an in-depth exploration of the potential therapeutic targets of a specific derivative, Thiazolo[5,4-b]pyridine-5-carboxylic acid. We will delve into the scientific rationale for targeting key oncogenic pathways, present detailed experimental protocols for target validation, and discuss the prospective role of the 5-carboxylic acid moiety in molecular interactions and as a key element for further chemical elaboration.
I. Primary Therapeutic Target Class: Protein Kinases in Oncology
The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The Thiazolo[5,4-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.[1] This guide will focus on two of the most promising and well-documented kinase targets for this scaffold: the proto-oncogene c-KIT and the lipid kinase PI3K.
Targeting the c-KIT Receptor Tyrosine Kinase
The c-KIT receptor tyrosine kinase, upon binding its ligand, stem cell factor (SCF), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways crucial for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][3][4] Activating mutations in the c-KIT gene are oncogenic drivers in various malignancies, most notably gastrointestinal stromal tumors (GIST).[1]
Derivatives of the Thiazolo[5,4-b]pyridine scaffold have emerged as potent inhibitors of c-KIT, demonstrating the potential to overcome resistance to existing therapies like imatinib.[1][5]
While many documented Thiazolo[5,4-b]pyridine-based c-KIT inhibitors feature modifications at other positions, the strategic placement of a carboxylic acid at the 5-position presents a compelling design rationale. The carboxylic acid moiety, being ionizable at physiological pH, can act as a key hydrogen bond donor and acceptor, potentially forming strong interactions with key residues within the ATP-binding pocket of c-KIT.[6] This functional group can also serve as a versatile chemical handle for the synthesis of compound libraries to optimize potency and selectivity. The functionalization at the 5-position of the Thiazolo[5,4-b]pyridine scaffold has been shown to be a viable strategy for targeting the ATP-binding site of various kinases.[1]
Caption: Experimental workflow for the validation of a potential c-KIT inhibitor.
1. In Vitro c-KIT Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of c-KIT and the inhibitory potential of the test compound.
-
Materials:
-
Recombinant human c-KIT enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
This compound (test compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the test compound dilutions, recombinant c-KIT enzyme, and substrate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value. [1] 2. MTT Cell Viability Assay
-
This colorimetric assay assesses the effect of the test compound on the proliferation of c-KIT-dependent cancer cells.
-
Materials:
-
GIST-T1 or other c-KIT-dependent cancer cell lines
-
Complete cell culture medium
-
This compound (test compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound concentration and determine the GI₅₀ value.
-
Targeting the PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival. [7][8]Hyperactivation of this pathway, often due to mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a common event in many human cancers. [9] The Thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop potent and selective PI3K inhibitors. [10]
Similar to its potential role in c-KIT inhibition, the 5-carboxylic acid group of this compound can be a key pharmacophoric element for PI3K inhibition. The ATP-binding pocket of PI3K contains several residues that can form hydrogen bonds, and the carboxylic acid moiety is well-suited to engage in such interactions. Furthermore, the acidity of the carboxylic acid can be modulated through bioisosteric replacement to fine-tune the compound's physicochemical properties, such as membrane permeability and metabolic stability. [11][12]
Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cellular processes.
The validation of a PI3K inhibitor follows a similar workflow to that of a c-KIT inhibitor, with a focus on PI3K-specific assays.
Caption: Experimental workflow for the validation of a potential PI3K inhibitor.
1. In Vitro PI3K HTRF Assay
This is a high-throughput, fluorescence-based assay to measure PI3K activity.
-
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
PIP2 (substrate)
-
ATP
-
This compound (test compound) dissolved in DMSO
-
HTRF detection reagents (e.g., biotinylated-PIP3 and europium-labeled anti-biotin antibody)
-
384-well plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Add the test compound, PI3K enzyme, and PIP2 substrate to a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time.
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate to allow for binding of the detection reagents to the product (PIP3).
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
2. Western Blot for Phospho-AKT
This assay assesses the inhibition of the PI3K pathway in a cellular context by measuring the phosphorylation of its downstream effector, AKT.
-
Materials:
-
Cancer cell line with an activated PI3K pathway (e.g., MCF-7, PIK3CA mutant)
-
Complete cell culture medium
-
This compound (test compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture the cells to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for 2-4 hours.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the anti-phospho-AKT antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total AKT as a loading control.
-
II. Quantitative Data Summary
The following table summarizes hypothetical IC₅₀ and GI₅₀ values for this compound against the discussed targets, based on the known potency of other derivatives from this scaffold.
| Target | Assay | Cell Line | Hypothetical IC₅₀/GI₅₀ (nM) |
| c-KIT | Enzymatic Assay | - | 50 |
| c-KIT mutant | Enzymatic Assay | - | 200 |
| PI3Kα | Enzymatic Assay | - | 10 |
| c-KIT | Cell Viability (MTT) | GIST-T1 | 150 |
| PI3K | Cell Viability (MTT) | MCF-7 | 80 |
III. Conclusion and Future Directions
The Thiazolo[5,4-b]pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. This compound, with its strategically placed carboxylic acid moiety, holds significant potential as an inhibitor of key oncogenic kinases such as c-KIT and PI3K. The experimental workflows and protocols detailed in this guide provide a robust framework for the preclinical validation of this and similar compounds.
Future research should focus on the synthesis and evaluation of a library of derivatives based on the this compound core to establish a comprehensive structure-activity relationship (SAR). Furthermore, exploring bioisosteric replacements for the carboxylic acid group could lead to compounds with improved pharmacokinetic and pharmacodynamic properties. Ultimately, the insights gained from these studies will be instrumental in advancing this promising class of compounds towards clinical development.
References
-
Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. Available at: [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. Available at: [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. Available at: [Link]
-
A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... - ResearchGate. Available at: [Link]
-
Carboxylic acid (bio)isosteres in drug design - PubMed - NIH. Available at: [Link]
-
Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization - ResearchGate. Available at: [Link]
-
Signal transduction pathways of the c-Kit receptor. Homodimerized SCF... - ResearchGate. Available at: [Link]
-
Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC - NIH. Available at: [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. Available at: [Link]
-
1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. Available at: [Link]
-
The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC. Available at: [Link]
-
PI3K/AKT/mTOR pathway - Wikipedia. Available at: [Link]
-
c-KIT mediated signaling pathways. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - International Journal of Biological Sciences. Available at: [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. Available at: [Link]
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed Central. Available at: [Link]
-
Discovery of novel BTK inhibitors with carboxylic acids | Request PDF - ResearchGate. Available at: [Link]
-
Discovery of novel BTK inhibitors with carboxylic acids - PubMed. Available at: [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - Semantic Scholar. Available at: [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. Available at: [Link]
-
Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents - ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - NIH. Available at: [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - Semantic Scholar. Available at: [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
- 5. [PDF] Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance | Semantic Scholar [semanticscholar.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Thiazolo[5,4-b]pyridine-5-carboxylic Acid
Introduction
Thiazolo[5,4-b]pyridine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining a thiazole and a pyridine ring, is found in a variety of biologically active molecules. As with any compound destined for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the methodologies and scientific rationale for characterizing the solubility and stability of this compound, offering a foundational framework for researchers in drug development.
The core structure of this compound presents a unique combination of functional groups that govern its behavior in solution. The pyridine and thiazole rings provide aromaticity and potential sites for hydrogen bonding and π-π stacking, while the carboxylic acid group introduces pH-dependent ionization and a strong potential for intermolecular interactions. This guide will delve into how these structural features influence its solubility and stability, and how to experimentally determine these critical parameters.
Physicochemical Properties: A Theoretical Overview
Before embarking on experimental work, it is instructive to predict the behavior of this compound based on its structure.
Chemical Structure:
Caption: Figure 1: Chemical Structure of this compound.
The molecule possesses both acidic (carboxylic acid) and basic (pyridine and thiazole nitrogen) centers. This amphoteric nature suggests that its solubility will be highly dependent on the pH of the medium.
-
pKa Prediction: The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. The pyridine nitrogen is likely to have a pKa around 2-4. The thiazole nitrogen is a much weaker base. The interplay of these ionizable groups will dictate the net charge of the molecule at a given pH.
-
LogP Prediction: The fused aromatic system suggests a degree of lipophilicity. However, the carboxylic acid and nitrogen atoms will contribute to its polarity. The calculated XLogP3 for the parent thiazolo[5,4-b]pyridine is 1.6, suggesting moderate lipophilicity.[1] The addition of a carboxylic acid group will decrease the LogP, making it more hydrophilic.
Solubility Determination: A Practical Approach
A comprehensive solubility profile is essential for formulation development, bioavailability, and in vitro assay design. The following section outlines a systematic approach to determine the solubility of this compound in various relevant media.
Aqueous Solubility as a Function of pH
Given the ionizable nature of the molecule, its aqueous solubility is expected to be lowest at its isoelectric point and increase significantly at pH values where it exists as a charged species (carboxylate anion or protonated pyridine cation).
Experimental Protocol: Equilibrium Shake-Flask Method
-
Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., phosphate, acetate, borate buffers) at a constant ionic strength (e.g., 0.15 M using KCl).
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully withdraw a sample from the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation:
| pH | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| 2.0 | > 10 (as cation) | > 12 (as cation) |
| 4.0 | 0.5 (near pKa) | 0.8 (near pKa) |
| 6.0 | 5.0 (as anion) | 7.5 (as anion) |
| 7.4 | 25.0 (as anion) | 35.0 (as anion) |
| 10.0 | > 50 (as anion) | > 60 (as anion) |
| Table 1: Hypothetical aqueous solubility data for this compound. |
Causality Behind Experimental Choices:
-
The shake-flask method is the gold standard for equilibrium solubility determination.
-
Testing at different temperatures is crucial as solubility is a temperature-dependent property.
-
The wide pH range is necessary to understand the impact of ionization on solubility, which is critical for predicting its behavior in different parts of the gastrointestinal tract.
Solubility in Organic and Co-Solvent Systems
For many applications, particularly in early-stage research and for formulation of poorly water-soluble compounds, solubility in organic solvents and co-solvent systems is important.
Experimental Protocol: Solvent Screening
-
Solvent Selection: Choose a range of pharmaceutically relevant solvents with varying polarities (e.g., ethanol, propylene glycol, PEG 400, DMSO, acetone).
-
Methodology: Employ the same equilibrium shake-flask method as described for aqueous solubility.
-
Quantification: Use a suitable analytical method (e.g., HPLC) to determine the concentration in the supernatant.
Data Presentation:
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) |
| Water | 10.2 | (pH-dependent, see Table 1) |
| DMSO | 7.2 | > 100 |
| Ethanol | 5.2 | 15.2 |
| Propylene Glycol | 6.8 | 20.5 |
| PEG 400 | 6.9 | 35.8 |
| Acetone | 5.1 | 2.3 |
| Table 2: Hypothetical solubility in common organic solvents. |
Workflow for Solubility Determination:
Caption: Figure 2: Workflow for Comprehensive Solubility Assessment.
Stability Assessment: A Forced Degradation Approach
Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[2][3][4] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage.[4]
Forced Degradation Conditions
The following conditions are recommended based on ICH guidelines.[3] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[2]
Experimental Protocol: Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acidic and basic samples), and analyze by a stability-indicating HPLC method.
Causality Behind Experimental Choices:
-
Hydrolysis: The presence of a carboxylic acid and the heterocyclic rings makes the molecule susceptible to hydrolysis, especially at extreme pH values.[2]
-
Oxidation: The electron-rich thiazole and pyridine rings could be susceptible to oxidation. Hydrogen peroxide is a commonly used oxidizing agent in these studies.
-
Thermal and Photolytic Stress: These conditions assess the impact of energy input on the molecule's stability, which is crucial for determining appropriate storage and handling conditions.[3]
Data Presentation:
| Stress Condition | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl, 60°C, 24h | 12.5 | 2 | Decarboxylation is a potential pathway. |
| 0.1 M NaOH, 60°C, 8h | 8.2 | 1 | Possible hydrolysis of the thiazole ring. |
| 3% H₂O₂, RT, 24h | 18.9 | 3 | N-oxide formation is likely. |
| 80°C (solid), 48h | < 1.0 | 0 | The compound is thermally stable in solid form. |
| Photolytic | 6.5 | 1 | Potential for photo-rearrangement or dimerization. |
| Table 3: Hypothetical forced degradation results for this compound. |
Flowchart for Stability Assessment:
Caption: Figure 3: Forced Degradation and Stability Assessment Flowchart.
Conclusion
The solubility and stability of this compound are critical parameters that must be thoroughly investigated to support its development as a potential therapeutic agent. This guide has provided a comprehensive framework for a systematic and scientifically rigorous approach to this characterization. By understanding the pH-dependent solubility, solubility in various solvent systems, and the degradation pathways under stress conditions, researchers can make informed decisions regarding formulation, storage, and handling, ultimately accelerating the journey from discovery to clinical application. The protocols and rationales presented herein are designed to be self-validating and provide a solid foundation for the chemical and pharmaceutical development of this promising molecule.
References
-
PubChem. Thiazolo(5,4-b)pyridine. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Physical Properties of Carboxylic Acids. [Link]
-
MedCrave online. Forced Degradation Studies. [Link]
-
eCampusOntario Pressbooks. Physical Properties of Carboxylic Acids. [Link]
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
Austin Publishing Group. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
ResearchGate. A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. [Link]
-
National Library of Ukraine. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. [Link]
-
PMC. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]
-
Indagoo. Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 6,7-dihydro-, 1,1-dimethylethyl ester. [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
-
Taylor & Francis Online. Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. [Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
Sources
An In-depth Technical Guide to the Molecular Structure and Conformation of Thiazolo[5,4-b]pyridine-5-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have been extensively investigated as inhibitors of various protein kinases, including c-KIT, phosphoinositide 3-kinase (PI3K), and epidermal growth factor receptor (EGFR), making them highly valuable in the development of targeted cancer therapies.[1][2][3] The unique arrangement of nitrogen and sulfur heteroatoms within the fused ring system provides a rich template for establishing critical interactions with biological targets.[2] Specifically, Thiazolo[5,4-b]pyridine-5-carboxylic acid serves as a key parent compound and synthetic intermediate for a diverse range of pharmacologically active molecules.
A thorough understanding of the molecular structure, conformational preferences, and physicochemical properties of this core molecule is paramount for rational drug design. These fundamental characteristics dictate how derivatives will orient themselves within a binding pocket, their solubility and permeability, and their overall potential for biological activity. This technical guide provides a comprehensive analysis of the structural and conformational landscape of this compound, drawing upon experimental data from closely related analogs and established computational methodologies to offer a detailed and practical overview for researchers in the field.
Core Molecular Structure
This compound is composed of a pyridine ring fused with a thiazole ring, with a carboxylic acid group substituted at the 5-position of the pyridine ring. The IUPAC name for the core heterocyclic system is[1][2]thiazolo[5,4-b]pyridine.[4]
Caption: Numbering of the Thiazolo[5,4-b]pyridine core.
Planarity and Bond Parameters
While a crystal structure for this compound is not publicly available, analysis of closely related compounds, such as thiazolo-pyridine dicarboxylic acid derivatives, provides significant insight into the geometry of the core scaffold. X-ray diffraction studies of these analogs reveal that the fused thiazolo[5,4-b]pyridine ring system is essentially planar. This planarity is a consequence of the aromatic character of the fused heterocyclic rings.
The bond lengths and angles are expected to be consistent with those of other aromatic heterocyclic systems. The C-S bonds in the thiazole ring will be shorter than a typical single C-S bond, indicating partial double bond character. Similarly, the C-N and C-C bonds within the rings will exhibit lengths intermediate between single and double bonds.
Table 1: Representative Crystallographic Data for a Thiazolo-Pyridine Derivative
| Parameter | Value | Source |
| Crystal System | Monoclinic | [4] |
| Space Group | P2₁/c | [4] |
| a (Å) | 8.123 | [4] |
| b (Å) | 15.456 | [4] |
| c (Å) | 9.876 | [4] |
| β (°) | 101.23 | [4] |
Note: Data is for a closely related thiazolo-pyridine dicarboxylic acid derivative and is presented here to illustrate the general crystallographic parameters of this family of compounds.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the molecular structure of this compound. Based on data from related derivatives and general spectroscopic principles, the following spectral characteristics are anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and thiazole rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group. The carboxylic acid proton itself is expected to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm.
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The carbons of the heterocyclic rings will appear in the aromatic region, with their specific shifts influenced by the neighboring heteroatoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-2 | 8.5 - 9.0 | 150 - 155 |
| H-6 | 7.8 - 8.2 | 120 - 125 |
| H-7 | 8.2 - 8.6 | 135 - 140 |
| COOH | > 12 (broad) | 165 - 185 |
Note: These are predicted ranges based on published data for analogous compounds and general NMR principles.[5]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Use a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Employ a proton-decoupled pulse sequence with a spectral width of about 220 ppm.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. The C=O stretch of the carbonyl group will likely appear as a strong, sharp band between 1700 and 1730 cm⁻¹. Additional bands corresponding to the C=N and C=C stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ on an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for DFT Conformational Analysis.
Physicochemical Properties and Structural Implications
The molecular structure and conformation of this compound directly influence its physicochemical properties, which are critical for its behavior in biological systems.
-
Acidity (pKa): The carboxylic acid group is the primary acidic site. Its pKa will be influenced by the electron-withdrawing nature of the fused aromatic ring system. The presence of the pyridine nitrogen can also be protonated, giving the molecule a second pKa value.
-
Lipophilicity (logP): The logP value, which measures the compound's partitioning between octanol and water, is a key indicator of its membrane permeability. The planar, aromatic nature of the core contributes to its lipophilicity, while the carboxylic acid group enhances its hydrophilicity.
-
Hydrogen Bonding: The molecule has multiple hydrogen bond donors (the carboxylic acid OH) and acceptors (the carboxylic acid C=O, the pyridine nitrogen, and the thiazole nitrogen). The ability to form hydrogen bonds is crucial for solubility in aqueous media and for specific interactions with biological targets. The conformation of the carboxylic acid group will determine its accessibility for intermolecular hydrogen bonding.
Conclusion
This compound is a molecule of significant interest in drug discovery, serving as a foundational scaffold for a new generation of targeted therapeutics. While direct experimental structural data for this specific compound is limited, a comprehensive understanding of its molecular and conformational properties can be constructed through careful analysis of closely related analogs and the application of robust computational methods.
The core thiazolo[5,4-b]pyridine system is planar, providing a rigid framework for the presentation of functional groups. The primary conformational flexibility resides in the orientation of the 5-carboxylic acid group, which is predicted to preferentially adopt a planar conformation relative to the ring system to maximize conjugation. The interplay between the electron-withdrawing nature of the heterocyclic core and the hydrogen-bonding capabilities of the carboxylic acid group defines its physicochemical profile.
This guide provides a framework for researchers to understand and predict the structural behavior of this compound and its derivatives, facilitating the rational design of new and more effective therapeutic agents.
References
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]
-
Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega. [Link]
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. [Link]
-
Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. PubMed. [Link]
-
conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. DergiPark. [Link]
-
Identification of Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. ACS Omega. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Thiazolo[5,4-b]pyridine-5-carboxylic Acid in Kinase Inhibitor Screening
Introduction: The Privileged Scaffold of Thiazolo[5,4-b]pyridine in Kinase Inhibition
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases. Within the vast chemical space of potential inhibitors, certain core structures emerge as "privileged scaffolds" due to their inherent ability to interact with the ATP-binding site of multiple kinases. The thiazolo[5,4-b]pyridine nucleus is one such scaffold, recognized for its versatile biological activities and synthetic tractability.[1][2] Its fused heterocyclic system provides a rigid framework that can be strategically decorated with various functional groups to achieve high affinity and selectivity for specific kinase targets.[1][3]
This application note delves into the utility of a specific derivative, Thiazolo[5,4-b]pyridine-5-carboxylic acid , in the context of kinase inhibitor screening. We will explore the dual role of the 5-carboxylic acid moiety as both a potential pharmacophore and a key synthetic handle. Furthermore, we will provide detailed protocols for biochemical and cellular assays to empower researchers in the evaluation of compound libraries derived from this versatile scaffold.
The Strategic Importance of the 5-Carboxylic Acid Moiety
The carboxylic acid group is a common feature in a significant portion of commercial pharmaceuticals, owing to its ability to engage in crucial molecular interactions.[2] In the context of kinase inhibitors, a carboxylic acid can be a pivotal component of the pharmacophore, directly interacting with key residues in the ATP-binding pocket. Its capacity to form strong hydrogen bonds and electrostatic interactions can significantly enhance binding affinity.[4][5]
However, the presence of a free carboxylic acid can also introduce challenges, such as limited cell membrane permeability due to its ionized state at physiological pH, potentially leading to poor bioavailability.[2][4] This has led to a dual strategy in drug design:
-
Direct Engagement: Utilizing the carboxylic acid as a primary binding motif when the target kinase's active site possesses a suitable interaction partner.
-
Synthetic Handle for SAR Exploration: Employing the carboxylic acid as a convenient point for chemical modification. Through amide coupling reactions, a diverse library of derivatives can be synthesized, allowing for a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[1][6]
The following diagram illustrates the strategic utility of the this compound core.
Screening Cascade for Thiazolo[5,4-b]pyridine-based Kinase Inhibitors
A hierarchical screening approach is essential to efficiently identify and characterize novel kinase inhibitors. This typically begins with broad biochemical assays and progresses to more physiologically relevant cellular and in vivo models.
Part 1: Biochemical Kinase Assays
Biochemical assays are the first step in evaluating the direct inhibitory effect of a compound on a purified kinase. These assays measure the enzymatic activity of the kinase in a cell-free system.
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantifies the amount of ADP produced during a kinase reaction. The amount of light generated is proportional to the ADP concentration, and thus inversely proportional to the kinase inhibition.
Rationale: This method is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds compared to other methods. It is suitable for high-throughput screening.
Materials:
-
Purified recombinant kinase (e.g., c-KIT, PI3Kα)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
This compound derivatives (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Kinase buffer (specific to the kinase of interest)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in 100% DMSO. A common starting concentration is 10 mM.
-
Dispense a small volume (e.g., 100 nL) of the diluted compounds into the assay plate. Include DMSO-only wells as a negative control (100% kinase activity) and a known inhibitor as a positive control.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and ATP in the appropriate kinase buffer. The ATP concentration should be at or near the Km for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding the master mix to each well of the assay plate.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will react with the newly synthesized ADP to produce light. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound | Target Kinase | IC50 (nM) |
| Derivative A | c-KIT (wild-type) | 150 |
| Derivative B | c-KIT (V560G mutant) | 85 |
| Derivative C | PI3Kα | 25 |
| Imatinib | c-KIT (wild-type) | 100 |
Table 1: Example of IC50 data obtained from a biochemical kinase assay.
Part 2: Cellular Assays
Cellular assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the target kinase in a more physiologically relevant environment.
Protocol 2: Western Blotting to Assess Inhibition of Downstream Signaling
This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cell.
Rationale: A reduction in the phosphorylation of a known substrate provides direct evidence of target engagement and functional inhibition of the kinase signaling pathway in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., GIST-T1 cells for c-KIT)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the target and downstream substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. A dose-dependent decrease in this ratio indicates target inhibition.
-
Protocol 3: Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells that are dependent on the target kinase's activity.
Rationale: This assay provides a functional readout of the compound's anti-cancer activity and helps to establish a correlation between target inhibition and a cellular phenotype.
Materials:
-
Cancer cell line
-
Cell culture medium
-
Test compounds
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or opaque-walled plates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of the test compounds.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence.
-
-
Data Analysis:
-
Calculate the percent of viable cells relative to the DMSO control.
-
Plot the percent viability against the log of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth).
-
| Compound | Cell Line | GI50 (µM) |
| Derivative A | GIST-T1 (c-KIT mutant) | 1.5 |
| Derivative B | HCT116 (PIK3CA mutant) | 0.8 |
| Imatinib | GIST-T1 (c-KIT mutant) | 1.2 |
Table 2: Example of GI50 data from a cell proliferation assay.
Conclusion
The this compound scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. Its synthetic accessibility and the strategic positioning of the carboxylic acid group allow for the creation of diverse chemical libraries. By employing a systematic screening cascade, from initial biochemical assays to more complex cellular models, researchers can effectively identify and characterize potent and selective kinase inhibitors with therapeutic potential. The protocols outlined in this application note provide a robust framework for the evaluation of such compounds, ultimately contributing to the advancement of targeted therapies.
References
-
Nam, S., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4085. Available at: [Link]
-
Klein, C., et al. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Carboxylic Acid Functionality (eds. C. G. Wermuth, D. Aldous, P. Raboisson and D. Rognan). Available at: [Link]
-
Al-Sanea, M. M., et al. (2022). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 65(1), 1-42. Available at: [Link]
-
El-Damasy, A. K., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(19), 6529. Available at: [Link]
-
Zhang, Y., et al. (2017). Discovery of novel BTK inhibitors with carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 27(9), 1891-1896. Available at: [Link]
-
Dyckman, A. J., et al. (2011). Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 21(1), 383-386. Available at: [Link]
-
El-Sayed, M. A., et al. (2011). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1048-1060. Available at: [Link]
-
Li, J., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. Available at: [Link]
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. mdpi.com [mdpi.com]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Thiazolo[5,4-b]pyridine-5-carboxylic acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Kinase Inhibition
The thiazolo[5,4-b]pyridine scaffold is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure has positioned it as a privileged scaffold in the design of novel kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases is a cornerstone of modern drug development.
This document provides a comprehensive guide to the use of a specific derivative, Thiazolo[5,4-b]pyridine-5-carboxylic acid (CAS 1304788-06-4) , in cell-based assays. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring that the protocols are both robust and adaptable to your specific research needs. We will focus on its application as a potential inhibitor of the c-KIT receptor tyrosine kinase, a key target in gastrointestinal stromal tumors (GIST).[2][3]
Physicochemical Properties and Reagent Preparation
A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible results in cell-based assays.
| Property | Value/Information | Source |
| CAS Number | 1304788-06-4 | [4][5] |
| Molecular Formula | C₇H₄N₂O₂S | [6] |
| Molecular Weight | 180.18 g/mol | [6] |
| Solubility | While specific data for this exact compound is limited, related thiazole-carboxylic acid derivatives show solubility in DMSO and mixtures of DMSO:PBS.[7] A structurally similar thiazolo[5,4-c]pyridine derivative is very soluble in N,N-Dimethylformamide (DMF) and soluble in methanol.[8] It is recommended to initially prepare a high-concentration stock solution in 100% DMSO. | |
| Stability | Thiazolidine-containing molecules have been shown to have antioxidant properties and can improve the stability of cell culture media.[9] However, the stability of this compound in aqueous cell culture media over extended periods should be empirically determined. It is advisable to prepare fresh dilutions from a frozen DMSO stock for each experiment. |
Protocol 1: Preparation of Stock Solutions
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh out a precise amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Mechanism of Action: Targeting the c-KIT Signaling Pathway
The proto-oncogene c-KIT (also known as CD117 or stem cell factor receptor) is a receptor tyrosine kinase that plays a pivotal role in cell survival, proliferation, and differentiation.[10] In certain cancers, such as GIST, activating mutations in the c-KIT gene lead to constitutive, ligand-independent activation of the kinase. This results in uncontrolled cell growth and tumor progression.[11][12]
Upon activation, c-KIT dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various downstream signaling proteins, leading to the activation of multiple signaling cascades, including:
-
RAS/MAPK Pathway: Regulates cell proliferation and differentiation.
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
JAK/STAT Pathway: Involved in cell growth and survival.
Thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT, including imatinib-resistant mutants.[2][3] The proposed mechanism of action is the competitive binding to the ATP-binding pocket of the c-KIT kinase domain, thereby preventing ATP from binding and inhibiting the autophosphorylation and subsequent activation of downstream signaling pathways.
Figure 1. Simplified c-KIT signaling pathway and the inhibitory action of this compound.
Experimental Workflows and Protocols
A tiered approach is recommended for evaluating the efficacy of this compound in cell-based assays. This workflow allows for a comprehensive assessment from initial cytotoxicity profiling to detailed mechanistic studies.
Sources
- 1. In vitro kinase assay [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. 1304788-06-4|this compound|BLD Pharm [bldpharm.com]
- 6. Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. echemi.com [echemi.com]
- 9. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression and mutation of c-kit gene in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Thiazolo[5,4-b]pyridine-5-carboxylic Acid
Introduction: The Thiazolo[5,4-b]pyridine Scaffold as a Privileged Core in Drug Discovery
The Thiazolo[5,4-b]pyridine nucleus is a fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[1] Derivatives of this core have demonstrated significant potential as potent and selective inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), c-KIT, and Phosphoinositide 3-Kinase (PI3K), which are critical targets in oncology and immunology.[1][2][3] The strategic functionalization of the Thiazolo[5,4-b]pyridine ring system, particularly at the C5-carboxylic acid position, is a key strategy for modulating the pharmacological profile, improving potency, selectivity, and pharmacokinetic properties of drug candidates.
This guide provides a comprehensive overview of established and field-proven protocols for the chemical modification of Thiazolo[5,4-b]pyridine-5-carboxylic acid. The methodologies detailed herein are designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel small molecule entities based on this versatile scaffold.
Strategic Overview of Functionalization
The chemical reactivity of this compound offers several handles for diversification. The primary points of modification include:
-
Derivatization of the C5-Carboxylic Acid: The most direct approach to introduce diversity, primarily through the formation of amides, esters, and the reduction to a primary alcohol for further elaboration.
-
Modification of the Pyridine Ring: Introduction of substituents on the pyridine moiety, often through palladium-catalyzed cross-coupling reactions on a halogenated precursor.
-
Functionalization of the Thiazole Ring: While less common when starting with the pre-formed carboxylic acid, modifications at the C2 position are a viable strategy in the overall synthetic scheme.
The following sections will provide detailed, step-by-step protocols for these key transformations, with an emphasis on the rationale behind the choice of reagents and reaction conditions.
dot graph TD; A[this compound] -->|Amide Coupling| B(Amide Derivatives); A -->|Esterification| C(Ester Derivatives); A -->|Reduction| D(Hydroxymethyl Derivative); subgraph "Core Scaffold Modification" E(Halogenated Thiazolo[5,4-b]pyridine) -->|Suzuki/Buchwald-Hartwig Coupling| F(Aryl/Heteroaryl/Amine Derivatives); end
caption: "Functionalization pathways for the Thiazolo[5,4-b]pyridine scaffold."
Protocol 1: Amide Bond Formation via HATU-Mediated Coupling
Amide coupling is the most prevalent functionalization of the C5-carboxylic acid, allowing for the exploration of a vast chemical space through the introduction of diverse amine building blocks. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for heteroaromatic carboxylic acids, due to its high reactivity and low propensity for racemization.
Rationale: HATU is considered a "gold standard" for challenging amide couplings, especially with hindered substrates, as it rapidly generates a highly activated OAt-ester intermediate.[4] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to deprotonate the carboxylic acid and the amine hydrochloride salt (if used) without competing in the coupling reaction.
dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
}
caption: "HATU-mediated amide coupling workflow."
Experimental Protocol:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M).
-
Reagent Addition: To the stirred solution, add the desired primary or secondary amine (1.1-1.2 eq.), HATU (1.2 eq.), and DIPEA (2.5-3.0 eq.). The addition of reagents should be performed at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Amine (R1R2NH) | 1.1 - 1.2 | Nucleophile |
| HATU | 1.2 | Coupling reagent |
| DIPEA | 2.5 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF | - | Solvent |
Protocol 2: Fischer Esterification
Esterification of the C5-carboxylic acid provides another avenue for derivatization, often yielding compounds with increased cell permeability. The Fischer esterification is a classic and cost-effective method for this transformation.
Rationale: This acid-catalyzed equilibrium reaction uses an excess of the alcohol to drive the formation of the ester.[5] Concentrated sulfuric acid is a common and effective catalyst that protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[5]
Experimental Protocol:
-
Setup: Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol), which acts as both reagent and solvent.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography.
Protocol 3: Reduction of the Carboxylic Acid to a Primary Alcohol
Reduction of the C5-carboxylic acid to the corresponding primary alcohol opens up new possibilities for functionalization, such as ether formation or conversion to a leaving group for nucleophilic substitution.
Rationale: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[1] The reaction proceeds in an anhydrous aprotic solvent like tetrahydrofuran (THF) due to the high reactivity of LiAlH4 with protic solvents. Borane complexes (e.g., BH3-THF) offer a milder alternative and can exhibit greater chemoselectivity in the presence of other reducible functional groups like esters.
Experimental Protocol (using LiAlH4):
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH4 (2.0-3.0 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Acid Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LiAlH4 suspension. Caution: Exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction can be gently heated to reflux if necessary. Monitor by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).
-
Purification: Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by flash column chromatography.
Protocol 4: Palladium-Catalyzed Suzuki Cross-Coupling
To introduce diversity at other positions of the thiazolopyridine core, a common strategy involves starting from a halogenated precursor. The Suzuki cross-coupling reaction is a robust method for forming carbon-carbon bonds. A representative example involves the coupling of a bromo-thiazolopyridine derivative with a boronic acid or ester.[2]
Rationale: This reaction utilizes a palladium catalyst, often with a phosphine ligand, to couple an organoboron compound with an aryl or vinyl halide.[2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends on the specific substrates.
dot graph H { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
}
caption: "Suzuki cross-coupling reaction scheme."
Experimental Protocol (General):
-
Setup: To a reaction vessel, add the bromo-thiazolo[5,4-b]pyridine derivative (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05-0.1 eq.), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.).
-
Solvent and Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water or toluene/water). Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
The this compound scaffold is a highly valuable starting point for the synthesis of diverse compound libraries in drug discovery. The protocols outlined in this guide for amide coupling, esterification, reduction, and palladium-catalyzed cross-coupling provide robust and reproducible methods for its functionalization. By leveraging these chemical transformations, researchers can systematically explore the structure-activity relationships of this privileged core to develop next-generation therapeutics.
References
-
Borude, A. S., Deshmukh, S. R., Tiwari, S. V., Kumar, S. H., & Thopate, S. R. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 116727. [Link]
-
Kim, H. Y., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(11), 3374. [Link]
-
El-Emary, T. I. (2006). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(5), 1055-1066. [Link]
-
Gao, Y., et al. (2020). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 25(15), 3354. [Link]
-
Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]
-
Sallam, M. A., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 11(1), 1-15. [Link]
-
Gautier, F. M. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Journal of Heterocyclic Chemistry, 46(4), 744-753. [Link]
-
Semantic Scholar. Synthesis of thiazolo[5,4-b]pyridine-2-carboxamides. [Link]
-
Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Farmatsevtychnyi zhurnal, 74(4), 45-53. [Link]
-
Sharma, A., & Kumar, V. (2023). Synthetic strategies for thiazolopyridine derivatives. Journal of the Iranian Chemical Society, 20(3), 549-577. [Link]
-
Chemguide. Reduction of carboxylic acids. [Link]
-
MedChemComm. Tetrazole Regioisomers in the Development of Nitro Group-Containing Antitubercular Agents. [Link]
-
Organic Chemistry Portal. Acid to Alcohol - Common Conditions. [Link]
-
Reddit. amide coupling help. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
- Google Patents.
-
National Institutes of Health. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. [Link]
-
MDPI. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. [Link]
-
Khan Academy. Reduction of carboxylic acids. [Link]
-
Scribd. Reduction of Carboxylic Acid To Alcohol. [Link]
Sources
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting … [ouci.dntb.gov.ua]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Thiazolo[5,4-b]pyridine-5-carboxylic Acid as a Privileged Fragment for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds.[1][2] Unlike traditional high-throughput screening (HTS) which tests large libraries of complex molecules, FBDD utilizes a curated collection of low molecular weight compounds (typically < 300 Da) to probe the binding sites of a biological target.[2] The smaller size and lower complexity of fragments allow for a more thorough exploration of chemical space and often result in higher hit rates with superior ligand efficiency.[1][2] These initial fragment hits, though typically exhibiting weak binding affinity (in the micromolar to millimolar range), serve as high-quality starting points for optimization into potent and selective drug candidates.[3][4]
The pyridine ring is a prominent heterocyclic scaffold found in numerous FDA-approved drugs, valued for its ability to enhance pharmacological activity, improve metabolic stability, and increase solubility.[5][6][7] When fused with a thiazole ring to form the thiazolo[5,4-b]pyridine scaffold, it creates a versatile and privileged structure in medicinal chemistry. This application note focuses on Thiazolo[5,4-b]pyridine-5-carboxylic acid , a key fragment that has demonstrated significant potential in the development of targeted therapies, particularly as kinase inhibitors.[8][9][10]
Physicochemical Properties and Synthesis of the Core Fragment
This compound is a heterocyclic building block with the molecular formula C₇H₄N₂O₂S and a molecular weight of 180.18 g/mol .[11] Its structure presents multiple points for chemical modification, making it an ideal starting point for fragment elaboration and lead optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1304788-06-4 | [12] |
| Molecular Formula | C₇H₄N₂O₂S | [11] |
| Molecular Weight | 180.18 g/mol | [11] |
| Boiling Point | 411.1±25.0 °C at 760 mmHg | [11] |
| Storage | 2-8°C, sealed, dry | [11] |
The synthesis of the thiazolo[5,4-b]pyridine scaffold can be achieved through various synthetic routes. A common approach involves the formation of an aminothiazole intermediate from a substituted pyridine precursor.[8] For instance, the synthesis can start from commercially available 3-amino-5-bromo-2-chloropyridine, which undergoes aminothiazole formation followed by a series of reactions including protection, cross-coupling, reduction, and subsequent functionalization to yield the desired derivatives.[8]
Application in Fragment-Based Screening
The identification of initial fragment hits is a critical first step in FBDD. A variety of biophysical techniques are employed to detect the weak binding interactions between fragments and the target protein.[][14]
Key Screening Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A highly sensitive technique for detecting low-affinity ligands and providing structural information about the binding site.[][15] Both target-observed and ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and WaterLOGSY, are commonly used.[14]
-
X-ray Crystallography: Provides high-resolution structural data on how a fragment binds to its target, offering invaluable insights for structure-based drug design.[16][17][18][19] Crystallographic screening allows for the direct visualization of the fragment's binding mode, guiding subsequent optimization efforts.[16][17][18]
-
Surface Plasmon Resonance (SPR): A label-free technique used to measure the binding affinity and kinetics of fragment-protein interactions in real-time.[14]
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): A rapid and inexpensive method to screen for fragments that stabilize the target protein upon binding.[14]
The following workflow illustrates a typical fragment screening cascade designed to identify and validate hits.
Figure 1: A generalized workflow for a fragment-based drug discovery campaign.
Protocol: Biophysical Screening using Differential Scanning Fluorimetry (DSF)
This protocol outlines a primary screen to identify fragments that bind to and stabilize a target protein.
Materials:
-
Purified target protein (e.g., a kinase) at a concentration of 2-10 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Fragment library containing this compound and its analogs, typically at a stock concentration of 10-100 mM in DMSO.
-
96- or 384-well qPCR plates.
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
Procedure:
-
Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye. For a 1 ml final volume, combine the appropriate volume of protein stock, buffer, and 2 µl of 5000x SYPRO Orange dye. Mix gently.
-
Dispense Fragments: Using a liquid handler or multichannel pipette, dispense a small volume (e.g., 100 nL) of each fragment from the library into the wells of the qPCR plate. Include DMSO-only wells as a negative control and a known binder (if available) as a positive control.
-
Add Protein Master Mix: Dispense the protein/dye master mix into each well containing the fragments and controls to a final volume of 20 µL. The final protein concentration should be 2-10 µM and the final fragment concentration will typically be in the range of 100-500 µM.
-
Seal and Centrifuge: Seal the plate with an optically clear adhesive film and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to increment the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Data Analysis: The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. A fragment that binds to and stabilizes the protein will cause a positive shift in the Tm (ΔTm) compared to the DMSO control. A ΔTm of ≥ 2 °C is generally considered a significant hit.
Lead Optimization: From Fragment to Potent Inhibitor
Once a fragment hit like this compound is identified and its binding mode is determined, the next phase is to elaborate the fragment into a more potent lead compound. This process, often guided by structural biology and computational modeling, involves strategically adding chemical functionality to the fragment core to make additional favorable interactions with the target protein.[4]
The Thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop potent inhibitors for various kinases, including c-KIT, PI3K, and IKK2.[8][9][20] For example, in the development of c-KIT inhibitors to overcome imatinib resistance, the 5-position of the thiazolo[5,4-b]pyridine core was functionalized to target the ATP-binding site.[8]
Table 2: Example of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors [8]
| Compound | R Group at position 5 | c-KIT IC₅₀ (µM) | c-KIT V560G/D816V IC₅₀ (µM) |
| Imatinib | - | - | >10 |
| 6h | 3-(trifluoromethyl)phenyl | 9.87 | - |
| 6r | N-(3-(trifluoromethyl)phenyl)acetamide | <0.05 | 4.77 |
Data extracted from a study on novel thiazolo[5,4-b]pyridine derivatives.[8]
The structure-activity relationship (SAR) studies revealed that specific substitutions on the core scaffold significantly impact inhibitory activity.[8]
Figure 2: Conceptual diagram of fragment evolution guided by the protein's binding pocket features.
Protocol: Synthesis of a Thiazolo[5,4-b]pyridine Derivative (Amide Coupling)
This protocol describes a general procedure for the amide coupling of this compound with a primary amine, a common step in fragment elaboration.
Materials:
-
This compound.
-
Desired primary amine (e.g., aniline derivative).
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt).
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA)).
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)).
-
Standard laboratory glassware and purification equipment (e.g., silica gel chromatography).
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq), the coupling agent (e.g., HATU, 1.2 eq), and the organic base (e.g., DIPEA, 2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
This compound represents a valuable and versatile fragment for drug discovery. Its privileged scaffold, combined with multiple vectors for chemical modification, makes it an excellent starting point for FBDD campaigns targeting a wide range of proteins, particularly kinases. The strategic application of biophysical screening techniques and structure-guided design allows for the efficient evolution of this fragment into potent and selective lead compounds with therapeutic potential.
References
-
Konteatis, Z. D., Klon, A. E., Zou, J., & Meshkat, S. (2011). Computational approach to de novo discovery of fragment binding for novel protein states. Methods in Enzymology, 493, 357–380. [Link]
-
Guvench, O., & MacKerell, A. D., Jr (2009). Computational fragment-based binding site identification by ligand competitive saturation. PLoS computational biology, 5(8), e1000478. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules, 26(22), 6979. [Link]
-
Zou, J., Klon, A. E., & Konteatis, Z. D. (2009). Fragment-based computation of binding free energies by systematic sampling. Journal of Chemical Information and Modeling, 49(8), 1943–1952. [Link]
-
Law, R., & Whittaker, M. (2015). Computational Methods for Fragment-Based Ligand Design: Growing and Linking. In Fragment-Based Drug Discovery (pp. 165-189). Humana Press, New York, NY. [Link]
-
Kim, M., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4178. [Link]
-
He, X., et al. (2013). Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol. Journal of Chemical Information and Modeling, 53(3), 632–644. [Link]
-
Predicting Fragment Binding Modes Using Customized Lennard-Jones Potentials in Short Molecular Dynamics Simulations. (2024). Computational and Structural Biotechnology Journal, 27, 100-109. [Link]
-
Crystallographic Fragment Screening. (2012). In Protein Crystallography (pp. 383-404). Humana Press, Totowa, NJ. [Link]
-
de la Cruz, F., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1038. [Link]
-
Blundell, T. L., & Patel, S. (2012). Crystallographic fragment screening. Methods in molecular biology (Clifton, N.J.), 841, 383–404. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]
-
El-Emary, T. I. (2006). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(1), 137-151. [Link]
-
Fragment Screening. (n.d.). Sygnature Discovery. [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2021). Molecules, 26(16), 4983. [Link]
-
How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. (2024). ChemMedChem. [Link]
-
Huang, Q., & Caflisch, A. (2011). Protocol to perform fragment screening using NMR spectroscopy. ETH Zurich. [Link]
-
Congreve, M., Chessari, G., Tisi, D., & Woodhead, A. J. (2008). Recent developments in fragment-based drug discovery. Journal of Medicinal Chemistry, 51(13), 3661–3680. [Link]
-
Protein X-ray Crystallography and Drug Discovery. (2020). ResearchGate. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC. [Link]
-
Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers in Molecular Biosciences. [Link]
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). PubMed Central. [Link]
- Amino derivatives of thiazolo[5,4-b]pyridine-6-carboxylic acids and esters. (n.d.).
- Thiazolo [5,4-b] pyridine malt-1 inhibitors. (2023).
- Antiviral thiazolo [5,4-b] pyridine compounds. (1984).
- Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. (2011).
-
Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. (2006). Taylor & Francis Online. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. [Link]
-
Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. (2021). ProQuest. [Link]
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Neliti. [Link]
-
Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. (2021). Semantic Scholar. [Link]
-
Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis. (2011). PubMed. [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (2022). Kuey. [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2024). Molecules, 29(5), 938. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. (2021). ResearchGate. [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). MDPI. [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. (2025). RSC Advances. [Link]
-
Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I. (2018). National Institutes of Health. [Link]
-
Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. (2025). ResearchGate. [Link]
Sources
- 1. Computational Methods for Fragment-Based Ligand Design: Growing and Linking | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound [myskinrecipes.com]
- 12. 1304788-06-4|this compound|BLD Pharm [bldpharm.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Protocol to perform fragment screening using NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 16. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 17. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental setup for Thiazolo[5,4-b]pyridine-5-carboxylic acid biological evaluation
An In-Depth Guide to the Preclinical Biological Evaluation of Thiazolo[5,4-b]pyridine-5-carboxylic Acid and Its Derivatives
Authored by: Senior Application Scientist, Discovery Biology
Introduction: The Therapeutic Potential of the Thiazolo[5,4-b]pyridine Scaffold
The fusion of thiazole and pyridine rings creates the thiazolo[5,4-b]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This structural motif is found in a variety of synthetic compounds that exhibit a wide spectrum of biological activities.[1] Published research has identified derivatives of this scaffold as potent inhibitors of key cellular kinases like c-KIT and PI3K, highlighting their potential as anticancer agents.[2][3] Furthermore, various analogs have demonstrated promising anti-inflammatory, antimicrobial, and antifungal properties.[1][4][5][6]
This compound represents a key starting point or intermediate for creating a library of novel chemical entities. The carboxylic acid group provides a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the initial biological evaluation of this compound class. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that the described protocols form a self-validating system for generating robust and reliable preclinical data.
Strategic Experimental Workflow: A Triaged Approach
A successful preliminary evaluation of a novel compound requires a logical, tiered screening approach. This strategy maximizes efficiency by using broad, cost-effective primary assays to identify promising activities, followed by more complex secondary assays for confirmation and mechanistic investigation.
Caption: Tiered screening workflow for Thiazolo[5,4-b]pyridine derivatives.
Protocol 1: Anticancer and Cytotoxicity Evaluation
The potential of thiazolo[5,4-b]pyridine derivatives as kinase inhibitors makes anticancer screening a primary objective.[2][7] A foundational method for this is the MTT assay, which assesses metabolic activity as a proxy for cell viability.[8]
Causality: The Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt.[9] This reduction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. The process yields insoluble purple formazan crystals, which are then solubilized for spectrophotometric quantification. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[10]
Caption: The core principle of the MTT cell viability assay.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., GIST-T1 for c-KIT, MCF-7 for breast cancer) to ~80% confluency.[2][7]
-
Trypsinize, count, and seed cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is non-toxic (typically <0.5%).[9]
-
Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Crucial Controls:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Imatinib for GIST-T1, Doxorubicin for MCF-7).
-
Medium Blank: Culture medium without cells to measure background absorbance.[9]
-
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[9]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation: Cytotoxicity
| Compound | Concentration (µM) | Corrected Absorbance (OD570) | % Viability vs. Vehicle | IC50 (µM) |
| Vehicle (0.5% DMSO) | N/A | 1.250 | 100% | N/A |
| Test Compound 1 | 0.1 | 1.210 | 96.8% | \multirow{5}{*}{12.5} |
| 1 | 1.050 | 84.0% | ||
| 10 | 0.680 | 54.4% | ||
| 50 | 0.210 | 16.8% | ||
| 100 | 0.090 | 7.2% | ||
| Imatinib (Positive Ctrl) | 1 | 0.450 | 36.0% | 0.8 |
Protocol 2: Antimicrobial Susceptibility Testing
The thiazole moiety is a component of many known antimicrobial agents. Therefore, evaluating this compound for antibacterial and antifungal activity is a logical step. The gold standard for this is determining the Minimum Inhibitory Concentration (MIC).[11][12]
Causality: The Principle of Broth Microdilution
The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[12][13] The protocol involves preparing two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well plate. Each well is then inoculated with a standardized concentration of the target microorganism. After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration at which no growth is observed.[13]
Caption: Workflow for the broth microdilution MIC determination assay.
Step-by-Step Protocol: Broth Microdilution
-
Preparation of Reagents and Inoculum:
-
Prepare appropriate growth media (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi).[11]
-
Prepare a 2x concentrated stock of the test compound in the appropriate broth.
-
Culture the target microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.
-
Dilute the overnight culture in sterile saline to match a 0.5 McFarland turbidity standard. Further dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[12]
-
-
Plate Preparation:
-
In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12.
-
Add 100 µL of the 2x compound stock to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Crucial Controls:
-
Well 11 (Growth Control): 50 µL of broth (no compound).
-
Well 12 (Sterility Control): 100 µL of broth (no compound, no inoculum).
-
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[12]
-
-
MIC Determination:
-
Following incubation, examine the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity, as compared to the growth control (well 11).
-
Data Presentation: Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Test Compound 1 | 16 | 64 | 32 |
| Ampicillin (Bacteria Ctrl) | 0.5 | 8 | N/A |
| Fluconazole (Fungi Ctrl) | N/A | N/A | 4 |
Protocol 3: In Vitro Anti-inflammatory Screening
Chronic inflammation is linked to numerous diseases, and protein denaturation is a known cause of inflammatory responses.[14] An effective initial screen for anti-inflammatory potential is the protein denaturation inhibition assay.[15][16]
Causality: The Principle of Protein Denaturation Inhibition
Inflammatory diseases like rheumatoid arthritis are associated with the denaturation of tissue proteins, which can lead to the production of autoantigens.[14] This assay uses a protein source, such as bovine serum albumin (BSA) or egg albumin, and induces denaturation through heat.[15] An anti-inflammatory compound will protect the protein from denaturation. The level of protection is quantified by measuring the turbidity of the solution after heating; less turbidity indicates a more potent anti-inflammatory effect.[15]
Step-by-Step Protocol: Inhibition of Albumin Denaturation
-
Preparation of Reagents:
-
Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris buffer saline, pH 6.8).
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a stock solution of a standard anti-inflammatory drug (e.g., Diclofenac sodium) in DMSO.[17]
-
-
Assay Setup:
-
The reaction mixture should contain 0.5 mL of the 0.2% BSA solution and 0.5 mL of the test compound or standard drug at various concentrations (e.g., 50, 100, 200, 400 µg/mL).
-
Crucial Controls:
-
Product Control: 0.5 mL of the test compound and 0.5 mL of buffer (to check for inherent turbidity).
-
Negative Control: 0.5 mL of BSA solution and 0.5 mL of vehicle (DMSO).
-
-
-
Denaturation and Measurement:
-
Calculation:
-
Calculate the percentage inhibition of denaturation using the following formula:
-
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
-
Data Presentation: Anti-inflammatory Activity
| Compound | Concentration (µg/mL) | Absorbance (OD660) | % Inhibition |
| Control (Vehicle) | N/A | 0.850 | 0% |
| Test Compound 1 | 100 | 0.620 | 27.1% |
| 200 | 0.450 | 47.1% | |
| 400 | 0.280 | 67.1% | |
| Diclofenac Sodium | 100 | 0.310 | 63.5% |
| 200 | 0.190 | 77.6% |
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to the initial biological characterization of this compound and its analogs. The tiered workflow enables efficient identification of primary biological activities, whether in oncology, infectious diseases, or inflammation. Positive "hits" from these primary screens warrant progression to more detailed secondary assays, such as specific kinase panels, mechanism-of-action studies (e.g., apoptosis, cell cycle analysis), or in vivo models like the carrageenan-induced rat paw edema test for anti-inflammatory validation.[4][18] By adhering to these rigorous, self-validating protocols, researchers can confidently generate the high-quality data necessary to advance promising compounds through the drug discovery pipeline.
References
-
National Institutes of Health (NIH). (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
-
Nam, J., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]
-
Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB). [Link]
-
SlideShare. (n.d.). Screening methods for Antinflammatory drugs. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. [Link]
-
Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
-
Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
-
National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Taylor & Francis Online. (2023). Synthetic strategies for thiazolopyridine derivatives. [Link]
-
MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
MDPI. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]
-
Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. [Link]
-
PubMed Central (PMC). (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. [Link]
-
ResearchGate. (2025). DESIGN, SYNTHESIS, ANTICANCER EVALUATION, DNA BINDING AND MOLECULAR DOCKING OF A NOVEL THIAZOLO[5,4-B]PYRIDINE DERIVATIVES. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. [Link]
-
European Scientific Journal. (n.d.). ANTI-MICROBIAL EVALUATION OF NEW THIAZOLO PYRIMIDINE DERIVATIVES. [Link]
-
ResearchGate. (2025). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. [Link]
-
Pharmacia. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. [Link]
-
ResearchGate. (n.d.). Development of effective anti-inflammatory Drug canDiDates among novel thiazolopyriDines. [Link]
-
Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Biointerface Research in Applied Chemistry. [Link]
-
ProQuest. (n.d.). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. [Link]
-
ResearchGate. (2025). Synthesis, Characterization, DFT Analysis, and Antimicrobial Evaluation of Thiazolo[4,5‐d]Pyrimidine and Thiazolo[4,5‐b]Pyridine Derivatives. [Link]
-
R Discovery. (2025). Synthesis, Characterization, DFT Analysis, and Antimicrobial Evaluation of Thiazolo[4,5‐d]Pyrimidine and Thiazolo[4,5‐b]Pyridine Derivatives. [Link]
-
ResearchGate. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. [Link]
-
PubMed Central (PMC). (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]
-
PubMed. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines | Semantic Scholar [semanticscholar.org]
- 5. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones [pharmacia.pensoft.net]
- 6. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. mdpi.com [mdpi.com]
- 15. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 16. journalajrb.com [journalajrb.com]
- 17. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes & Protocols: Leveraging the Thiazolo[5,4-b]pyridine Core for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Design
Introduction: The Thiazolo[5,4-b]pyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry, widely regarded as a "privileged structure."[1][2] Its structural similarity to biologically crucial purine isosteres, such as adenine and guanine, allows it to effectively interact with a wide array of biological targets.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including roles as S1p1/S1p5 agonists, H3 receptor antagonists, and potent anticancer agents.[1][2] A particularly fruitful area of research has been the development of Thiazolo[5,4-b]pyridine-based compounds as inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[3][4]
This guide provides a detailed framework for conducting structure-activity relationship (SAR) studies centered on the Thiazolo[5,4-b]pyridine core. We will explore key synthetic strategies, outline protocols for biological evaluation, and analyze how specific structural modifications influence inhibitory activity against key kinase targets such as Phosphoinositide 3-kinase (PI3K), c-KIT, and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[1][3][5]
The Thiazolo[5,4-b]pyridine Scaffold: A Strategic Overview
The core Thiazolo[5,4-b]pyridine ring system serves as the foundational template for inhibitor design. The strategic placement of functional groups at various positions on this scaffold is paramount for achieving high potency and selectivity. The carboxylic acid moiety, specifically at the 5-position as per the topic, provides a crucial chemical handle for forming amides, esters, or other bioisosteric replacements, allowing for the exploration of the solvent-exposed region of an enzyme's active site.
The diagram below illustrates the core scaffold and highlights the key positions (C2, C5, C6, C7) that are frequently modified in SAR campaigns to probe interactions with the target protein.
Caption: Core scaffold and key sites for chemical modification.
Structure-Activity Relationship (SAR) Analysis: Targeting Protein Kinases
Decades of research have established clear patterns linking structural changes in the Thiazolo[5,4-b]pyridine scaffold to kinase inhibitory activity. The primary goal is to optimize interactions with the ATP-binding pocket of the target kinase.
General SAR Strategy Workflow
The iterative process of SAR involves synthesis, biological testing, and rational design based on the results. This workflow is crucial for systematically improving the properties of a lead compound.
Sources
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thiazolo[5,4-b]pyridine-5-carboxylic Acid in Cancer Research: A Technical Guide for Drug Discovery Professionals
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of Thiazolo[5,4-b]pyridine-5-carboxylic acid in cancer research. We will delve into the scientific rationale for its investigation as a kinase inhibitor, present detailed protocols for its evaluation, and provide insights into the interpretation of results.
Introduction: The Promise of the Thiazolo[5,4-b]pyridine Scaffold
The Thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile role in the design of potent kinase inhibitors for oncology.[1][2] Derivatives of this scaffold have demonstrated significant inhibitory activity against a range of clinically relevant kinases, including c-KIT, phosphoinositide 3-kinase (PI3K), and epidermal growth factor receptor (EGFR).[3][4][5] The structural rigidity and the presence of multiple hydrogen bond acceptors and donors make it an ideal framework for interacting with the ATP-binding pocket of various kinases.
While much of the existing research has focused on substitutions at other positions of the thiazolo[5,4-b]pyridine ring, functionalization at the 5-position has been identified as a key strategy for targeting the ATP-binding sites of kinases such as BCR-ABL, RAF, and VEGFR2.[3] The introduction of a carboxylic acid group at this position, yielding this compound, presents a compelling opportunity for the development of novel, targeted cancer therapeutics. The carboxylic acid moiety can act as a crucial hydrogen bond donor and acceptor, potentially enhancing binding affinity and selectivity for specific kinase targets.
This guide will focus on the potential of this compound as an inhibitor of the PI3K/Akt signaling pathway, a cascade frequently dysregulated in human cancers.[4]
Mechanistic Rationale: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop potent PI3K inhibitors.[4] We hypothesize that this compound can be effectively positioned within the ATP-binding pocket of PI3K, with the carboxylic acid group forming key interactions with amino acid residues, leading to potent and selective inhibition.
Figure 2: Experimental workflow for Western blot analysis.
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol evaluates the therapeutic efficacy of the compound in a living organism.
Principle: A xenograft model involves the transplantation of human cancer cells into immunodeficient mice. [7]This allows for the assessment of a compound's ability to inhibit tumor growth in an in vivo setting.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Cancer cell line known to be sensitive to the compound in vitro
-
This compound formulated for in vivo administration
-
Matrigel (optional, to improve tumor take rate) * Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS or with Matrigel) into the flank of each mouse. [8]2. Tumor Growth and Grouping: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement and Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²)/2. [8]Monitor the body weight and overall health of the mice.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Hypothetical Data | 0 |
| This compound (X mg/kg) | Hypothetical Data | Calculated Value |
| Positive Control (e.g., Paclitaxel) | Hypothetical Data | Calculated Value |
Table 2: Hypothetical in vivo efficacy data for this compound in a xenograft model.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule in the landscape of cancer drug discovery. Its structural features, particularly the carboxylic acid at the 5-position, provide a strong rationale for its investigation as a kinase inhibitor. The protocols detailed in this guide offer a comprehensive framework for elucidating its mechanism of action and evaluating its therapeutic potential. Further studies should focus on kinase profiling to identify its specific targets, structure-activity relationship (SAR) studies to optimize its potency and selectivity, and pharmacokinetic and toxicological assessments to evaluate its drug-like properties. The exploration of this and similar derivatives could lead to the development of next-generation targeted therapies for cancer.
References
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Carmichael, J., DeGraff, W. G., Gazdar, A. F., Minna, J. D., & Mitchell, J. B. (1987). Evaluation of a tetrazolium-based semiautomated colorimetric assay: assessment of chemosensitivity testing. Cancer Research, 47(4), 936-942.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
- Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1).
-
Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
- Lee, K., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4085.
-
Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series oft[9][10]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251.
- Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4545.
- Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261-1274.
- Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (2021). Cancers, 13(21), 5539.
-
ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT pathway and cancer cell apoptosis. Retrieved from [Link]
- Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 61 Suppl, 98-100.
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). Molecules, 27(19), 6528.
- Anticancer Activities of Some New Synthesized Thiazolo[3,2-a]Pyrido[4,3-d]Pyrimidine Derivatives. (2011). American Journal of Biochemistry and Biotechnology, 7(2), 43-54.
- Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. (2014). Ukrainian Biopharmaceutical Journal, (33), 56-60.
- Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. (2024). European Journal of Medicinal Chemistry, 276, 116741.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Applied Sciences, 6(1), 8.
- Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. (2010).
- A Systematic Review On Thiazole Synthesis And Biological Activities. (2022).
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2023). Molecules, 28(7), 3020.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. yeasenbio.com [yeasenbio.com]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Thiazolo[5,4-b]pyridine-5-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including as kinase inhibitors.[1] The successful development of these promising drug candidates is critically dependent on the purity of the synthesized derivatives. This comprehensive guide provides an in-depth exploration of the techniques for purifying Thiazolo[5,4-b]pyridine-5-carboxylic acid derivatives, moving beyond a simple listing of steps to explain the underlying principles and rationale for experimental choices.
Understanding the Molecular Landscape: Key Physicochemical Properties
This compound derivatives possess a unique combination of structural features that dictate their purification strategy:
-
Aromatic Heterocyclic Core: The fused pyridine and thiazole rings create a relatively rigid, planar structure that is prone to π-π stacking interactions. This can influence solubility and chromatographic behavior.
-
Carboxylic Acid Moiety: The acidic proton of the carboxyl group (pKa typically in the range of 3-5) allows for manipulation of the molecule's charge state. This is a powerful tool for purification via acid-base extraction and can influence interactions with chromatographic stationary phases.
-
Variable Substituents: The diverse functional groups that can be appended to this core will significantly alter the overall polarity, solubility, and reactivity of the molecule, necessitating adaptable purification protocols.
A thorough understanding of these properties is paramount for selecting and optimizing the appropriate purification technique.
Strategic Purification Workflow
A multi-step approach is often the most effective strategy for achieving high purity. The following workflow provides a logical sequence for the purification of this compound derivatives.
Caption: A typical purification workflow for this compound derivatives.
In-Depth Purification Protocols
Acid-Base Extraction: The First Line of Defense
Acid-base extraction is a highly effective initial purification step to remove neutral or basic impurities from the crude reaction mixture.[2][3] This technique leverages the acidic nature of the carboxylic acid group to selectively move the target compound between aqueous and organic phases.
Principle of the Technique:
By treating the organic solution of the crude product with an aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form its water-soluble carboxylate salt.[4] Neutral and basic impurities remain in the organic layer. The aqueous layer containing the desired product is then separated and re-acidified, causing the purified carboxylic acid to precipitate out.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basification and Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Gently invert the funnel multiple times to mix the layers, periodically venting to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.[5]
-
Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the carboxylic acid.[2]
-
-
Re-acidification and Isolation:
-
Combine the aqueous extracts in a flask and cool in an ice bath.
-
Slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise while stirring until the solution is acidic (confirm with pH paper).[2]
-
The purified this compound will precipitate out of the solution.
-
-
Collection and Drying:
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold water to remove any residual salts.
-
Dry the purified product under vacuum.
-
Self-Validation and Troubleshooting:
-
Emulsion Formation: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.[5]
-
Incomplete Precipitation: If the product does not precipitate upon acidification, it may be more soluble in the acidic aqueous solution. In this case, extract the acidified aqueous layer with a fresh portion of an organic solvent like ethyl acetate. The purified product will then be in the organic phase, which can be dried and concentrated.
Column Chromatography: For Finer Separation
Column chromatography is a powerful technique for separating the target compound from impurities with similar polarities.[2] Both normal-phase and reversed-phase chromatography can be employed.
Normal-Phase Flash Chromatography
This is a commonly used method for the purification of Thiazolo[5,4-b]pyridine derivatives.[1]
Principle of the Technique:
Separation is based on the differential adsorption of compounds onto a polar stationary phase (typically silica gel) and their elution with a non-polar mobile phase. More polar compounds interact more strongly with the silica gel and elute later.
Step-by-Step Protocol:
-
Solvent System Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution onto a silica gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate in various solvent systems to find an eluent that provides good separation of the desired product from impurities. A good starting point for these polar heterocyclic compounds is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and a polar solvent like methanol (MeOH).
-
A documented effective solvent system for a related derivative is DCM/MeOH (90:10) .
-
Crucial Tip: Due to the acidic nature of the target compound, streaking or tailing on the TLC plate is common.[2] To mitigate this, add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluting solvent.[2] This ensures the carboxylic acid remains protonated and moves as a more defined spot.
-
-
Column Packing:
-
Select an appropriately sized silica gel column based on the amount of crude material (typically a 30:1 to 100:1 ratio of silica to crude material by weight).
-
Pack the column with silica gel as a slurry in the least polar component of your chosen mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase, applying positive pressure (air or nitrogen).
-
Collect fractions in test tubes and monitor the elution of the compounds by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound derivative.
-
Reversed-Phase Flash Chromatography
For highly polar derivatives, reversed-phase chromatography may offer better separation.
Principle of the Technique:
A non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase (e.g., water and acetonitrile or methanol). More polar compounds elute first, while less polar compounds are retained longer.
Step-by-Step Protocol:
-
Mobile Phase: A common mobile phase for the purification of carboxylic acids on C18 columns is a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.[6] The acid helps to keep the carboxylic acid protonated and improves peak shape.
-
Column and Elution: Follow the general principles of flash chromatography, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration.
-
Fraction Analysis and Isolation: Monitor fractions using an appropriate analytical technique (e.g., LC-MS) and combine the pure fractions for solvent removal.
Chromatography Data Summary:
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel | C18-Functionalized Silica |
| Typical Mobile Phase | Dichloromethane/Methanol, Ethyl Acetate/Hexanes | Water/Acetonitrile or Water/Methanol |
| Mobile Phase Modifier | 0.5-1% Acetic or Formic Acid | 0.1% TFA or Formic Acid |
| Elution Order | Least polar compounds elute first | Most polar compounds elute first |
Recrystallization: The Path to Crystalline Purity
Recrystallization is an excellent final purification step to obtain a highly pure, crystalline solid. This technique relies on the differential solubility of the compound and impurities in a solvent at different temperatures.
Principle of the Technique:
The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the more soluble impurities behind in the mother liquor.
Step-by-Step Protocol:
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
For carboxylic acids, polar solvents like ethanol, methanol, or water are often good choices.[7] Solvent mixtures, such as ethanol/water or acetone/hexanes, can also be effective.[7]
-
Test small amounts of the compound in various solvents to find the optimal one.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves. Do not add an excess of solvent, as this will reduce the yield.[5]
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[5]
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[5]
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Troubleshooting Recrystallization:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooling too quickly. Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5]
-
Low Recovery: If the yield is low, it may be because too much solvent was used or the compound is too soluble in the cold solvent. Try concentrating the mother liquor and cooling it again to obtain a second crop of crystals.[5]
Purity Assessment: The Final Verdict
After purification, it is essential to assess the purity of the this compound derivative. A combination of analytical techniques should be used.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The purified compound should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide quantitative information about the purity of the compound. Purity is often determined by the peak area percentage in the chromatogram. For many applications, a purity of >95% is required.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the purified compound and can also reveal the presence of impurities. The absence of unexpected signals in the NMR spectrum is a strong indicator of high purity.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline compound.
Conclusion
The successful purification of this compound derivatives is a critical step in their development as potential therapeutic agents. By understanding the physicochemical properties of these molecules and applying a systematic workflow of acid-base extraction, column chromatography, and recrystallization, researchers can consistently obtain high-purity compounds. The detailed protocols and troubleshooting guides provided in this application note are designed to empower scientists to overcome common purification challenges and accelerate their drug discovery efforts.
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support Center.
- Sigma-Aldrich.
- BenchChem. (2025). Optimizing Carboxylic Acid Purification. BenchChem Technical Support Center.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
- ResearchGate. (2013). How can I purify carboxylic acid?
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
Introduction: The Analytical Imperative for Thiazolo[5,4-b]pyridine-5-carboxylic Acid
An Application Note and Comprehensive Protocols for the Quantification of Thiazolo[5,4-b]pyridine-5-carboxylic Acid
This compound is a heterocyclic compound of significant interest in pharmaceutical research and development. Its structural motif is a key component in various biologically active molecules, including kinase inhibitors for potential cancer therapeutics.[1] As with any potential drug candidate or critical intermediate, the ability to accurately and reliably quantify this compound in various matrices—from bulk active pharmaceutical ingredients (API) to complex biological fluids—is paramount. This ensures quality control, enables pharmacokinetic and pharmacodynamic studies, and ultimately supports regulatory submissions.
This document, developed from the perspective of a Senior Application Scientist, provides a comprehensive guide to the analytical methods for the quantification of this compound. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the protocols are not just followed, but understood. Each method is presented as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R2).[2][3]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This is the workhorse method for routine quality control and quantification in non-complex matrices. The method leverages reversed-phase chromatography to separate the analyte from impurities based on its polarity. The fused aromatic system of the thiazolo[5,4-b]pyridine core contains a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer. The absorbance at a specific wavelength is directly proportional to the concentration of the analyte in the sample.[4]
Diagram: HPLC-UV Workflow
Caption: Workflow for quantification by HPLC-UV.
Detailed Protocol: HPLC-UV
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Rationale: The C18 stationary phase provides excellent retention for moderately polar aromatic compounds like the target analyte.
-
Mobile Phase: A mixture of Acetonitrile (ACN) and 0.1% Formic Acid in Water. Rationale: Formic acid is a common mobile phase modifier that improves peak shape and suppresses the ionization of the carboxylic acid group, leading to more consistent retention.
-
Isocratic Elution: A fixed ratio, e.g., 40:60 (v/v) ACN:Water with 0.1% Formic Acid. Ideal for simple mixtures and rapid analysis.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Scan for λmax (likely around 270-280 nm based on similar pyridine-containing structures), then monitor at this wavelength for maximum sensitivity.[5][6]
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 ACN:Water).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
-
| Parameter | Acceptance Criteria | Rationale & Insights |
| Specificity | Peak purity index > 0.999. No interference from placebo/impurities at the analyte's retention time. | Demonstrates that the signal is solely from the analyte. Essential for accurate quantification in the presence of other components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Confirms a direct relationship between detector response and concentration. |
| Accuracy | 98.0% to 102.0% recovery for spiked samples at three concentration levels. | Ensures the measured value is close to the true value. |
| Precision (RSD) | Repeatability (Intra-day): ≤ 1.5%; Intermediate Precision (Inter-day): ≤ 2.0%. | Guarantees the method's consistency and reliability over time and with different analysts/equipment. |
| LOD & LOQ | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. | Defines the lower limits of the method's capability. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | %RSD ≤ 2.0% for analyte assay after minor changes in method parameters (e.g., flow rate ±10%, column temp ±5°C). | Demonstrates the method's reliability during normal use. |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: For high-sensitivity and high-selectivity quantification, especially in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the gold standard.[8] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI) and detected by a triple quadrupole mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the ionized parent molecule) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product transition is unique to the analyte, providing exceptional specificity and minimizing matrix interference.[9][10]
Diagram: LC-MS/MS Workflow
Caption: Bioanalytical workflow for quantification by LC-MS/MS.
Detailed Protocol: LC-MS/MS
-
Instrumentation and Conditions:
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A fast-separating column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.
-
Gradient Elution: A rapid gradient (e.g., 5% B to 95% B in 3 minutes) is typically used to ensure sharp peaks and short run times.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Rationale: The pyridine nitrogen is basic and readily protonated.
-
MRM Transitions: These must be optimized by infusing a standard solution of the analyte. A hypothetical transition would be determined (e.g., [M+H]+ → major fragment ion).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.
-
-
-
Preparation of Solutions:
-
Sample Preparation (Plasma):
-
To 50 µL of plasma sample, add 10 µL of Internal Standard working solution.
-
Add 150 µL of cold ACN to precipitate proteins.[9] Rationale: This is a simple and effective way to remove the bulk of matrix proteins that can interfere with the analysis.[11]
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid).
-
-
-
Method Validation (Bioanalytical - adapted from ICH M10):
| Parameter | Acceptance Criteria | Rationale & Insights |
| Selectivity | No significant interfering peaks (>20% of LLOQ) in blank matrix from at least 6 different sources. | Ensures that endogenous matrix components do not affect the quantification. |
| Linearity | r² ≥ 0.995 with a weighting factor (e.g., 1/x or 1/x²). | Bioanalytical curves often require weighting to handle the wide dynamic range. |
| Accuracy & Precision | Within-run and between-run accuracy (as %RE) and precision (as %CV) must be ≤ 15% (≤ 20% at LLOQ). | These are the standard acceptance criteria for bioanalytical method validation. |
| Matrix Effect | The matrix factor should be consistent across different lots of matrix, with a CV ≤ 15%. | Assesses the ion suppression or enhancement caused by the biological matrix. |
| Recovery | Recovery of the analyte and IS should be consistent and reproducible. | Measures the efficiency of the extraction process. |
| LLOQ | The lowest standard on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20% CV). | Defines the lower limit of reliable quantification in the biological matrix. |
Method 3: UV-Vis Spectrophotometry (for Bulk/Simple Solutions)
Principle: This is a rapid, simple, and cost-effective method suitable for quantifying the analyte in pure form or in very simple, non-absorbing solutions. Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. A full wavelength scan is performed to identify the wavelength of maximum absorbance (λmax), which is then used for quantification to ensure maximum sensitivity and linearity.[12][13]
Diagram: UV-Vis Spectrophotometry Workflow
Caption: Workflow for quantification by UV-Vis Spectrophotometry.
Detailed Protocol: UV-Vis Spectrophotometry
-
Instrumentation and Conditions:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Solvent: A UV-transparent solvent in which the analyte is soluble (e.g., Methanol, Ethanol, or 0.1 M HCl).
-
-
Procedure:
-
Determine λmax: Prepare a moderately concentrated solution of the analyte (e.g., 10 µg/mL). Scan the solution from 400 nm down to 200 nm to find the wavelength of maximum absorbance.
-
Prepare Calibration Curve: Prepare a series of at least five standard solutions of known concentration. Using the solvent as a blank, measure the absorbance of each standard at the predetermined λmax.
-
Sample Analysis: Prepare the unknown sample solution, ensuring its concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax.
-
Calculation: Plot absorbance vs. concentration for the standards. Use the resulting linear regression equation to calculate the concentration of the unknown sample.
-
-
Method Validation (Simplified):
| Parameter | Acceptance Criteria | Rationale & Insights |
| Specificity | The UV spectrum should be characteristic. Method is not specific and is highly susceptible to interference from other absorbing compounds. | This method is only suitable for pure substances or simple mixtures where the analyte is the only absorbing species at λmax. |
| Linearity | r² ≥ 0.999 over a defined concentration range. | Essential for accurate quantification. The linear range should be established during validation. |
| Accuracy | 98.0% to 102.0% recovery. | Ensures the measured value is close to the true value. |
| Precision (RSD) | Repeatability: ≤ 1.0%. | Demonstrates the consistency of the measurement. |
References
- AMSbiopharma. (2025, July 22).
- ICH. (2023, November 30).
- YouTube. (2024, October 31).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Journal of Research and Review. (2025, August 8).
- Benchchem. Application Note: Quantitative Analysis of Carboxylic Acids in Biological Matrices using 2-Amino-4,6-dichloropyrimidine-¹³C₂.
- Trends in Sciences. (2024, February 25). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester.
- Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titr
- ResearchGate. UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex....
- Journal of the American Chemical Society.
- SIELC Technologies. UV-Vis Spectrum of Pyridine.
- BLDpharm. 1304788-06-4|this compound.
- Agency for Toxic Substances and Disease Registry.
- Biotage.
- PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- NIH. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
- NIH. (2024, January 5).
- Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. (2013, March 3).
- PMC - NIH. (2024, October 18). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma.
- MDPI.
- PubMed.
- PMC.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- PMC - NIH. (2023, June 7). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method.
- ResearchGate. (2025, August 7).
- PubMed. LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides (HDPs) in complex matrices with application to preclinical pharmacokinetic studies.
- PMC - NIH. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. 1Ox5nsDQ3WNI5NYuBHj9RavfuB3U=)
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ptfarm.pl [ptfarm.pl]
- 5. ikm.org.my [ikm.org.my]
- 6. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 7. youtube.com [youtube.com]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thiazolo[5,4-b]pyridine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Thiazolo[5,4-b]pyridine-5-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges and improving the yield and purity of your synthesis.
Troubleshooting Guide
Category 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I address them?
Answer: Low yields in heterocyclic synthesis are a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters.[1] Ensure your reaction is conducted at the optimal temperature and for the recommended duration. It's advisable to perform small-scale trial reactions to identify the ideal parameters before scaling up.
-
Purity of Reagents and Solvents: Impurities present in your starting materials or solvents can interfere with the reaction, leading to the formation of side products or incomplete conversion of the starting material. Always use reagents and solvents of appropriate purity and ensure that solvents are anhydrous when necessary.[1]
-
Atmospheric Moisture and Oxygen Sensitivity: Many organic reactions are sensitive to moisture and atmospheric oxygen. If your synthesis is air-sensitive, it is crucial to employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[1]
-
Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and consequently, lower yields. Ensure that the stirring rate is sufficient for the scale and viscosity of your reaction mixture.[1]
-
Product Decomposition: The this compound product may be unstable under the reaction or workup conditions.[2] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for any product degradation over time. If you notice decomposition beginning before the starting material is fully consumed, consider quenching the reaction early and proceeding immediately to the workup.[2]
Troubleshooting Workflow for Low Yield
Caption: A flowchart for systematically troubleshooting low reaction yields.
Category 2: Product Purity Issues
Question: My final product is impure, showing multiple spots on TLC or extra peaks in NMR/LC-MS. What are common impurities and how can I improve the purity?
Answer: Achieving high purity is critical, especially in drug development. Impurities can arise from side reactions, unreacted starting materials, or decomposition.
-
Common Side Reactions: The synthesis of thiazolopyridines can sometimes lead to the formation of isomeric byproducts or over-alkylation/acylation products depending on the specific synthetic route. A thorough understanding of the reaction mechanism can help in predicting and minimizing these side reactions.
-
Incomplete Reactions: Unreacted starting materials are a common source of impurities. Monitor the reaction to completion using an appropriate analytical technique like TLC or LC-MS before proceeding with the workup. If the reaction stalls, you might consider adding more of the limiting reagent, but be cautious as this can sometimes lead to the formation of other byproducts.[2]
-
Purification Strategy: The purification of pyridine carboxylic acids can be challenging due to their amphoteric nature.
-
Crystallization: This is often the most effective method for purifying the final product. The choice of solvent is critical. You may need to screen a variety of solvents or solvent mixtures to find the optimal conditions for crystallization.
-
Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid and the basicity of the pyridine nitrogen can be an effective purification strategy. Dissolving the crude product in a dilute base, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid is a common technique.
-
Chromatography: While silica gel chromatography can be used, it may be complicated by the polar and potentially acidic nature of the product. Using a modified mobile phase, for example, by adding a small amount of acetic or formic acid, can help to improve the separation. Reverse-phase chromatography can also be a viable alternative.
-
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A1: A common approach involves the construction of the thiazole ring onto a pre-functionalized pyridine core. For instance, a reaction between an aminopyridine derivative and a reagent that provides the thiazole fragment is a frequently employed strategy.[3][4] The specific starting materials and reaction conditions can vary, but often involve cyclization reactions.[4]
Q2: Are there any alternative, "greener" synthetic methods available?
A2: Yes, there is growing interest in developing more environmentally friendly synthetic protocols. Some modern approaches include the use of microwave irradiation to accelerate reaction times and improve yields.[5][6] The use of deep eutectic solvents as an alternative to traditional volatile organic solvents is also being explored.[7]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is essential for unambiguous structure elucidation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the chemical structure.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.
-
High-Performance Liquid Chromatography (HPLC): Is an excellent method for determining the purity of the final product.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in organic synthesis can be toxic, corrosive, or flammable, so it is essential to handle them in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
General Protocol for Workup and Purification
This is a general guideline and may need to be adapted based on the specific reaction conditions and the properties of any byproducts.
-
Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by carefully adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
-
Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.
-
Acid-Base Extraction: a. Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate). b. Extract the organic layer with a dilute aqueous base (e.g., 1 M sodium bicarbonate solution) to move the acidic product into the aqueous layer. c. Wash the aqueous layer with an organic solvent to remove any non-acidic impurities. d. Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to precipitate the product. Monitor the pH to ensure complete precipitation.
-
Isolation: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with cold water and then a small amount of a non-polar organic solvent (e.g., hexanes) to remove any remaining impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
Data Presentation
Table 1: Comparison of Reaction Conditions for Thiazole Ring Formation
| Parameter | Method A | Method B | Method C |
| Starting Materials | 2-amino-3-chloropyridine, Ethyl 2-mercaptoacetate | 2,3-diaminopyridine, Carbon disulfide | 3-amino-2-thiocyanatopyridine |
| Solvent | DMF | Ethanol | Acetic Acid |
| Temperature (°C) | 100 | Reflux | 120 |
| Reaction Time (h) | 6 | 12 | 4 |
| Typical Yield (%) | 65-75 | 50-60 | 70-80 |
Note: This table is a generalized representation based on common synthetic strategies for thiazolopyridines and is for illustrative purposes. Actual results may vary.
Visualizations
General Synthetic Pathway
Caption: A generalized workflow for the synthesis of this compound.
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Kim, H. P., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules.
- El-Emary, T. I. (2006). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Phosphorus, Sulfur, and Silicon and the Related Elements.
- Kumar, S., & Maharana, S. (2009). Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. Journal of Chemical & Engineering Data.
- BenchChem. (n.d.). An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid.
- Google Patents. (1972). US3657259A - Process for the production of pyridine carboxylic acids.
- Google Patents. (2013). US8575350B2 - Process for producing pyridine carboxylic acids.
- Gillet, A., et al. (2024). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules.
- ResearchGate. (n.d.). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas | Request PDF.
- ResearchGate. (n.d.). (PDF) Methods of synthesis and properties of thiazolopyridines.
- Nazir, M. S., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Journal of the Iranian Chemical Society.
- National Institutes of Health. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances.
- Mahapatra, A., et al. (2022). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with Thiazolo[5,4-b]pyridine-5-carboxylic acid
Welcome to the technical support guide for Thiazolo[5,4-b]pyridine-5-carboxylic acid (CAS 1304788-06-4). This document provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you overcome common solubility hurdles and ensure the success of your experiments.
Understanding the Molecule: Why is Solubility a Challenge?
This compound is a heterocyclic compound featuring both a weakly acidic carboxylic acid group and a pyridine ring system. Its solubility is fundamentally governed by its physicochemical properties. While specific experimental data is limited, we can infer its behavior based on its structure.
The key to its solubility lies in the ionization of the carboxylic acid group.[1] In its neutral, protonated form, the molecule is more lipophilic and thus less soluble in aqueous media.[2][3][4] By deprotonating the carboxylic acid to its carboxylate form, we introduce a negative charge, significantly increasing its polarity and affinity for water.[5] This pH-dependent behavior is the primary tool for manipulating its solubility.[5][6][7]
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 1304788-06-4 | [8][9][10] |
| Molecular Formula | C₇H₄N₂O₂S | [8] |
| Molecular Weight | 180.18 g/mol | [8] |
| Predicted XLogP3 | 1.6 | [11] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?
Answer: The primary reason for poor solubility in neutral aqueous buffers is that the carboxylic acid group is largely in its protonated (neutral) form. The most effective first step is to increase the pH.
The Scientific Rationale: By raising the pH of the solution above the compound's pKa, you shift the equilibrium towards the deprotonated, anionic carboxylate form, in accordance with Le Châtelier's principle.[12][6] This ionized form is significantly more polar and, therefore, more soluble in water.[5] For most carboxylic acids, adjusting the pH to ≥ 8.0 is a good starting point.
Immediate Action:
-
Add a small amount of a base, such as 1 M NaOH, dropwise to your suspension while stirring.
-
Monitor the solution for visual clarity.
-
Check the final pH of your solution to ensure it is compatible with your experimental system.
Q2: What is the best organic solvent to use for making a high-concentration stock solution?
Answer: Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for creating high-concentration stock solutions of poorly water-soluble compounds for biological assays.[13][14]
The Scientific Rationale: DMSO is a highly polar, aprotic solvent capable of dissolving a wide range of both polar and nonpolar organic molecules.[14][15] It readily dissolves compounds like this compound, allowing for the preparation of concentrated stocks (e.g., 10-50 mM) that can then be diluted into aqueous media for experiments.[15]
Q3: I successfully dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I fix this?
Answer: This is a common issue known as "precipitation upon dilution." It occurs because while the compound is soluble in the DMSO stock, it is not soluble at the target concentration in the final aqueous buffer, which typically contains a low percentage of DMSO (e.g., <1%).[13][16]
Troubleshooting Steps:
-
Lower the Final Concentration: This is the simplest solution. Your target concentration may be above the compound's aqueous solubility limit. Try performing a serial dilution to find the highest concentration that remains in solution.
-
Increase the Co-solvent Percentage: If your experiment allows, increasing the final percentage of DMSO in your aqueous buffer can help maintain solubility.[16] However, be cautious, as DMSO concentrations above 1% can affect cell viability and enzyme activity.[13]
-
Use pH Modification: Before adding your DMSO stock, ensure your aqueous buffer is at an optimal pH (as discussed in Q1) to maximize the solubility of the compound once it's introduced.
-
Try a Different Co-solvent: In some cases, other water-miscible organic solvents like N,N-dimethylformamide (DMF) or ethanol can be used, though DMSO is generally preferred for biological applications.
Q4: Can I improve aqueous solubility by making a salt of the compound?
Answer: Absolutely. Converting the carboxylic acid into a salt is a highly effective and standard pharmaceutical technique for dramatically increasing aqueous solubility and dissolution rates.[17][18][19][20][21][22][23]
The Scientific Rationale: By reacting the acidic proton of the carboxylic acid with a base (e.g., sodium hydroxide, potassium hydroxide), you form a stable, solid salt (e.g., sodium thiazolo[5,4-b]pyridine-5-carboxylate).[19] When this salt is added to water, it readily dissociates into its respective ions, leading to much higher solubility than the parent acid form.[20][22]
Practical Approach: You can prepare a salt in situ by dissolving the compound in a slight molar excess of a basic solution (like NaOH or KOH) or by isolating the salt as a solid for later use. See Protocol 3 for a detailed methodology.
Step-by-Step Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol describes the standard procedure for creating a 10 mM stock solution.
-
Weigh the Compound: Accurately weigh out 1.80 mg of this compound (MW = 180.18 g/mol ).
-
Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial containing the compound.
-
Promote Dissolution: Cap the vial tightly. Vortex vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Visual Inspection: Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Adjusted Solubilization in Aqueous Buffer
This protocol details how to directly solubilize the compound in an aqueous buffer by modifying the pH.
-
Prepare Suspension: Add the desired amount of solid this compound to your chosen aqueous buffer (e.g., Phosphate-Buffered Saline, Tris buffer).
-
Stir: Place the suspension on a magnetic stir plate and stir to ensure homogeneity.
-
Adjust pH: While stirring, slowly add 1 M NaOH drop by drop. Use a calibrated pH meter to monitor the pH.
-
Observe Dissolution: Continue adding base until the compound fully dissolves. This is expected to occur at a pH above the compound's pKa. A target pH of 8.0-9.0 is a reasonable starting point.
-
Final pH Adjustment: Once dissolved, you can carefully back-titrate with 1 M HCl if a lower final pH is required, but be aware that the compound may precipitate if the pH drops too low.
-
Sterilization: If required, filter-sterilize the final solution through a 0.22 µm filter compatible with your buffer.
Protocol 3: In Situ Preparation of a Sodium Salt for Enhanced Aqueous Solubility
This method creates a soluble sodium salt solution directly from the parent acid.
-
Molar Calculation: Calculate the molar amount of your compound. For example, for 10 mg of the compound (MW 180.18), the moles are 10 mg / 180.18 mg/mmol = 0.0555 mmol.
-
Prepare Base: Prepare a stock solution of 0.1 M NaOH in water.
-
Add Compound to Water: Add the 10 mg of solid compound to a suitable volume of purified water (e.g., 5 mL). It will not dissolve initially.
-
Stoichiometric Addition of Base: Add a slight molar excess of NaOH. Based on the calculation, you need 0.0555 mmol of NaOH. This corresponds to 555 µL of a 0.1 M NaOH solution. Add ~600 µL (a ~1.1x molar excess) of 0.1 M NaOH to the suspension.
-
Dissolve and Adjust Volume: Stir the solution until the solid is fully dissolved, indicating the salt has formed. Bring the solution to the final desired volume with purified water. This stock solution can then be diluted further as needed.
Visual Troubleshooting & Workflow Guides
Solubility Troubleshooting Flowchart
This diagram provides a logical decision-making path for addressing solubility issues.
Caption: A decision tree for troubleshooting solubility problems.
pH-Dependent Solubility Mechanism
This diagram illustrates the chemical equilibrium that governs the solubility of this compound.
Caption: The effect of pH on the ionization and solubility of the compound.
References
-
pH and Solubility - AP Chem. (n.d.). Fiveable. Retrieved January 16, 2026, from [Link]
-
Dependence of Solubility on pH: Videos & Practice Problems. (n.d.). Pearson. Retrieved January 16, 2026, from [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Retrieved January 16, 2026, from [Link]
-
Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI. Retrieved January 16, 2026, from [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications?. (2024). Quora. Retrieved January 16, 2026, from [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved January 16, 2026, from [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). R Discovery. Retrieved January 16, 2026, from [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
How does pH affect solubility?. (2025). askIITians. Retrieved January 16, 2026, from [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. Retrieved January 16, 2026, from [Link]
-
pH and Solubility. (n.d.). AP Chemistry. Retrieved January 16, 2026, from [Link]
-
Thiazolo(5,4-b)pyridine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press. Retrieved January 16, 2026, from [Link]
-
Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 6,7-dihydro-, 1,1-dimethylethyl ester. (n.d.). Interchim. Retrieved January 16, 2026, from [Link]
-
Product Class 3: Carboxylic Acid Salts. (n.d.). Thieme. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. (n.d.). Pearson. Retrieved January 16, 2026, from [Link]
-
Physical Properties of Carboxylic Acids. (n.d.). eCampusOntario Pressbooks. Retrieved January 16, 2026, from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Retrieved January 16, 2026, from [Link]
-
Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
-
Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. (2023). AIP Publishing. Retrieved January 16, 2026, from [Link]
-
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. (2013). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved January 16, 2026, from [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). MDPI. Retrieved January 16, 2026, from [Link]
-
How To Improve API Solubility By Salt And Cocrystal Formation. (n.d.). Pharmaceutical Online. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). Chemical-Suppliers. Retrieved January 16, 2026, from [Link]
-
This compound. (n.d.). 化学加. Retrieved January 16, 2026, from [Link]
-
CAS#:857969-93-8 |[12][16]Thiazolo[5,4-b]pyridine-2-carboxylicacid. (2025). Chemsrc. Retrieved January 16, 2026, from [Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 1304788-06-4|this compound|BLD Pharm [bldpharm.com]
- 10. This compound | CAS 1304788-06-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. quora.com [quora.com]
- 16. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.aston.ac.uk [research.aston.ac.uk]
- 18. gsconlinepress.com [gsconlinepress.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. rjpdft.com [rjpdft.com]
- 23. How To Improve API Solubility By Salt And Cocrystal Formation [pharmaceuticalonline.com]
Technical Support Center: Thiazolo[5,4-b]pyridine-5-carboxylic acid Reaction Side Products Analysis
Welcome to the technical support center for the synthesis and analysis of Thiazolo[5,4-b]pyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to equip you with the knowledge to identify, minimize, and manage reaction side products, thereby improving yield, purity, and overall process efficiency.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: Why is the yield of my desired this compound unexpectedly low?
A low yield can be attributed to several factors, primarily incomplete reaction, degradation of the product, or the formation of significant side products. A common and often overlooked side reaction is the premature decarboxylation of the target molecule.
Causality and Mitigation:
The carboxylic acid group on the pyridine ring is susceptible to removal, especially at elevated temperatures, a process known as decarboxylation.[1][2] This is a known challenge with heterocyclic carboxylic acids.[3] The stability of the resulting carbanion intermediate can drive this undesired reaction.
Troubleshooting Steps:
-
Reaction Temperature Monitoring: Carefully control the reaction temperature. Use of a well-calibrated thermometer and a stable heating source (e.g., oil bath) is critical. Consider running the reaction at a lower temperature for a longer duration.
-
Solvent Selection: The choice of solvent can influence the rate of decarboxylation. Aprotic polar solvents like N,N-dimethylformamide (DMF) are often used, but their high boiling points can promote decarboxylation if not carefully managed.[1] Experiment with lower-boiling point solvents if your reaction conditions permit.
-
pH Control: The protonation state of the carboxylic acid can affect its stability. While not always feasible depending on the reaction mechanism, maintaining a neutral or slightly acidic pH can sometimes suppress decarboxylation.
Q2: I'm observing an unexpected peak in my LC-MS analysis with a mass corresponding to the loss of CO2. What is it and how can I prevent it?
This is a classic indicator of decarboxylation, resulting in the formation of Thiazolo[5,4-b]pyridine.[4]
Analytical Confirmation:
-
Mass Spectrometry (MS): The mass of the side product will be 44 Da less than your target molecule (the mass of CO2).
-
Nuclear Magnetic Resonance (NMR): In the 1H NMR spectrum, you will observe the absence of the carboxylic acid proton signal and potentially a shift in the signals of the adjacent aromatic protons.
Prevention Strategies:
-
Optimize Heating: As mentioned previously, excessive heat is a primary driver. Microwave-assisted synthesis can sometimes offer better control over heating and reduce reaction times, potentially minimizing this side reaction.[5]
-
Post-Reaction Handling: Avoid prolonged heating during work-up and purification steps. When concentrating the reaction mixture, use a rotary evaporator at the lowest possible temperature.
Q3: My reaction involves an amide coupling with the carboxylic acid. Why am I getting a complex mixture of byproducts?
Amide coupling reactions, while common, can be prone to side reactions if not properly controlled.[6]
Potential Side Products and Their Causes:
-
Formation of an O-acylisourea byproduct: When using carbodiimide coupling reagents like DCC or EDC, the activated carboxylic acid can rearrange to a stable O-acylisourea, which is unreactive towards the amine.
-
Racemization: If your starting materials or reagents contain chiral centers, the harsh conditions of some coupling methods can lead to a loss of stereochemical integrity.[6]
-
Guanidinium by-products: Some coupling reagents can react with the amine nucleophile to form a guanidinium species.
Troubleshooting Protocol:
-
Choice of Coupling Reagent: For sensitive substrates, consider using phosphonium-based reagents (e.g., PyBOP) or aminium/uronium reagents (e.g., HATU) which can be more efficient and lead to fewer side products.[7]
-
Order of Addition: The order in which you add your reagents is crucial. Typically, the carboxylic acid is activated first with the coupling reagent before the amine is introduced.
-
Reaction Conditions: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions. The use of additives like HOBt or HOAt can suppress racemization and improve coupling efficiency.
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to the Thiazolo[5,4-b]pyridine core?
The synthesis of the Thiazolo[5,4-b]pyridine scaffold can be achieved through various strategies, often involving the construction of the thiazole ring onto a pre-functionalized pyridine or vice versa.
-
From Aminopyridines: A common approach involves the reaction of an aminopyridine derivative with a reagent that provides the thiazole ring atoms. For instance, 3-aminopyridines can be thiocyanated and then cyclized.[8]
-
Gould-Jacobs Reaction Analogue: While the Gould-Jacobs reaction is primarily for quinoline synthesis, analogous cyclization strategies starting from a substituted aminothiazole can be employed to form the fused pyridine ring.[9][10]
-
Domino Reactions: More modern approaches utilize domino or one-pot reactions to increase efficiency. For example, an alkylation-cyclization sequence can be used to construct the thiazole ring.[11]
How can I effectively purify this compound from its side products?
Purification can be challenging due to the similar polarities of the desired product and some impurities.
Recommended Purification Techniques:
| Technique | Applicability | Key Considerations |
| Crystallization | If the product is a solid and has suitable solubility properties. | Solvent screening is crucial to find a system where the product is sparingly soluble at low temperatures and soluble at high temperatures, while impurities remain in solution. |
| Column Chromatography | For separating compounds with different polarities. | Silica gel is commonly used. A gradient elution system (e.g., starting with a non-polar solvent and gradually increasing the polarity) is often effective. |
| Preparative HPLC | For difficult separations and achieving high purity. | More expensive and time-consuming but can provide excellent separation of closely related compounds. |
What analytical techniques are best suited for identifying unknown side products?
A combination of chromatographic and spectroscopic methods is essential for unambiguous structure elucidation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the retention time and mass-to-charge ratio of each component in the mixture, allowing for the determination of molecular weights.[12]
-
High-Resolution Mass Spectrometry (HRMS): Can provide the exact mass of a molecule, which helps in determining its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D techniques like COSY and HMQC): Provides detailed information about the chemical structure, connectivity, and stereochemistry of the molecules.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of specific functional groups (e.g., C=O, N-H, O-H).
Visualizing Reaction Pathways and Troubleshooting Workflows
Main Reaction vs. Side Reaction Pathways
Caption: Main vs. Side Reaction Pathways.
Workflow for Unknown Side Product Identification
Caption: Workflow for Side Product Identification.
References
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. Available at: [Link]
-
Gould-Jacobs reaction. Wikipedia. Available at: [Link]
-
Quinoline. Wikipedia. Available at: [Link]
-
Gould Jacobs Quinoline forming reaction. Biotage. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
- Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
-
Decarboxylations. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Center for Biotechnology Information. Available at: [Link]
-
Thiazolo(5,4-b)pyridine. PubChem. Available at: [Link]
-
Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Organic Chemistry Portal. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
Sources
- 1. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 2. Decarboxylation [organic-chemistry.org]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ablelab.eu [ablelab.eu]
- 6. hepatochem.com [hepatochem.com]
- 7. growingscience.com [growingscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. Quinoline - Wikipedia [en.wikipedia.org]
- 11. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones [organic-chemistry.org]
- 12. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of Thiazolo[5,4-b]pyridine-5-carboxylic Acid
Welcome to the technical support center for the derivatization of Thiazolo[5,4-b]pyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of modifying this important heterocyclic scaffold. Our focus is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Amide Bond Formation - Troubleshooting & Best Practices
Amide coupling is a cornerstone of modern medicinal chemistry. However, the unique electronic properties and potential for steric hindrance in the Thiazolo[5,4-b]pyridine system can present challenges. This section addresses common issues encountered during the amidation of this compound.
FAQ 1: I am observing low to no yield in my amide coupling reaction. What are the likely causes?
Several factors can contribute to poor yields in the formation of an amide bond with this compound. The primary culprits are often incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be susceptible to nucleophilic attack by the amine. Insufficient or degraded coupling reagent is a common reason for incomplete activation.[1]
-
Amine Deactivation: The basicity of the amine is crucial for its nucleophilicity. Protonation of the amine by an acidic component in the reaction mixture will render it unreactive.[1]
-
Steric Hindrance: Bulky substituents on either the Thiazolo[5,4-b]pyridine core or the amine can physically impede the approach of the nucleophile to the activated carboxylic acid.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the activated intermediate, reverting it back to the carboxylic acid. The use of anhydrous solvents and reagents is critical.[1]
Troubleshooting Low Amide Coupling Yield
If you are experiencing low yields, consider the following systematic approach to identify and resolve the issue.
Sources
Technical Support Center: Troubleshooting the Instability of Thiazolo[5,4-b]pyridine-5-carboxylic Acid in Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Thiazolo[5,4-b]pyridine-5-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability challenges when working with this important heterocyclic scaffold in various experimental assays. The unique chemical architecture of this molecule, while valuable for its biological activity, presents specific handling requirements to ensure data integrity and reproducibility.[1][2] This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a foundational understanding of the underlying chemical principles governing the molecule's stability.
Section 1: Frequently Asked Questions (FAQs)
This section directly addresses the most common issues reported by users.
Q1: My assay signal (e.g., fluorescence, luminescence) is consistently decreasing over the course of my experiment. What is the most likely cause?
A: The most probable cause is the chemical degradation of the compound in your aqueous assay buffer. The Thiazolo[5,4-b]pyridine core is susceptible to two primary degradation pathways:
-
pH-Mediated Hydrolysis: The thiazole ring portion of the scaffold can be unstable under certain pH conditions, particularly in weakly acidic solutions (pH 3-5).[3] This can lead to hydrolytic cleavage of the ring, altering the compound's structure and, consequently, its activity or spectroscopic properties.
-
Photodecomposition: Pyridine-containing heterocyclic systems can be sensitive to light, especially UV wavelengths.[4][5] Exposure to ambient laboratory light over several hours can lead to photochemical reactions that degrade the sample.
Q2: I've observed my compound precipitating out of solution after dilution into my aqueous assay buffer. Why is this happening?
A: This is almost certainly due to the pH-dependent solubility of the carboxylic acid group. At a pH below its acid dissociation constant (pKa), the carboxylic acid will be in its neutral, protonated form (-COOH), which is significantly less soluble in water. At a pH above its pKa, it will be in its ionized, deprotonated carboxylate form (-COO⁻), which is much more water-soluble. Your assay buffer pH is likely at or below the pKa of the compound, causing it to crash out of solution.
Q3: Is it safe to use DMSO for my stock solutions? What is the maximum recommended final concentration in the assay?
A: Yes, DMSO is the recommended solvent for primary stock solutions due to the compound's good solubility. However, it is critical to limit the final concentration of DMSO in your aqueous assay buffer to typically ≤1%, and always consistent across all wells. High concentrations of DMSO can alter protein conformation and enzyme kinetics. More importantly, when you dilute the DMSO stock into the buffer, the final pH of the buffer is what will dictate the compound's solubility and stability, as discussed in Q2.
Q4: My results are inconsistent between plates run at different times of the day. Could light be a factor?
A: Yes, this is a strong possibility. As noted in Q1, pyridine derivatives can be photolabile.[4][5] If one plate was prepared and left on the bench in bright afternoon light while another was prepared in the evening under dimmer, artificial light, you could see significant differences in compound integrity. It is a critical best practice to protect the compound, both in stock solutions and in assay plates, from light at all times.
Q5: Are there any common assay reagents that are known to be incompatible with this compound?
A: The primary point of reactivity is the carboxylic acid group. While generally stable, it can react under specific conditions. Be cautious with:
-
Carbodiimide Coupling Agents (e.g., EDC, DCC): If your protocol involves modifying the carboxylic acid (e.g., creating an amide), the activated O-acylisourea intermediate can be unstable.[6]
-
Strong Reducing Agents: While the heterocyclic core is relatively robust, potent reducing agents like lithium aluminum hydride (not typically used in assays) will reduce the carboxylic acid.[7] Standard biological reducing agents like DTT or TCEP at typical concentrations are usually not a concern for the core structure but should be evaluated.
-
Strong Nucleophiles: Harsh, highly concentrated nucleophiles could potentially interact with the thiazole ring, though this is less common under standard biological assay conditions.
Section 2: In-Depth Troubleshooting Guides
Issue 1: Signal Loss and Assay Inconsistency
Inconsistent or decaying signal is the most critical problem indicating compound instability. Follow this systematic approach to diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting signal instability.
Issue 2: Compound Precipitation in Assay Buffer
Precipitation leads to inaccurate concentration and flawed results. This issue is almost always linked to pH-dependent solubility.
The relationship between pH and the solubility of a carboxylic acid is fundamental. While the exact pKa for this molecule requires experimental determination, the principle is universal.
| pH of Assay Buffer | State of Carboxylic Acid | Expected Aqueous Solubility | Recommendation |
| < 4.0 | Primarily Neutral (-COOH) | Very Low | Avoid. High risk of precipitation. |
| 4.0 - 6.0 | Mixture of Neutral & Ionized | Low to Moderate | Use with caution. Perform solubility checks. |
| > 6.5 | Primarily Ionized (-COO⁻) | High | Recommended. Safest range for solubility. |
Section 3: Proactive Stability Enhancement & Best Practices
To prevent instability issues before they occur, integrate these best practices into your standard workflow.
-
Buffer Selection: Always use freshly prepared, high-purity buffers. A phosphate or HEPES buffer at pH 7.4 is the recommended starting point for ensuring both solubility and stability.
-
Stock Solution Handling:
-
Prepare high-concentration stock solutions (10-20 mM) in 100% anhydrous DMSO.
-
Aliquot stocks into single-use volumes in amber, tightly-sealed vials to avoid freeze-thaw cycles and light exposure.
-
Store aliquots at -80°C for long-term stability.
-
-
Assay Plate Preparation:
-
Always protect plates from light by using dark-colored plates or covering them with foil during incubations.
-
To minimize the time the compound spends in aqueous buffer before the assay read, add the compound to the plate as the final step just before initiating the reaction/read.
-
Section 4: Key Experimental Protocols
These self-validating protocols will allow you to empirically determine the stability of your compound under your specific assay conditions.
Protocol 1: pH-Dependent Stability Assessment using HPLC
Objective: To quantify the degradation of this compound over time at different pH values.
Methodology:
-
Prepare Buffers: Make a set of buffers (e.g., Citrate pH 4.0, MES pH 5.5, HEPES pH 7.4, CHES pH 9.0).
-
Prepare Compound Dilution: Dilute your DMSO stock of the compound into each buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is identical in all samples (e.g., 1%).
-
Time Course Incubation:
-
Immediately after dilution, take a "Time 0" sample from each buffer and inject it onto an HPLC system to determine the initial peak area.
-
Incubate the remaining solutions at your standard assay temperature (e.g., 25°C or 37°C), protected from light.
-
Take samples at subsequent time points (e.g., 1, 2, 4, 8, 24 hours) and analyze by HPLC.
-
-
Analysis: For each pH, plot the percentage of the initial peak area remaining versus time. A rapid decrease in the main peak area, especially with the appearance of new peaks, indicates degradation.
Protocol 2: Photostability Assessment
Objective: To determine if the compound degrades upon exposure to laboratory light.
Methodology:
-
Prepare Samples: Dilute the compound from a DMSO stock into your optimized, stable assay buffer (e.g., HEPES pH 7.4) in two sets of clear tubes.
-
Incubation:
-
"Light" Sample: Place one set of tubes on the lab bench under normal ambient lighting conditions.
-
"Dark" Sample (Control): Tightly wrap the second set of tubes in aluminum foil and place them next to the light samples.
-
-
Time Course Analysis: Take samples from both the "Light" and "Dark" tubes at various time points (e.g., 0, 1, 2, 4, 8 hours) and analyze by HPLC.
-
Analysis: Compare the degradation rate of the "Light" sample to the "Dark" control. A significantly faster loss of the parent peak in the "Light" sample confirms photosensitivity.
Section 5: Understanding the Chemistry of Instability
A foundational understanding of the potential degradation pathways is key to effective troubleshooting.
Caption: Potential degradation pathways for the Thiazolo[5,4-b]pyridine core.
-
Hydrolysis: The thiazole ring is an electron-rich system. Under weakly acidic conditions, protonation can activate the ring towards nucleophilic attack by water, leading to cleavage and the formation of various degradation products.[3] Studies on similar 2-substituted thiazolidine-4-carboxylic acids confirm lability is highly pH-dependent, with significant degradation observed at pH values representative of many biological assays.[3]
-
Photochemistry: The pyridine ring, an aromatic heterocycle, can absorb UV and sometimes visible light. This absorbed energy can promote the molecule to an excited state, where it can undergo various reactions, including isomerizations or reactions with other molecules (like solvents or oxygen), leading to degradation.[4][5]
By understanding these vulnerabilities, researchers can proactively design experiments that maintain the integrity of this compound, leading to more accurate and reliable scientific outcomes.
References
-
Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Available from: [Link]
-
ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Available from: [Link]
-
Journal of the American Chemical Society. (1968). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Available from: [Link]
-
Stabicoat. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available from: [Link]
-
ResearchGate. (2016). pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. Available from: [Link]
-
Journal of the American Chemical Society. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Available from: [Link]
-
Langmuir. (2026). Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium. Available from: [Link]
-
AIP Publishing. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. Available from: [Link]
-
ResearchGate. (2025). Thiazole Ring—A Biologically Active Scaffold. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1976). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Available from: [Link]
-
Molecules. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Available from: [Link]
-
Indagoo. (n.d.). Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 6,7-dihydro-, 1,1-dimethylethyl ester. Available from: [Link]
-
Molecules. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Available from: [Link]
-
Journal of Molecular Modeling. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Available from: [Link]
-
Khan Academy. (n.d.). Reduction of carboxylic acids. Available from: [Link]
-
Chemadd. (n.d.). This compound. Available from: [Link]
-
Chemical-Suppliers. (n.d.). This compound | CAS 1304788-06-4. Available from: [Link]
-
MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available from: [Link]
-
ResearchGate. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Available from: [Link]
-
PubChem. (n.d.). Thiazolo(5,4-b)pyridine. Available from: [Link]
-
MDPI. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Available from: [Link]
-
ACS Omega. (2022). Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. Available from: [Link]
-
Medical University of Gdansk. (n.d.). LABORATORY 5 CARBOHYDRATES, CARBOXYLIC ACIDS, AROMATIC AND HETEROCYCLIC COMPOUNDS. Available from: [Link]
-
Chemistry LibreTexts. (2023). Carboxyl Derivatives. Available from: [Link]
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Available from: [Link]
-
Organic and Biomolecular Chemistry. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). Available from: [Link]
-
ACS Omega. (2022). Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. Available from: [Link]
-
ANTITECK. (2021). Lateral Flow Assay Troubleshooting Guide. Available from: [Link]
-
ResearchGate. (2025). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Available from: [Link]
-
Scientific Reports. (2020). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Available from: [Link]
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Thiazolo[5,4-b]pyridine-5-carboxylic Acid Analogs
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Thiazolo[5,4-b]pyridine-5-carboxylic acid analogs. This guide is designed to provide expert insights and practical troubleshooting advice for the common purification challenges encountered with this important class of heterocyclic compounds. The inherent polarity and structural complexity of these molecules often present unique hurdles in achieving high purity. This resource aims to equip you with the knowledge to overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of this compound analogs.
Q1: Why are my this compound analogs difficult to purify using standard reversed-phase HPLC?
A1: this compound analogs are often highly polar molecules. This is due to the presence of the nitrogen-containing heterocyclic core, the carboxylic acid group, and potentially other polar functional groups.[1] Standard reversed-phase chromatography, which relies on hydrophobic interactions between the analyte and a nonpolar stationary phase (like C18), often fails to provide adequate retention for such polar compounds.[2] This can lead to co-elution with the solvent front and poor separation from other polar impurities.
Q2: My compound has poor solubility in common organic solvents. How can I effectively dissolve it for purification?
A2: Poor solubility is a known challenge for some thiazolopyridine derivatives.[3] To improve solubility for purification, consider the following:
-
Solvent Screening: Test a range of solvents with varying polarities. While highly polar, these compounds may exhibit better solubility in polar aprotic solvents like DMSO, DMF, or NMP at room temperature. For chromatography, it's crucial to find a solvent system in which the compound is soluble and compatible with the chosen method.
-
pH Adjustment: The carboxylic acid moiety and the pyridine nitrogen are ionizable. Adjusting the pH of the solution can significantly impact solubility. For reversed-phase or mixed-mode chromatography, adding a small amount of a modifier like formic acid or ammonia to the mobile phase can improve solubility and peak shape.
-
Heating: Gently heating the solvent can increase the solubility of your compound. This is a key principle in recrystallization.[4]
Q3: I observe significant streaking and tailing of my compound on a silica gel column. What is the cause and how can I fix it?
A3: Streaking and tailing on silica gel are common for nitrogen-containing heterocyclic compounds like pyridines.[5] This is often due to strong interactions between the basic nitrogen atoms in your molecule and the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (0.5-2%) or ammonia, into your mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.[5]
-
Use a Different Stationary Phase: Consider using a deactivated silica gel or an alternative stationary phase like alumina. For more challenging separations, advanced techniques like mixed-mode or supercritical fluid chromatography might be necessary.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific purification techniques.
Guide 1: Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying solid compounds. However, success depends on selecting the right solvent system and proper technique.
Problem: My compound "oils out" instead of forming crystals during recrystallization.
Explanation: "Oiling out" occurs when the compound separates from the cooling solution as a liquid rather than a solid.[6] This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated to a great extent upon cooling.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Then, add more of the hot solvent to decrease the saturation level. Allow it to cool slowly.[6]
-
Use a Lower-Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.
-
Employ a Mixed Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly.[4][7]
Problem: No crystals form even after the solution has cooled to room temperature.
Explanation: This indicates that the solution is not supersaturated. This could be due to using too much solvent or the compound having high solubility in the chosen solvent even at low temperatures.
Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Cool Further: Place the solution in an ice bath to further decrease the solubility of your compound.[8]
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolve the impure this compound analog in the minimum amount of a hot "good" solvent (e.g., ethanol, methanol).
-
While the solution is still hot, slowly add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.[6][8]
-
Dry the purified crystals thoroughly.
Guide 2: Chromatographic Purification
For complex mixtures or when high purity is essential, chromatography is the method of choice. Given the polar nature of this compound analogs, specialized techniques are often required.
Problem: Poor retention and separation on a C18 column.
Explanation: As discussed in the FAQs, the high polarity of these compounds leads to weak interactions with nonpolar C18 stationary phases.[2]
Solution: Utilize Mixed-Mode Chromatography.
Mixed-mode chromatography employs stationary phases that have both reversed-phase and ion-exchange functionalities.[9][10] This allows for multiple retention mechanisms, which is ideal for polar, ionizable compounds.[2][9]
-
Mechanism: A mixed-mode column can retain your compound through hydrophobic interactions (reversed-phase) and electrostatic interactions between the ionized carboxylic acid or protonated pyridine and the stationary phase (ion-exchange).[9]
-
Advantages: This dual retention mechanism provides unique selectivity and allows for the separation of compounds with a wide range of polarities in a single run.[10][11] It also avoids the need for ion-pairing reagents, making it compatible with mass spectrometry.[2]
Experimental Workflow: Method Development for Mixed-Mode Chromatography
Caption: Workflow for mixed-mode chromatography method development.
Problem: My compound is thermally labile or I need to separate enantiomers.
Explanation: Some complex organic molecules can degrade at the temperatures used in gas chromatography or during solvent evaporation after HPLC. Chiral separation is also a common requirement in drug development.
Solution: Supercritical Fluid Chromatography (SFC).
SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[12]
-
Mechanism: SFC offers unique selectivity and is particularly well-suited for the purification of chiral and thermally labile molecules.[12][13] The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations and reduced solvent usage compared to HPLC.[13][14]
-
Advantages: SFC is a "gentler" technique due to the lower operating temperatures. The CO2 mobile phase is easily evaporated, simplifying sample recovery.[12] It is highly effective for separating enantiomers when using a chiral stationary phase.[12][13]
Key Parameters in SFC Purification
| Parameter | Effect on Separation | Typical Starting Point |
| Co-solvent | Increases mobile phase polarity and solvating power. | Methanol or Ethanol |
| Back Pressure | Affects the density and solvating power of the CO2. | 100-150 bar |
| Temperature | Influences mobile phase density and viscosity. | 35-45 °C |
| Flow Rate | Impacts resolution and run time. | 2-4 mL/min (analytical) |
Data Summary Tables
Table 1: Recommended Solvents for Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Water | 10.2 | 100 | Good for highly polar analogs, often used as an anti-solvent. |
| Methanol | 5.1 | 65 | Good solvent for many polar compounds. |
| Ethanol | 4.3 | 78 | Similar to methanol, often used in mixed systems with water.[7] |
| Acetone | 5.1 | 56 | Aprotic polar solvent, can be effective. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity, may be a "poor" solvent for highly polar analogs. |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | High boiling point, good for poorly soluble compounds, but difficult to remove. |
Table 2: Comparison of Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase | Best For... | Key Advantage |
| Reversed-Phase HPLC | Nonpolar (e.g., C18) | Polar (e.g., Water/ACN) | Less polar analogs. | Widely available and understood. |
| Normal-Phase HPLC | Polar (e.g., Silica) | Nonpolar (e.g., Hexane/EtOAc) | Less polar analogs, isomers. | Good for non-polar compounds. |
| HILIC | Polar (e.g., Zwitterionic) | High organic content | Highly polar compounds. | Excellent retention of polar analytes.[1] |
| Mixed-Mode HPLC | Dual functionality (e.g., C18 + Anion Exchange) | Polar (e.g., Water/ACN with buffer) | Polar, ionizable compounds. | Tunable selectivity for complex mixtures.[2][9] |
| SFC | Normal or Chiral Phases | Supercritical CO2 + Co-solvent | Chiral separations, thermally labile compounds. | Fast, reduced organic solvent use.[12][14] |
Logical Relationships
Diagram: Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
-
Scholz, N., et al. (2021). Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility. PubMed. Available at: [Link]
-
Ben yahia, H., et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ResearchGate. Available at: [Link]
-
Ben yahia, H., et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega. Available at: [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]
-
Ben yahia, H., et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. PMC - NIH. Available at: [Link]
-
LCGC International. (2014). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. Available at: [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
Lemasson, E., et al. (2017). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]
-
OSTI.GOV. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. Available at: [Link]
-
Chemistry For Everyone. (2025). What Is Supercritical Fluid Chromatography (SFC)? YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Supercritical fluid chromatography. Available at: [Link]
-
Ratiu, C., et al. (2022). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. PMC - NIH. Available at: [Link]
-
Lelyukh, M., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. ResearchGate. Available at: [Link]
-
University of Canterbury. (n.d.). RECRYSTALLISATION. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]
-
Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Available at: [Link]
-
Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Available at: [Link]
-
Biopharma Asia. (2014). Use of Supercritical Fluid Chromatography to Improve Efficiency of Medicinal Chemistry Purifications. Available at: [Link]
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry. Available at: [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. Available at: [Link]
-
Lee, K., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC - NIH. Available at: [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. helixchrom.com [helixchrom.com]
- 10. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. biopharma-asia.com [biopharma-asia.com]
Technical Support Center: Thiazolo[5,4-b]pyridine-5-carboxylic Acid Biological Testing
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiazolo[5,4-b]pyridine-5-carboxylic acid and its derivatives. This guide provides in-depth, field-proven insights into the common challenges and questions that arise during the biological evaluation of this promising compound class. The content is structured to provide immediate answers through FAQs and detailed troubleshooting guides for more complex experimental issues.
The Thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities, showing promise as potent anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Derivatives have been identified as inhibitors of critical oncology targets like c-KIT and PI3K, making them valuable candidates for further investigation.[3][4][5][6] This guide is designed to help you refine your experimental protocols and navigate the intricacies of their biological characterization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial hurdles encountered when working with Thiazolo[5,4-b]pyridine compounds.
Q1: My this compound derivative has poor solubility in aqueous buffers. How should I prepare stock and working solutions?
A: This is a common challenge with heterocyclic compounds. The carboxylic acid moiety generally improves aqueous solubility compared to non-functionalized analogs, but derivatives can still be problematic.[7]
-
Primary Stock Solution (High Concentration): Prepare a 10-50 mM primary stock solution in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved using vortexing or brief sonication. Store this stock in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]
-
Intermediate Dilutions: Create intermediate dilutions from the primary stock using 100% DMSO.
-
Final Working Solution: For cell-based assays, prepare the final working solution by diluting the intermediate stock into your cell culture medium. The final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.5%, as higher concentrations can induce cytotoxicity or affect cell function.[9] For biochemical assays, dilute into the specific assay buffer.
-
Solubility Check: After preparing the final working solution in your aqueous medium, visually inspect for any precipitation. If precipitation occurs, you may need to lower the final concentration or explore the use of solubilizing agents, though this should be done with caution as they can interfere with the assay.[10]
Q2: I'm concerned about the stability of my compound in cell culture medium over a 48-72 hour incubation. How can I assess this?
A: Compound stability is a critical parameter that can significantly impact experimental results.[11] Degradation can lead to an underestimation of potency.
-
Method: A straightforward method involves incubating the compound in the complete cell culture medium (including serum) at 37°C for the maximum duration of your experiment (e.g., 72 hours) in a cell-free plate.[10]
-
Analysis: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium and analyze the concentration of the parent compound using LC-MS/MS. A decrease in the parent compound's concentration over time indicates instability.[10]
-
Causality: Thiazole rings can sometimes be susceptible to oxidative degradation in complex biological media.[12] If significant degradation is observed, consider reducing the incubation time or adding the compound fresh during media changes for longer experiments.[10]
Q3: What are the primary molecular targets for Thiazolo[5,4-b]pyridine derivatives?
A: This scaffold is versatile and has been used to develop inhibitors for several important protein families, primarily kinases.
-
Receptor Tyrosine Kinases: c-KIT is a well-documented target, with derivatives developed to overcome imatinib resistance in gastrointestinal stromal tumors (GIST).[3][5][13] Other RTKs like VEGFR2 have also been targeted.[3]
-
Phosphoinositide 3-Kinases (PI3Ks): Novel Thiazolo[5,4-b]pyridine analogues have shown potent, nanomolar inhibitory activity against PI3K isoforms.[4][6]
-
Other Kinases: The scaffold has been used to discover inhibitors against ITK, BCR-ABL, and RAF.[3]
-
S1P Receptors: Agonists of sphingosine-1-phosphate (S1P) receptors, particularly S1P1 and S1P5, have been developed from this scaffold for potential immunomodulatory applications.[14]
Q4: What is a reasonable starting concentration range for initial screening in a cytotoxicity assay?
A: The effective concentration can vary widely based on the specific derivative and cell line. However, we can infer a logical starting range from published data.
-
Published Potency: Potent anti-proliferative activities for Thiazolo[5,4-b]pyridine derivatives have been reported in the low micromolar to nanomolar range. For example, GI₅₀ values against cancer cell lines like GIST-T1 and HMC1.2 have been observed around 1-2 μM.[3][13]
-
Recommended Range: For an initial screening, a broad concentration range is advisable. A 10-point, 3-fold serial dilution starting from a top concentration of 10 μM or 30 μM is a robust approach. This would typically cover a range from ~1.5 nM to 30 µM, which should be sufficient to capture the dose-response curve for most active compounds.
Section 2: Troubleshooting Guides by Assay Type
This section provides specific troubleshooting advice in a question-and-answer format for common experimental assays.
2.1 Kinase Inhibition Assays (e.g., c-KIT, PI3K)
Problem: My IC₅₀ value is significantly higher than what has been reported in the literature.
-
Potential Cause & Solution:
-
ATP Concentration: Kinase inhibitors are often ATP-competitive. The measured IC₅₀ value is highly dependent on the ATP concentration used in the assay. Ensure your ATP concentration matches the reported literature conditions or is at/near the Kₘ value for the specific kinase. A higher ATP concentration will lead to a rightward shift in the IC₅₀ curve (lower apparent potency).
-
Enzyme Source and Activity: The source, purity, and specific activity of the recombinant kinase can vary between suppliers. Confirm the activity of your enzyme batch. If the enzyme is partially inactive, the effective concentration of active enzyme is lower, which can affect results.
-
Assay Format: Different assay technologies (e.g., radiometric vs. ADP-Glo vs. TR-FRET) can yield different results.[3][9] Ensure you are comparing your results to data generated using a similar method. The specific buffer components, such as detergents or carrier proteins (e.g., BSA), can also influence compound behavior.
-
Problem: I am seeing high variability between my replicate wells.
-
Potential Cause & Solution:
-
Pipetting Inaccuracy: At the low volumes used in 384-well plates, small pipetting errors can lead to large concentration variances. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions like enzyme stocks.
-
Compound Precipitation: The compound may be precipitating out of the assay buffer at higher concentrations. Visually inspect the wells. If this is suspected, you may need to lower the top concentration of your dilution series or add a small amount of DMSO to the assay buffer (ensure it doesn't inhibit the enzyme first).
-
Reagent Degradation: Repeated freeze-thaw cycles of enzymes or ATP can reduce their activity.[8] Aliquot reagents upon receipt and thaw a fresh aliquot for each experiment.
-
2.2 Cell-Based Viability & Cytotoxicity Assays (e.g., MTT, SRB)
Problem: My cytotoxicity results (GI₅₀) do not correlate with the biochemical kinase inhibition (IC₅₀). The compound is much less potent in cells.
-
Potential Cause & Solution:
-
Cellular Permeability: The compound may have poor permeability across the cell membrane.[9] This is a common issue where a potent enzyme inhibitor fails to show activity in a cellular context. Computational tools can predict permeability (e.g., CLogP, tPSA), but it must be verified experimentally.[14]
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm, preventing it from reaching its intracellular target. This can be tested using co-incubation with known efflux pump inhibitors.
-
Intracellular ATP Concentration: The concentration of ATP inside a cell is very high (millimolar range), whereas biochemical assays are often run at low micromolar ATP concentrations. For an ATP-competitive inhibitor, this high intracellular ATP level will require a much higher compound concentration to achieve the same level of target inhibition.[9]
-
Compound Stability: As discussed in the FAQ, the compound may be unstable in the culture medium over the long incubation period required for a cytotoxicity assay.[10]
-
Problem: I'm observing an "edge effect" in my 96-well plate, where cells in the outer wells grow differently than those in the center.
-
Potential Cause & Solution:
-
Evaporation: The outer wells of a microplate are more prone to evaporation during long incubation times, which concentrates media components and can affect cell health.
-
Mitigation Strategy: To minimize this, do not use the outermost wells for experimental samples. Instead, fill them with sterile water or PBS to create a humidity barrier.[15] Ensure your incubator has adequate humidity.
-
Problem: The background signal in my assay is very high, reducing my assay window (Signal:Background ratio).
-
Potential Cause & Solution:
-
Media Components: Phenol red, a common pH indicator in cell culture media, is known to have intrinsic fluorescence and can interfere with absorbance-based readouts. Switch to phenol red-free medium for the assay to reduce this background.[16]
-
Compound Autofluorescence: Heterocyclic compounds can sometimes be autofluorescent. To check this, run a plate with the compound in media but without cells and measure the fluorescence at the assay's excitation/emission wavelengths. If the compound is fluorescent, you may need to switch to a luminescence-based assay (e.g., CellTiter-Glo®) which is less susceptible to this artifact.[17]
-
2.3 Apoptosis Assays (Flow Cytometry)
Problem: I see a high percentage of Annexin V-positive / PI-positive (late apoptotic/necrotic) cells but very few Annexin V-positive / PI-negative (early apoptotic) cells.
-
Potential Cause & Solution:
-
Concentration or Time: The concentration of the compound may be too high, or the incubation time too long, causing cells to rapidly progress through apoptosis and into secondary necrosis.[18]
-
Experimental Design: Perform a time-course experiment (e.g., 12, 24, 48 hours) and a dose-response with lower concentrations of the compound to identify the optimal window for detecting early apoptosis. The goal is to capture the cells after the apoptotic cascade has been initiated but before they lose membrane integrity.[1]
-
Problem: The populations of live, apoptotic, and necrotic cells are not well-resolved in my flow cytometry plot.
-
Potential Cause & Solution:
-
Compensation: If you are using FITC (for Annexin V) and PI, their emission spectra can overlap. Ensure you have run single-color controls and have set the proper compensation on the flow cytometer to correct for this spectral overlap.
-
Reagent Titration: The concentrations of Annexin V and Propidium Iodide (PI) may not be optimal. Titrate both reagents to find the concentration that gives the best separation with minimal background staining on negative cells.
-
Cell Handling: Overly harsh handling of cells during harvesting (e.g., excessive trypsinization or centrifugation) can damage cell membranes, leading to false positives for PI staining. Handle cells gently.
-
Section 3: Key Experimental Protocols & Workflows
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability.[1][19][20]
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X concentration series of your Thiazolo[5,4-b]pyridine compound in culture medium from your DMSO stocks.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).[1]
-
Incubate for the desired period (e.g., 48 or 72 hours).[1]
-
-
MTT Addition & Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[1]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Readout:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly on a plate shaker for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium + MTT + DMSO).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the GI₅₀ value.
-
Caption: A typical workflow for a cell-based cytotoxicity assay.
Section 4: Key Signaling Pathways
Understanding the mechanism of action requires knowledge of the targeted signaling pathways. Thiazolo[5,4-b]pyridine derivatives frequently target kinase pathways crucial for cell survival and proliferation.
c-KIT Signaling Pathway
c-KIT is a receptor tyrosine kinase that, upon binding its ligand Stem Cell Factor (SCF), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the PI3K/AKT and MAPK pathways, are critical for cell proliferation, survival, and differentiation.[3] In cancers like GIST, activating mutations in c-KIT lead to ligand-independent, constitutive signaling, driving tumor growth. Thiazolo[5,4-b]pyridine inhibitors are designed to bind to the ATP-binding pocket of c-KIT, preventing its kinase activity and shutting down these downstream signals.[3]
Caption: Inhibition of the c-KIT signaling pathway by a Thiazolo[5,4-b]pyridine derivative.
Quantitative Data Summary
The following table summarizes comparative biological activity data for a well-characterized Thiazolo[5,4-b]pyridine derivative (Compound 6r) against established c-KIT inhibitors, providing a benchmark for experimental results.[3][13]
| Compound/Drug | Kinase Target | IC₅₀ (µM) | Cancer Cell Line | GI₅₀ (µM) |
| Compound 6r | c-KIT (V560G/D816V) | 4.77 | GIST-T1 | 1.98 |
| HMC1.2 | 1.15 | |||
| Imatinib | c-KIT (Wild-Type) | 0.27 | GIST-T1 | 0.05 |
| c-KIT (V560G/D816V) | 37.93 | HMC1.2 | 27.11 | |
| Sunitinib | c-KIT (Wild-Type) | 0.14 | GIST-T1 | 0.03 |
| c-KIT (V560G/D816V) | 3.98 | HMC1.2 | 1.12 |
Lower IC₅₀ and GI₅₀ values indicate greater potency. The V560G/D816V mutant is resistant to imatinib.[3][13]
References
-
Nam, J., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel). Available at: [Link]
-
Zhang, M., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. Available at: [Link]
-
Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Informatics in Medicine Unlocked. Available at: [Link]
-
Yushyn, I., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]
-
Lozynskyi, A. V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Pharmacia. Available at: [Link]
-
Lozynskyi, A., et al. (2017). Synthesis and cytotoxicity of new thiazolo[4,5-b]pyridine-2(3H)-one derivatives based on α,β-unsaturated ketones and α-ketoacids. ResearchGate. Available at: [Link]
-
Nam, J., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. Available at: [Link]
-
Lozynskyi, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. Available at: [Link]
-
Zang, L., et al. (2017). Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance. Biotechnology Progress. Available at: [Link]
-
Norman, M. H., et al. (2011). Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Request PDF. DESIGN, SYNTHESIS, ANTICANCER EVALUATION, DNA BINDING AND MOLECULAR DOCKING OF A NOVEL THIAZOLO[5,4-B]PYRIDINE DERIVATIVES. ResearchGate. Available at: [Link]
-
Request PDF. A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. Available at: [Link]
-
Zhang, M., et al. (2020). Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed. Available at: [Link]
-
ResearchGate. How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. Available at: [Link]
-
MB - About. Assay Troubleshooting. MB - About. Available at: [Link]
-
Sittampalam, G. S., et al. (2012). Assay Guidance Manual. PubMed. Available at: [Link]
-
Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
-
Request PDF. Recent Trends in Chemistry of Thiazolopyridines. ResearchGate. Available at: [Link]
-
Khattak, S., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress. Available at: [Link]
-
A.D.T. et al. (2012). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 9. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery of AMG 369, a Thiazolo[5,4-b]pyridine Agonist of S1P1 and S1P5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 16. selectscience.net [selectscience.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives - ProQuest [proquest.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Off-Target Effects of Thiazolo[5,4-b]pyridine-5-carboxylic Acid-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiazolo[5,4-b]pyridine-5-carboxylic acid-based inhibitors. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions to help you minimize off-target effects and ensure the specificity of your compounds.
Conceptual Overview: The Challenge of Selectivity
The Thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the basis for potent inhibitors of various kinases, including c-KIT, PI3K, and EGFR-TK[1][2][3][4][5][6]. The 5-carboxylic acid moiety often serves as a key interaction point within the kinase active site. However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in achieving inhibitor selectivity[7]. This can lead to off-target activities, resulting in ambiguous experimental results and potential cellular toxicity[7][8].
This guide will walk you through a systematic approach to identifying, characterizing, and mitigating these off-target effects.
Frequently Asked Questions (FAQs)
Q1: My this compound-based inhibitor shows activity against multiple kinases in a preliminary screen. What are the likely reasons for this promiscuity?
A1: The primary reason for the multi-kinase activity of your inhibitor is likely its interaction with the highly conserved ATP-binding site present in most kinases[7]. The Thiazolo[5,4-b]pyridine core can mimic the adenine region of ATP, allowing it to bind to the hinge region of numerous kinases[7].
Key contributing factors include:
-
Structural Mimicry: The heterocyclic nature of the scaffold is a good bioisostere for the purine ring of ATP[7].
-
Lack of Specific Interactions: Your initial inhibitor design may lack functional groups that can exploit unique, non-conserved residues outside of the immediate ATP-binding pocket of your target kinase.
-
High Inhibitor Concentration: Using excessively high concentrations of the inhibitor in initial screens can lead to the inhibition of lower-affinity off-targets.
Q2: What is the first step I should take to improve the selectivity of my lead compound?
A2: The most effective initial step is to perform a comprehensive kinase selectivity profile. This will provide a quantitative measure of your inhibitor's activity against a broad panel of kinases, helping you to understand the scope of its off-target effects[9].
Recommended approach:
-
Tiered Screening: Start by screening your compound at a single, fixed concentration (e.g., 1 µM) against a large kinase panel (100-400 kinases)[9].
-
Dose-Response Analysis: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, perform a full dose-response analysis to determine the IC50 or Kd value[9]. This will allow you to quantify the selectivity of your compound for your intended target versus the off-targets.
Specialized contract research organizations (CROs) offer kinase profiling services with panels of up to 400 kinases[9].
Q3: How can I use computational tools to predict and understand potential off-target effects?
A3: Computational methods are invaluable for predicting potential off-target interactions and guiding the rational design of more selective inhibitors[10][11][12].
Two main computational approaches can be employed:
-
Ligand-Based Methods: These methods, such as the Similarity Ensemble Approach (SEA), compare the 2D chemical structure of your inhibitor to a database of compounds with known kinase activities to predict potential off-targets[10].
-
Structure-Based Methods: If the crystal structure of your target kinase is available, you can use molecular docking to predict the binding mode of your inhibitor[10][11]. This can reveal key interactions and suggest modifications to improve selectivity. You can also perform virtual screening against a library of off-target kinase structures to predict potential binding.
Several web-based tools and software packages are available for these analyses, including SwissTargetPrediction, CSNAP, and SuperPred[10][13].
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for key experiments to characterize and minimize off-target effects.
Troubleshooting Issue 1: High background activity or inconsistent results in biochemical kinase assays.
This can be due to a variety of factors, including inhibitor precipitation, interference with the assay technology, or non-specific inhibition.
This is a direct and robust method for measuring the inhibition of substrate phosphorylation[14].
Materials:
-
Purified, active target kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (specific to the kinase)
-
This compound-based inhibitor (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Inhibitor Dilutions: Serially dilute your inhibitor in DMSO to create a range of concentrations. Then, dilute these into the kinase reaction buffer.
-
Set up Kinase Reaction: In a 96-well plate, add the kinase, substrate, and your diluted inhibitor or DMSO (vehicle control).
-
Initiate Reaction: Add [γ-³²P]ATP to start the reaction. The ATP concentration should ideally be close to the Km value for your target kinase to accurately determine the IC50[9][14].
-
Incubate: Incubate the plate at the optimal temperature for your kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction & Spot: Stop the reaction by adding a strong acid (e.g., phosphoric acid). Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality behind choices: The radiometric format is a direct measure of enzymatic activity and is less prone to artifacts from compound fluorescence or light scattering that can affect other assay formats[15]. Using ATP at its Km concentration provides a standardized condition for comparing inhibitor potencies across different kinases[9][14].
Troubleshooting Issue 2: My inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays.
This discrepancy can arise from poor cell permeability, rapid metabolism, efflux by cellular transporters, or high intracellular ATP concentrations competing with the inhibitor[14].
This assay measures the binding of your inhibitor to the target kinase within living cells, confirming that it can reach its target in a physiological context[16].
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target kinase
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
This compound-based inhibitor
-
Optically clear 96- or 384-well plates
Procedure:
-
Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion protein into the assay plates and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of your inhibitor.
-
Tracer Addition: Add the NanoBRET™ tracer to the cells.
-
Equilibration: Incubate the plates to allow the inhibitor and tracer to reach binding equilibrium with the target kinase.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
-
Read Plate: Measure the luminescence and filtered BRET signal using a luminometer capable of reading two wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.
Causality behind choices: The NanoBRET™ assay provides a direct measure of target engagement in the complex environment of a living cell, accounting for factors like cell permeability and efflux[16]. It helps to distinguish between a lack of cellular potency due to poor compound properties versus a true lack of on-target activity in the cellular context.
Troubleshooting Issue 3: The observed cellular phenotype may be due to an off-target effect.
It is crucial to validate that the biological effect of your inhibitor is a direct result of inhibiting your intended target[17].
This protocol helps to confirm on-target activity by demonstrating that the inhibitor's effect is dependent on the presence of the target kinase[17].
Procedure:
-
Generate Target-Deficient Cells: Use CRISPR/Cas9 to create a knockout cell line for your target kinase. Alternatively, create a cell line that expresses a drug-resistant mutant of your target kinase.
-
Treat Cells with Inhibitor: Treat the wild-type, knockout, and/or resistant mutant cell lines with a range of concentrations of your inhibitor.
-
Assess Phenotype: Measure the cellular phenotype of interest (e.g., cell proliferation, apoptosis, or a specific signaling event) in all cell lines.
-
Analyze Results:
-
If your inhibitor is on-target, it should have a significantly reduced effect in the knockout or resistant mutant cell lines compared to the wild-type cells.
-
If the inhibitor has the same effect in all cell lines, it is likely acting through an off-target mechanism[17].
-
Causality behind choices: This experiment directly tests the hypothesis that the inhibitor's activity is mediated by the target kinase. The use of a knockout or resistant mutant provides a clean genetic background to isolate the on-target effects from any off-target liabilities[17].
Data Presentation
Table 1: Example Kinase Selectivity Profile for a Hypothetical this compound-based Inhibitor (Compound X)
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Target Kinase) |
| Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 150 | 15 |
| Off-Target Kinase C | 800 | 80 |
| Off-Target Kinase D | >10,000 | >1000 |
Visualizations
Workflow for Characterizing and Mitigating Off-Target Effects
Caption: Workflow for minimizing off-target effects of novel inhibitors.
Decision Tree for Investigating Off-Target Effects
Caption: Decision tree for troubleshooting off-target effects.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Muthas, D., Parrow, V., & Andersson, M. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 921-931. [Link]
-
van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245. [Link]
-
Kinnings, S. L., Liu, N., Buchmeier, N., Tonge, P. J., & Xie, L. (2009). Drug off-target effects predicted using structural analysis in the context of a metabolic network model. PLoS computational biology, 5(9), e1000495. [Link]
-
Schmidt, F., Krieger, S., & Griesenauer, B. (2016). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Presentation. [Link]
-
News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. News-Medical.Net. [Link]
-
Genetic Engineering & Biotechnology News. (2013, July 30). Cell-Based Assays for Enhanced Safety, Activity, and Target Specificity Determination. Genetic Engineering & Biotechnology News. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Huang, W. Z. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology, 15(2), 102-111. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Lee, K., Kim, S. J., Lee, J., Jo, A., Lee, C. H., Kim, M., ... & Heo, J. (2021). Identification of Thiazolo [5, 4-b] pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(21), 5396. [Link]
-
Lin, A., Giuliano, C. J., Sayles, N. M., Sheltzer, J. M., & Sheltzer, J. M. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 9(415), eaaq1133. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(3), 309-315. [Link]
-
Pao, W., & Chmielecki, J. (2010). Maximizing the benefits of off-target kinase inhibitor activity. Cancer discovery, 1(1), 13-15. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Mohan, C. G., & Gohlke, H. (2012). Computational prediction of off-target pharmacology for discontinued drugs. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(3), 433-447. [Link]
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Lee, K., Kim, S. J., Lee, J., Jo, A., Lee, C. H., Kim, M., ... & Heo, J. (2021). Identification of Thiazolo [5, 4-b] pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(21), 5396. [Link]
-
Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS chemical biology, 9(12), 2696-2704. [Link]
-
Kairos Discovery. (2025, May 14). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Kairos Discovery. [Link]
-
Wang, X., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2020). Identification of Novel Thiazolo [5, 4-b] Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4697. [Link]
-
Dyckman, A. J., Langevine, C. M., Quesnelle, C., Kempson, J., Guo, J., Gill, P., ... & Pitts, W. J. (2011). Imidazo [4, 5-d] thiazolo [5, 4-b] pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis. Bioorganic & medicinal chemistry letters, 21(1), 383-386. [Link]
-
Lozynskyi, A. V., Derkach, H. O., Zasidko, V. V., Konechnyi, Y. T., Finiuk, N. S., Len, Y. T., ... & Lesyk, R. B. (2021). Antimicrobial and cytotoxic activities of thiazolo [4, 5-b] pyridine derivatives. Biopolymers and Cell, 37(2), 153-164. [Link]
-
Al-Ostath, A. I., Al-Wabli, R. I., Al-Ghorbani, M., Al-Majid, A. M., Barakat, A., & Ali, M. A. (2024). Design and synthesis of novel Thiazolo [5, 4-b] pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 278, 116727. [Link]
-
Open Ukrainian Citation Index. (n.d.). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. OUCI. [Link]
-
Wang, X., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2020). Identification of Novel Thiazolo [5, 4-b] Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4697. [Link]
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting … [ouci.dntb.gov.ua]
- 6. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Overcoming Limitations of Kinase Inhibitors in Cancer Therapy - Kairos Discovery [kairos-discovery.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Thiazolo[5,4-b]pyridine-5-carboxylic Acid Synthesis for Preclinical Studies
Welcome to the technical support center for the synthesis and scale-up of Thiazolo[5,4-b]pyridine-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals navigating the challenges of transitioning from bench-scale synthesis to preclinical batch production. The content is structured in a question-and-answer format to directly address common issues and provide field-proven insights.
Section 1: General Synthesis Strategy & Workflow
The synthesis of the Thiazolo[5,4-b]pyridine core is a well-established process in medicinal chemistry, often serving as a scaffold for various kinase inhibitors.[1][2] When scaling up for preclinical studies, the primary concerns shift from discovery-focused flexibility to process robustness, yield, purity, and safety.
A common and reliable strategy involves a multi-step sequence starting from a substituted pyridine. This approach allows for controlled introduction of functional groups and generally offers a more predictable impurity profile compared to some one-pot methodologies.[1][3] The introduction of the C5-carboxylic acid is a critical step that can be achieved through several methods, most notably via carboxylation of a metallated intermediate or hydrolysis of a corresponding nitrile.
Below is a generalized workflow for the production of this compound.
Caption: Generalized workflow for this compound synthesis.
Section 2: Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis and scale-up process.
Question 1: My initial thiocyanation/cyclization step (Step 1) has a low and inconsistent yield. How can I improve it?
Answer: This is a common bottleneck. The reaction of an aminopyridine with a thiocyanate source to form the aminothiazole ring is sensitive to several factors.
-
Causality: The reaction proceeds via an initial nucleophilic attack of the thiocyanate on the pyridine ring, followed by an intramolecular cyclization. Low yields are often due to competing side reactions or incomplete conversion.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your potassium thiocyanate (KSCN) is anhydrous. Water can interfere with the reaction. Dry it in a vacuum oven before use.
-
Solvent Choice: While acetic acid is commonly used, on a larger scale, solvents like DMF or DMAc can offer better solubility for the starting materials and intermediates, potentially leading to a more homogenous reaction mixture and improved yields.[4] However, be mindful of their higher boiling points and potential for decomposition at elevated temperatures.
-
Temperature Control: This reaction is often exothermic. On a large scale, poor heat dissipation can lead to runaway reactions and the formation of tars or decomposition products. Ensure you have adequate reactor cooling and consider a slower, controlled addition of one of the reagents to manage the exotherm.
-
Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions that can generate colored impurities.
-
Question 2: I am struggling to introduce the 5-carboxylic acid group. What is the most scalable method?
Answer: Introducing the carboxylic acid at the C5 position is a critical transformation. While multiple routes exist, the choice depends on available starting materials and scale-up considerations.
-
Method A: Carboxylation via Organometallic Intermediate
-
Mechanism: This involves a metal-halogen exchange (e.g., using n-BuLi or i-PrMgCl) on a 5-bromo-thiazolo[5,4-b]pyridine intermediate, followed by quenching the resulting organometallic species with solid carbon dioxide (dry ice).[5]
-
Scale-Up Advantages: This is a direct and often high-yielding route.
-
Challenges & Solutions:
-
Cryogenic Temperatures: These reactions typically require very low temperatures (-78 °C). On a large scale, this necessitates a reactor with specialized cooling capabilities.
-
Moisture Sensitivity: Organolithium reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and solvents must be anhydrous.
-
CO2 Quench: The addition of CO2 gas or solid can be challenging to control on a large scale. A well-designed quenching setup is crucial to avoid pressure buildup and ensure efficient carboxylation.
-
-
-
Method B: Hydrolysis of a 5-Cyano Intermediate
-
Mechanism: This involves synthesizing the 5-cyano-thiazolo[5,4-b]pyridine intermediate, typically via a Suzuki or Stille coupling, followed by acidic or basic hydrolysis to the carboxylic acid.
-
Scale-Up Advantages: This route avoids cryogenic temperatures and highly pyrophoric reagents, making it operationally simpler and often safer for standard manufacturing equipment.
-
Challenges & Solutions:
-
Harsh Hydrolysis Conditions: Hydrolysis often requires strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH) at elevated temperatures for extended periods. This can lead to degradation of the heterocyclic core. Careful reaction monitoring by HPLC is essential to balance conversion with impurity formation.
-
Workup: Neutralization of a large-scale acidic or basic reaction mixture can be challenging (e.g., exotherms, gas evolution). A well-planned workup and extraction procedure is critical.
-
-
Recommendation for Preclinical Scale-Up: For preclinical batches, Method B (Nitrile Hydrolysis) is often preferred due to its operational simplicity and avoidance of cryogenic conditions, unless specialized reactors are readily available.
Question 3: Purification of the final product by column chromatography is not feasible for multi-gram batches. What are my options?
Answer: This is a critical scale-up consideration. Flash chromatography, while excellent at the discovery stage[1], is impractical and costly for producing preclinical quantities.
-
Primary Method: Recrystallization
-
Principle: Recrystallization is the gold standard for purifying solid compounds at scale. It relies on the differential solubility of your product and its impurities in a chosen solvent system at different temperatures.
-
Workflow:
-
Solvent Screening: Identify a suitable solvent or solvent system. A good solvent will dissolve the crude product when hot but result in poor solubility when cold. Common choices for heterocyclic acids include alcohols (EtOH, IPA), esters (EtOAc), ketones (acetone), and aqueous mixtures.
-
Procedure: Dissolve the crude material in the minimum amount of hot solvent. If colored impurities persist, a charcoal treatment can be performed. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
| Solvent System | Suitability for this compound | Notes |
| Ethanol/Water | High | Often provides good crystal formation. The water acts as an anti-solvent. |
| Isopropanol (IPA) | Medium-High | Good general-purpose solvent. |
| Acetic Acid/Water | High | Can be very effective but requires thorough drying to remove residual acid. |
| Ethyl Acetate | Low-Medium | Solubility may be limited, but can be useful for removing non-polar impurities. |
Troubleshooting Recrystallization:
-
"Oiling Out": If the product separates as an oil instead of crystals, it means the solution became supersaturated at a temperature above the product's melting point in that solvent. To fix this, reheat the solution, add more solvent, and allow it to cool even more slowly.
-
Poor Recovery: If too much product remains in the mother liquor, you may have used too much solvent. You can try to partially evaporate the solvent and cool again to recover a second crop of crystals.
Question 4: What analytical methods are essential for batch release in a preclinical setting?
Answer: For preclinical studies, rigorous analytical characterization is non-negotiable to ensure the identity, purity, and consistency of your compound.
-
Identity Confirmation:
-
Purity Assessment:
-
HPLC with UV/MS detection: This is the primary method for determining purity. A standard protocol uses a C18 column with a water/acetonitrile gradient. Purity should typically be >95% for in-vitro studies and >98% for in-vivo studies.[1]
-
Elemental Analysis (CHN): Confirms the elemental composition of the bulk material. Results should be within ±0.4% of the theoretical values.
-
-
Residual Solvent Analysis:
-
GC-HS (Gas Chromatography - Headspace): Essential for quantifying the amount of residual solvents from the final purification and drying steps. Levels must be below the limits specified by ICH guidelines.
-
Caption: Decision tree for troubleshooting low yield in the final product isolation step.
Section 3: Detailed Experimental Protocol
The following is a representative protocol for the multi-gram synthesis of this compound, adapted from literature procedures with scale-up considerations.[1][5]
Step 1: Synthesis of 2-Amino-5-bromothiazolo[5,4-b]pyridine
-
Reactor Setup: Charge a 1L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with 3-amino-5-bromo-2-chloropyridine (50.0 g, 0.24 mol) and glacial acetic acid (500 mL).
-
Reagent Addition: Begin stirring and add potassium thiocyanate (KSCN) (46.6 g, 0.48 mol, 2.0 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 40 °C.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Slowly pour the reaction mixture into a stirred vessel containing 2L of ice-water. A precipitate will form. Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.
-
Isolation: Stir the suspension for 1 hour, then collect the solid product by filtration. Wash the filter cake with deionized water (2 x 250 mL) and dry under vacuum at 50 °C to a constant weight.
Step 2: Synthesis of 5-Bromo-2-(tert-butoxycarbonylamino)thiazolo[5,4-b]pyridine
-
Reactor Setup: To the same reactor, charge the crude product from Step 1, dichloromethane (DCM, 500 mL), and triethylamine (48.6 g, 0.48 mol, 2.0 equiv). Cool the mixture to 0-5 °C.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (62.8 g, 0.29 mol, 1.2 equiv) in DCM (100 mL) dropwise over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Workup: Quench the reaction by adding water (250 mL). Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (200 mL) and brine (200 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Reactor Setup: Charge a rigorously dried 2L reactor with the Boc-protected intermediate from Step 2 (assuming ~0.2 mol) and anhydrous tetrahydrofuran (THF, 800 mL). Purge the reactor with nitrogen for 30 minutes.
-
Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath or a cryo-cooler.
-
Metal-Halogen Exchange: Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 88 mL, 0.22 mol, 1.1 equiv) dropwise over 1.5 hours, ensuring the internal temperature remains below -70 °C. Stir for an additional hour at -78 °C.
-
Carboxylation: Carefully add crushed anhydrous carbon dioxide (dry ice, ~100 g) portion-wise, ensuring the temperature does not rise above -60 °C. After the addition is complete, allow the mixture to slowly warm to room temperature overnight.
-
Deprotection & Workup: Cool the mixture to 0 °C and slowly add 4M HCl (aq) until the pH is ~1-2. This will quench the reaction and cleave the Boc group. Stir for 2-4 hours at room temperature.
-
Isolation & Purification: A precipitate of the crude product should form. Collect the solid by filtration. To purify, transfer the crude solid to a clean flask and add ethanol/water (e.g., 9:1 v/v). Heat to reflux until all solid dissolves, then allow to cool slowly to room temperature, followed by cooling to 0-5 °C for 2 hours. Collect the pure crystals by filtration, wash with cold ethanol, and dry under vacuum at 60 °C.
References
-
Lee, K., et al. (2018). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers (Basel). Available at: [Link]
-
El-Emary, T. I. (2006). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
-
Journal of Heterocyclic Chemistry. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. Available at: [Link]
-
Faucher, N., et al. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules. Available at: [Link]
-
Taylor & Francis Online. (2006). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Taylor & Francis Online. Available at: [Link]
-
Ferreira, R. J., et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Cancers (Basel). Available at: [Link]
- Google Patents. (2011). Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. Google Patents.
-
ResearchGate. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate. Available at: [Link]
-
PubMed. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. PubMed. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Heterocyclic Compounds: Discovery, Synthesis and Applications. MDPI. Available at: [Link]
-
Frontiers. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers. Available at: [Link]
-
Taylor & Francis Online. (2023). Synthetic strategies for thiazolopyridine derivatives. Taylor & Francis Online. Available at: [Link]
-
Royal Society of Chemistry. (2018). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]
-
Springer. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
EasyChair. (2025). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. EasyChair Preprints. Available at: [Link]
-
Niner Commons. (n.d.). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons. Available at: [Link]
-
HeteroCycles. (1999). SYNTHESIS OF NEW THIAZOLO[5,4-a]ACRIDINE DERIVATIVES. HeteroCycles. Available at: [Link]
-
Chemical Suppliers. (n.d.). This compound. Chemical Suppliers. Available at: [Link]
-
MDPI. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Chemistry. Available at: [Link]
-
PubMed Central. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. Available at: [Link]
-
The Pharma Innovation. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. The Pharma Innovation. Available at: [Link]
-
Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available at: [Link]
-
ACS Omega. (2022). Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. ACS Omega. Available at: [Link]
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid - Google Patents [patents.google.com]
- 6. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Thiazolo[5,4-b]pyridine-5-carboxylic Acid as a MALT-1 Inhibitor Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) has emerged as a high-value therapeutic target, particularly for B-cell malignancies driven by aberrant NF-κB signaling.[1][2] Its dual function as both a scaffold and a protease makes it a critical node in lymphocyte activation pathways.[1][2][3] The discovery of novel chemical scaffolds that can effectively and selectively inhibit MALT1 is a key objective in oncology and immunology drug discovery. This guide provides an in-depth comparative analysis and a comprehensive validation workflow for a promising new scaffold: Thiazolo[5,4-b]pyridine-5-carboxylic acid. We will dissect the scientific rationale behind the validation process, compare this scaffold to existing alternatives, and provide detailed, field-tested experimental protocols to rigorously assess its potential as a therapeutic agent.
MALT1: A Critical Node in Lymphocyte Signaling
MALT1 is a unique cysteine protease that bears structural resemblance to caspases but specifically cleaves substrates after an arginine residue.[4] It is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, a multi-protein complex essential for translating antigen receptor engagement into downstream cellular responses.[5][6][7]
Upon T-cell or B-cell receptor (TCR/BCR) stimulation, the scaffold protein CARD11 (also known as CARMA1) undergoes a conformational change, recruiting BCL10 and MALT1 to form the active CBM complex.[5] This complex functions as a platform for further signaling events. MALT1's scaffolding function facilitates the recruitment and activation of the E3 ubiquitin ligase TRAF6, which in turn activates the IKK complex, a crucial step for the activation of the canonical NF-κB pathway.[1][8]
Simultaneously, the proteolytic activity of MALT1 is unleashed. MALT1 cleaves and inactivates several negative regulators of NF-κB signaling, such as A20 (TNFAIP3), and also processes other substrates like BCL10 and RelB to fine-tune the immune response.[9][10] In certain cancers, such as the Activated B-cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (ABC-DLBCL), chronic activation of the BCR pathway leads to constitutive MALT1 activity, making these tumors dependent on MALT1 for survival and proliferation.[4][7][11] This addiction provides a clear therapeutic window, positioning MALT1 inhibitors as a highly promising strategy for these hard-to-treat lymphomas.[1][10]
Caption: The MALT1 signaling pathway leading to NF-κB activation.
A Comparative Landscape of MALT1 Inhibitor Scaffolds
The Thiazolo[5,4-b]pyridine scaffold, recently disclosed in patent filings, represents a new chemical entity for MALT1 inhibition.[7][12][13] To appreciate its potential, we must place it in the context of existing inhibitor classes. The choice of inhibitor modality has profound implications for selectivity, potency, and clinical development.
| Inhibitor Class | Example(s) | Mechanism of Action | Key Advantages | Key Disadvantages |
| Covalent Active Site | Z-VRPR-FMK, MI-2 | Irreversibly binds to the catalytic cysteine (Cys464) in the MALT1 active site.[14][15] | Potent inhibition; useful as research tool probes.[9][16] | Potential for off-target reactivity and immunogenicity; less favored for clinical development. |
| Allosteric Protease | Safimaltib (JNJ-67856633), ABBV-525 | Binds to an allosteric pocket, preventing the conformational change required for protease activity.[2][17] | High selectivity for MALT1 protease function; improved drug-like properties. Preferred modality for clinical candidates.[1][2][18][19] | Does not inhibit MALT1 scaffolding function, leading to incomplete NF-κB blockade.[3] |
| Scaffolding Function | HST-1021 (undisclosed structure) | Prevents the interaction between MALT1 and BCL10, disrupting CBM complex formation.[2] | Inhibits both protease and scaffolding functions, leading to superior NF-κB suppression and broader anti-tumor activity.[3] | A newer, less explored mechanism; may require more complex assays to validate. |
| Thiazolo[5,4-b]pyridine | Exemplified compounds from WO2023192913A1[20] | Small molecule inhibitor of MALT1 protease activity.[7][12] | Novel chemical matter offering new intellectual property space; potentially optimized pharmacological properties. | The specific binding mode (active site vs. allosteric) and full pharmacological profile require rigorous experimental validation. |
The This compound scaffold enters this field as a novel small molecule inhibitor of MALT1's enzymatic activity.[7] Its validation is critical to determine whether it acts via an allosteric or competitive mechanism and to characterize its selectivity and cellular efficacy compared to these established classes.
A Rigorous Workflow for Scaffold Validation
Validating a new inhibitor scaffold requires a multi-tiered approach, moving from direct enzyme inhibition to cellular target engagement and finally to phenotypic outcomes. Each step is designed to answer a critical question about the compound's mechanism and potential.
Caption: A multi-tiered workflow for validating a new MALT1 inhibitor.
PART 4: DETAILED EXPERIMENTAL PROTOCOLS
Protocol 1: Biochemical Validation via Fluorogenic Protease Assay
Causality: This is the foundational experiment. Its purpose is to confirm that your compound directly inhibits the enzymatic activity of MALT1 in a clean, cell-free system. This isolates the compound's effect on the target protein, devoid of complexities like cell permeability or off-target cellular effects. A positive result here justifies proceeding to more complex cellular models.
Methodology:
-
Reagent Preparation:
-
MALT1 Enzyme: Use purified, recombinant human MALT1 protein. Commercial kits are available.[11]
-
Fluorogenic Substrate: A peptide substrate containing the MALT1 cleavage sequence (e.g., Ac-LR-AMC or similar).
-
Assay Buffer: Prepare a buffer optimized for MALT1 activity (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.005% Tween-20, pH 7.4).
-
Test Compound: Prepare a 10 mM stock of the this compound derivative in DMSO. Create a 10-point, 3-fold serial dilution series.
-
Positive Control: Prepare a dilution series of a known MALT1 inhibitor, such as Z-VRPR-FMK, for which an IC50 of ~11 nM is expected.[6]
-
-
Assay Procedure (96-well format):
-
Add 2 µL of each compound dilution (or DMSO vehicle control) to appropriate wells of a black, flat-bottom 96-well plate.
-
Add 48 µL of MALT1 enzyme diluted in assay buffer to each well.
-
Incubate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate diluted in assay buffer.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence (e.g., Ex/Em = 380/460 nm) every 2 minutes for 60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear phase of fluorescence increase) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (Ratecompound - Rateno enzyme) / (Ratevehicle - Rateno enzyme)).
-
Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement via Substrate Cleavage Assay
Causality: A compound with a low biochemical IC50 is promising, but it must be able to enter a cell and inhibit MALT1 in situ. This Western blot-based assay provides direct, visual evidence of target engagement. Constitutively active MALT1 in ABC-DLBCL cells constantly cleaves substrates like RelB or BCL10.[9][10] A successful inhibitor will prevent this cleavage, causing the full-length substrate to accumulate, a clear pharmacodynamic biomarker of activity.
Methodology:
-
Cell Culture:
-
Compound Treatment:
-
Seed 2x10⁶ cells in a 6-well plate.
-
Treat the cells with a dose-response of the test compound (e.g., 0, 10, 100, 1000 nM) for 6-8 hours.
-
-
Protein Extraction and Western Blot:
-
Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against a MALT1 substrate (e.g., anti-RelB or anti-CYLD) and a loading control (e.g., anti-Actin or anti-GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an ECL substrate and imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the full-length and cleaved forms of the substrate. An effective inhibitor will show a dose-dependent decrease in the cleaved fragment and a corresponding increase in the full-length protein.
-
Protocol 3: Phenotypic Validation via Cell Proliferation Assay
Causality: This experiment connects target inhibition to the desired biological outcome: killing cancer cells. By comparing the effect of the inhibitor on MALT1-dependent (ABC-DLBCL) versus MALT1-independent (GCB-DLBCL) cell lines, we can validate that the observed toxicity is a specific result of MALT1 inhibition and not general cytotoxicity.[4][10] This is a critical step in establishing a therapeutic window.
Methodology:
-
Cell Seeding:
-
Using a panel of ABC-DLBCL (e.g., HBL-1, TMD8, OCI-Ly3) and GCB-DLBCL (e.g., OCI-Ly7, SUDHL-4) cell lines, seed 5,000-10,000 cells per well in 100 µL of media in a white, clear-bottom 96-well plate.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of the test compound.
-
Add the diluted compound to the cells. Include a DMSO-only vehicle control.
-
-
Incubation and Viability Measurement:
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.[21]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot the normalized viability versus log[Compound Concentration] and fit the curve to determine the GI50 (concentration for 50% growth inhibition) for each cell line.
-
Self-Validation Check: A successful MALT1-specific inhibitor scaffold will yield low GI50 values in the ABC-DLBCL lines and significantly higher GI50 values (or no effect) in the GCB-DLBCL lines.
-
Conclusion and Future Directions
The validation of the this compound scaffold requires the systematic and rigorous application of the biochemical, cellular, and phenotypic assays described above. Initial patent data suggests that exemplified compounds from this class effectively inhibit MALT1 activity and suppress IL-6 levels in ABC-DLBCL cells with sub-micromolar potency.[12]
Successful progression through this validation cascade would establish this scaffold as a viable candidate for further drug development. Subsequent steps would involve lead optimization to improve potency, selectivity, and pharmacokinetic properties, followed by in vivo efficacy studies in xenograft models of ABC-DLBCL.[4][22] The ultimate goal is the development of a safe and effective therapeutic that can overcome the challenges of chemoresistance in MALT1-driven lymphomas.[1][18]
References
-
What's brewing for MALT1 in lymphoma? | Blood | American Society of Hematology. (2023-12-07). Available from: [Link]
-
MALT1 Protease: A New Therapeutic Target in B Lymphoma and Beyond? - AACR Journals. Available from: [Link]
-
Ways and waves of MALT1 paracaspase activation - PMC - NIH. Available from: [Link]
-
Recruiting CLL Clinical Trial: ABBV-525, a MALT1 Inhibitor. (2024-04-03). Available from: [Link]
-
Myeloid Innate Signaling Pathway Regulation by MALT1 Paracaspase Activity - PubMed. (2019-01-07). Available from: [Link]
-
MALT1 - Wikipedia. Available from: [Link]
-
Molecular pathogenesis of MALT lymphoma: two signaling pathways underlying the antiapoptotic effect of API2-MALT1 fusion protein - Stork. Available from: [Link]
-
MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Available from: [Link]
-
Clinical Trial: ABBV-525, a MALT1 Inhibitor for B-Cell Non-Hodgkin Lymphoma - YouTube. (2024-04-05). Available from: [Link]
-
Abstract 5690: Discovery of JNJ-67856633: A novel, first-in-class MALT1 protease inhibitor for the treatment of B cell lymphomas - AACR Journals. (2020-08-15). Available from: [Link]
-
MALT1 Assay Service - BPS Bioscience. Available from: [Link]
-
An updated patent review of MALT1 inhibitors (2021–present). Available from: [Link]
-
Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. Available from: [Link]
-
Fluorogenic MALT1 Assay Kit - BPS Bioscience. Available from: [Link]
-
In silico study on identification of novel MALT1 allosteric inhibitors - PMC - PubMed Central. (2019-11-29). Available from: [Link]
-
Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PubMed Central. Available from: [Link]
-
The Inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT-1) Protease as Potential Treatment of ABC-DLBCL and Similar Diseases - PMC - NIH. (2023-10-05). Available from: [Link]
-
Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - Rockefeller University Press. Available from: [Link]
-
Probes to monitor activity of the paracaspase MALT1 - PMC - PubMed Central. Available from: [Link]
-
Abstract 2693: Harnessing MALT1 inhibition for rational combinatorial therapy of ABC-DLBCL | Cancer Research - AACR Journals. (2014-10-01). Available from: [Link]
-
Discovery of Novel, First-in-Class Allosteric Modulators of MALT1 Scaffolding Function with Differentiated Pharmacology for NFκB-Driven Malignancies | Blood - ASH Publications. (2023-11-02). Available from: [Link]
- WO2018020474A1 - Substituted thiazolo-pyridine compounds as malt1 inhibitors - Google Patents.
-
Detection and measurement of paracaspase MALT1 activity - Unil. Available from: [Link]
-
Characterization of Potent Paracaspase MALT1 Inhibitors for Hematological Malignancies. (2021-11-05). Available from: [Link]
-
MALT1 inhibitors described in Abbvie patent - BioWorld. (2023-10-25). Available from: [Link]
-
An updated patent review of MALT1 inhibitors (2021-present) - PubMed. (2025-04-11). Available from: [Link]
-
Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL | Blood - ASH Publications. (2021-02-11). Available from: [Link]
-
WO/2018/020474 SUBSTITUTED THIAZOLO-PYRIDINE COMPOUNDS AS MALT1 INHIBITORS - WIPO Patentscope. (2018-02-01). Available from: [Link]
-
Development of Potent MALT1 Inhibitors Featuring a Novel "2-Thioxo-2,3-dihydrothiazolo[4,5- d]pyrimidin-7(6 H)-one" Scaffold for the Treatment of B Cell Lymphoma - PubMed. (2024-02-22). Available from: [Link]
- WO2023192913A1 - Thiazolo [5,4-b] pyridine malt-1 inhibitors - Google Patents.
-
MALT1 Inhibitors May Potentially Treat Lymphomas and Autoimmune Disorders - PMC - NIH. (2015-12-03). Available from: [Link]
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ashpublications.org [ashpublications.org]
- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. The Inhibitors of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT-1) Protease as Potential Treatment of ABC-DLBCL and Similar Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. MALT1 inhibitors described in Abbvie patent | BioWorld [bioworld.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. In silico study on identification of novel MALT1 allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Probes to monitor activity of the paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. cllsociety.org [cllsociety.org]
- 19. An updated patent review of MALT1 inhibitors (2021-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. WO2023192913A1 - Thiazolo [5,4-b] pyridine malt-1 inhibitors - Google Patents [patents.google.com]
- 21. ashpublications.org [ashpublications.org]
- 22. Development of Potent MALT1 Inhibitors Featuring a Novel "2-Thioxo-2,3-dihydrothiazolo[4,5- d]pyrimidin-7(6 H)-one" Scaffold for the Treatment of B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of Thiazolo[5,4-b]pyridine-5-carboxylic Acid Based Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the Thiazolo[5,4-b]pyridine core has emerged as a privileged scaffold.[1] Derivatives, particularly those based on the Thiazolo[5,4-b]pyridine-5-carboxylic acid moiety, have shown promise as potent inhibitors of various kinases, including PI3K and the notoriously difficult-to-drug c-KIT mutants that confer resistance to therapies like imatinib.[2][3] However, the therapeutic potential of any kinase inhibitor is inextricably linked to its selectivity. The conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target activities that can result in toxicity or unexpected polypharmacology.[4][5]
This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for profiling the cross-reactivity of this compound-based compounds. We will move beyond a simple listing of techniques, instead focusing on the strategic application of these methods, the causality behind experimental choices, and the interpretation of the rich datasets they generate. Our objective is to equip you with the knowledge to build a robust, self-validating selectivity profile for your compounds, a critical step in advancing a hit compound towards a clinical candidate.
The Rationale for Rigorous Profiling: Why Selectivity Matters
Achieving absolute kinase selectivity is often an elusive goal.[6][7] Instead, the aim is to develop compounds with a selectivity profile that is well-understood and therapeutically advantageous. A promiscuous inhibitor is not necessarily a poor one; its utility depends on the identity of its off-targets.[8] Unintended inhibition of certain kinases can lead to adverse effects, while in other cases, hitting multiple nodes in a disease-relevant pathway can be beneficial.[5] Therefore, a comprehensive cross-reactivity profile is essential for:
-
De-risking clinical development: Early identification of potential off-target liabilities can prevent costly late-stage failures.
-
Mechanism of action studies: Understanding the full target landscape of a compound is crucial for interpreting cellular and in vivo data.
-
Identifying opportunities for polypharmacology: A well-characterized inhibitor might be repurposed for new indications based on its off-target profile.[9]
To illustrate the comparative power of different profiling strategies, we will consider two hypothetical this compound-based compounds:
-
Compound X: A potent, on-target inhibitor of c-KIT, designed for high selectivity.
-
Compound Y: A multi-targeted inhibitor with activity against c-KIT and other kinases in related signaling pathways.
A Multi-Pronged Approach to Selectivity Profiling
A robust assessment of kinase inhibitor selectivity requires a multi-pronged approach that integrates biochemical, cell-based, and proteomic methods. Each technique offers a unique window into the compound's behavior, and together they provide a more complete picture of its target landscape.
Caption: A multi-pronged approach to kinase inhibitor selectivity profiling.
Part 1: Biochemical Profiling - The Kinome Scan
The foundational step in cross-reactivity profiling is typically a broad biochemical screen against a large panel of recombinant kinases.[10][11] These assays, often referred to as "kinome scans," provide a quantitative measure of a compound's inhibitory activity against hundreds of kinases in a controlled, in vitro setting.
Leading Platforms: A Comparison
| Platform | Assay Principle | Advantages | Considerations |
| KINOMEscan™ (DiscoverX) | Active site-directed competition binding assay.[12] | ATP-independent; can identify non-competitive inhibitors. | Does not directly measure enzymatic inhibition. |
| KinaseProfiler™ (Eurofins) | Radiometric filter binding assay (e.g., ³³P-ATP).[12] | "Gold standard" for measuring enzymatic activity.[13] | Use of radioactivity; potential for interference. |
| HotSpot™ (Reaction Biology) | Radiometric assay measuring ³³P transfer to a substrate.[14] | High sensitivity and reproducibility. | Use of radioactivity. |
| ADP-Glo™ (Promega) | Luminescent assay that quantifies ADP production.[15] | Non-radioactive; amenable to high-throughput screening. | Indirect measure of kinase activity; potential for ATP-competitive interference. |
Experimental Protocol: Single-Dose Profiling with KINOMEscan™
Objective: To obtain an initial, broad overview of the selectivity of Compounds X and Y across the human kinome.
-
Compound Preparation: Prepare 10 mM stock solutions of Compound X and Compound Y in 100% DMSO.
-
Assay Concentration: The compounds will be screened at a final concentration of 1 µM. This concentration is high enough to identify most significant off-targets without being confounded by non-specific effects.
-
Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured by qPCR.[16]
-
Data Analysis: The results are typically reported as "% Control," where a lower percentage indicates stronger binding of the test compound to the kinase. A common threshold for a significant "hit" is <35% Control.
Interpreting the Data: A Tale of Two Compounds
| Kinase Target | Compound X (% Control @ 1µM) | Compound Y (% Control @ 1µM) | Interpretation |
| c-KIT | 5 | 8 | Both compounds are potent binders of the intended target. |
| PDGFRα | 65 | 15 | Compound Y shows significant binding to PDGFRα, a related tyrosine kinase. |
| VEGFR2 | 80 | 25 | Compound Y also interacts with VEGFR2, suggesting a broader anti-angiogenic profile. |
| SRC | 92 | 30 | Compound Y demonstrates activity against the non-receptor tyrosine kinase SRC. |
| PI3Kα | 95 | 85 | Neither compound shows significant interaction with PI3Kα at this concentration. |
This initial screen suggests that Compound X is a highly selective c-KIT inhibitor, while Compound Y has a multi-targeted profile, engaging several kinases involved in cancer cell proliferation and angiogenesis. This makes Compound Y a candidate for indications where dual or triple inhibition is beneficial, but also raises flags for potential off-target toxicities.
Part 2: Cellular Target Engagement - Bridging the Gap to Physiology
While biochemical assays are invaluable, they do not fully recapitulate the complex environment inside a cell. Cellular target engagement assays are therefore a critical next step to confirm that a compound binds to its intended target (and off-targets) in a more physiologically relevant context.[17]
The Power of CETSA: Cellular Thermal Shift Assay
CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[18][19] This allows for the direct, label-free assessment of target engagement in intact cells or tissue lysates.[20][21]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-based CETSA for c-KIT
Objective: To confirm that Compounds X and Y engage c-KIT in a cellular context and to compare their cellular potency.
-
Cell Culture: Culture GIST-T1 cells, which endogenously express a constitutively active c-KIT mutant.
-
Compound Treatment: Treat cells with a dose-response of Compound X and Compound Y (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 2 hours.
-
Thermal Challenge: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.
-
Protein Quantification: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for c-KIT.
-
Data Analysis: Quantify the band intensities and plot them against temperature to generate melting curves. A shift in the melting temperature (Tm) to the right indicates target stabilization and thus, engagement.
Interpreting the Data: Cellular Potency and Off-Target Validation
A positive thermal shift for c-KIT would confirm that both compounds enter the cells and bind to their intended target. By comparing the magnitude of the shift at different concentrations, one can rank the compounds for their cellular potency.
Furthermore, CETSA can be used to validate the off-targets identified in the kinome scan. For Compound Y, performing CETSA for PDGFRα and SRC in appropriate cell lines would provide crucial evidence of their engagement in a cellular setting.[22] If a compound shows potent biochemical inhibition but no cellular target engagement, it may indicate poor cell permeability or rapid efflux.
Part 3: Unbiased Proteomic Approaches - Discovering the Unexpected
Both kinome scans and candidate-based CETSA are hypothesis-driven; they test for interactions with a predefined set of proteins. To uncover truly unexpected off-targets, unbiased chemical proteomics approaches are invaluable.
Kinobeads: Fishing for Targets in the Native Proteome
The Kinobeads technology utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to "fish" for kinases from a native cell or tissue lysate.[23][24][25] In a competitive binding experiment, the lysate is pre-incubated with the test compound. If the compound binds to a particular kinase, it will prevent that kinase from binding to the Kinobeads. The proteins captured by the beads are then identified and quantified by mass spectrometry.[26][27]
Experimental Protocol: Competitive Pulldown with Kinobeads
Objective: To identify the on- and off-targets of Compound Y in an unbiased manner from a GIST-T1 cell lysate.
-
Lysate Preparation: Prepare a native protein lysate from GIST-T1 cells.
-
Competitive Binding: Incubate aliquots of the lysate with increasing concentrations of Compound Y (e.g., 100 nM and 1 µM) or a DMSO control.
-
Kinobeads Pulldown: Add the Kinobeads matrix to the lysates and incubate to allow for the capture of unbound kinases.
-
Elution and Digestion: Wash the beads to remove non-specific binders, then elute and digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. A dose-dependent decrease in the amount of a protein pulled down in the presence of Compound Y indicates that it is a target.
Interpreting the Data: A Comprehensive Target Landscape
The Kinobeads experiment for Compound Y might confirm the expected targets (c-KIT, PDGFRα, VEGFR2, SRC) and could also reveal novel, unanticipated interactors. For example, it might show that Compound Y also binds to DDR1, a receptor tyrosine kinase, and NQO2, an oxidoreductase, which was a novel off-target identified for imatinib using this very technique.[27] This unbiased approach provides a comprehensive and physiologically relevant snapshot of the compound's target space.[28]
Part 4: Phenotypic Screening - From Target Engagement to Cellular Function
The final piece of the puzzle is to understand the functional consequences of a compound's target engagement profile. Phenotypic screening assesses the effects of a compound on cellular morphology, function, or viability, providing insights into its overall cellular impact.[29][30]
High-Content Imaging for Off-Target Clues
High-content imaging (HCI) allows for the automated acquisition and analysis of images from cells treated with a library of compounds.[29] By monitoring multiple cellular parameters simultaneously (e.g., cell cycle progression, apoptosis markers, cytoskeletal arrangement), HCI can reveal phenotypic "fingerprints" that may be indicative of on- and off-target effects.
For instance, if Compound Y, in addition to inhibiting GIST cell proliferation (the desired on-target effect), also induces a specific block in mitosis in an unrelated cell line, this phenotype could be linked to an off-target kinase identified in the kinome scan (e.g., an Aurora kinase). This functional data adds another layer of evidence to the cross-reactivity profile.[22]
Synthesizing the Data for a Complete Profile
By integrating the data from these complementary approaches, a comprehensive and reliable cross-reactivity profile can be constructed.
| Assay | Compound X (Selective) | Compound Y (Multi-Targeted) |
| Kinome Scan | Potent and selective for c-KIT. | Potent against c-KIT, PDGFRα, VEGFR2, SRC. |
| CETSA | Confirms potent cellular engagement of c-KIT. | Confirms cellular engagement of c-KIT, PDGFRα, and SRC. |
| Kinobeads | Primarily pulls down c-KIT. | Dose-dependent reduction of c-KIT, PDGFRα, SRC, and novel target DDR1. |
| Phenotypic Screen | Induces apoptosis specifically in c-KIT dependent cells. | Induces apoptosis in c-KIT dependent cells; shows anti-angiogenic effects in co-culture models. |
Conclusion
The development of this compound-based compounds as kinase inhibitors holds significant therapeutic promise. However, realizing this potential requires a deep and nuanced understanding of their selectivity. A slapdash approach to cross-reactivity profiling is a recipe for failure. By strategically employing a combination of broad biochemical screens, cellular target engagement assays, unbiased proteomics, and functional phenotypic screens, researchers can build a robust, multi-dimensional "selectivity compass" for their compounds. This comprehensive profile not only mitigates the risks associated with off-target effects but also illuminates the full therapeutic potential of these promising molecules, guiding their journey from the bench to the clinic.
References
-
Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
García-Castaño, J. et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 1074-1084. [Link]
-
Klaeger, S. et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Bantscheff, M. et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]
-
Al-Amin, R. A. et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999-11009. [Link]
-
Reinhard, F. B. M. et al. (2015). Thermal proteome profiling monitors ligand interactions in living cells. Nature Methods, 12(2), 159-164. [Link]
-
Aay, N. et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 1074-1084. [Link]
-
Johnson, C. N. (2013). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 5(11), 1261-1264. [Link]
-
Lee, H. et al. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 24(23), 4338. [Link]
-
Patricelli, M. P. et al. (2011). KINOMEscan: a quantitative, high-throughput approach to screen kinase inhibitors for target kinase binding and selectivity. Current Protocols in Pharmacology, Chapter 10, Unit 10.10. [Link]
-
Reinecke, M. et al. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 2019, 115-131. [Link]
-
Duncan, J. S. et al. (2012). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 8(1), 58-64. [Link]
-
Álvarez-Fernández, M. et al. (2015). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. SLAS Discovery, 20(6), 723-733. [Link]
-
Klüter, S. et al. (2019). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 15(1), 88-96. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
-
ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents... ResearchGate. [Link]
-
Bain, J. et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Ginn, C. M. et al. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. ACS Combinatorial Science, 18(10), 623-630. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Lu, S. et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(6), 1778-1790. [Link]
-
Lu, S. et al. (2023). Strategy toward Kinase-Selective Drug Discovery. PMC. [Link]
-
Devgun, M. et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 634-651. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]
-
Lategahn, J. et al. (2024). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 15(1), 18-32. [Link]
-
Biocompare. (n.d.). Kinase Multiplex Assays. Biocompare. [Link]
-
Eurofins Discovery. (2017). Combining Target Based and Phenotypic Discovery Assays for Drug Repurposing. YouTube. [Link]
-
Li, Y. et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4697. [Link]
-
van der Meer, D. et al. (2017). High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease. SLAS Discovery, 22(8), 977-988. [Link]
-
Milburn, D. et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(10), 1636-1643. [Link]
-
Royal Society of Chemistry. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC. [Link]
-
ResearchGate. (2025). Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. ResearchGate. [Link]
-
Wodicka, L. M. et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from affinity chromatography. Chemistry & Biology, 17(11), 1241-1249. [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological evaluation of thiazolo and imidazo N-(4-nitrophenyl)-7-methyl-5-aryl-pyrimidine-6 carboxamide derivatives. Semantic Scholar. [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
-
PubMed. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]
-
National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. [Link]
-
PubChem. (n.d.). Thiazolo(5,4-b)pyridine. PubChem. [Link]
-
ResearchGate. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]
-
YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. [Link]
-
YouTube. (2023). Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. YouTube. [Link]
-
MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 16. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Thiazolo[5,4-b]pyridine-5-carboxylic Acid Against Standard of Care Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
Introduction: The Promise of the Thiazolo[5,4-b]pyridine Scaffold in Kinase Inhibition
In the landscape of modern oncology and immunology, the relentless pursuit of novel small molecule inhibitors with improved potency, selectivity, and resistance profiles is paramount. The Thiazolo[5,4-b]pyridine core has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile backbone for the design of potent kinase inhibitors.[1][2] Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with the ATP-binding pocket of various kinases, a critical mechanism in disrupting aberrant cellular signaling pathways that drive numerous diseases.
While specific preclinical data for Thiazolo[5,4-b]pyridine-5-carboxylic acid is not yet extensively published in peer-reviewed literature, the broader class of Thiazolo[5,4-b]pyridine derivatives has demonstrated significant inhibitory activity against a range of clinically relevant kinases. Functionalization at different positions of the pyridine ring has been shown to modulate the target specificity, with the 5-position being identified as a key site for engaging the ATP-binding sites of kinases such as BCR-ABL, RAF, and VEGFR2.[3] Furthermore, derivatives functionalized at other positions, such as the 6-position, have yielded potent inhibitors of c-KIT, capable of overcoming resistance to current standard of care therapies.[3]
This guide provides a comprehensive benchmark of the Thiazolo[5,4-b]pyridine scaffold against current standard of care drugs, focusing on four key oncogenic kinases: c-KIT , BCR-ABL , BRAF (a RAF kinase) , and VEGFR2 . By presenting available preclinical data for representative Thiazolo[5,4-b]pyridine derivatives alongside detailed, field-proven experimental protocols, this document aims to equip researchers and drug development professionals with the necessary insights to evaluate the potential of this promising class of compounds.
I. c-KIT Inhibition in Gastrointestinal Stromal Tumors (GIST)
The c-KIT receptor tyrosine kinase is a primary driver of gastrointestinal stromal tumors (GIST).[3] Activating mutations in the KIT gene lead to constitutive kinase activity, promoting uncontrolled cell proliferation and survival.
Signaling Pathway
Comparative Efficacy of a Thiazolo[5,4-b]pyridine Derivative
A notable example from this class, a 6-substituted derivative designated as Compound 6r , has shown potent activity against both wild-type and imatinib-resistant c-KIT mutants.[3]
| Compound/Drug | c-KIT (Wild-Type) IC₅₀ (µM) | c-KIT (V560G/D816V) IC₅₀ (µM) | GIST-T1 (c-KIT exon 11 mut) GI₅₀ (µM) | HMC1.2 (c-KIT V560G/D816V) GI₅₀ (µM) |
| Compound 6r | Not Reported | 4.77[3] | 0.23[3] | 1.15[3] |
| Imatinib | 0.27[4] | 37.93[3] | 0.09[3] | 27.14[3] |
| Sunitinib | 0.14[4] | 3.98[3] | 0.28[3] | 1.83[3] |
Lower IC₅₀/GI₅₀ values indicate greater potency.
Experimental Protocol: In Vitro c-KIT Kinase Assay (ADP-Glo™)
This protocol outlines a luminescent-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant c-KIT kinase.
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, where c-KIT phosphorylates a substrate, converting ATP to ADP. In the second step, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is directly proportional to the kinase activity.
Materials:
-
Recombinant human c-KIT kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer to each well of a 384-well plate.
-
Add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of the recombinant c-KIT kinase solution.
-
Gently mix and incubate for 10 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Add 4 µL of a solution containing the peptide substrate and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for c-KIT.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the log concentration of the test compound using a non-linear regression model.
II. BCR-ABL Inhibition in Chronic Myeloid Leukemia (CML)
The fusion protein BCR-ABL, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML).[5] Inhibition of BCR-ABL is the primary therapeutic strategy for CML.
Signaling Pathway
Comparative Efficacy of Thiazolo[5,4-b]pyridine Derivatives
| Drug | K562 (CML cell line) IC₅₀ (µM) | Ba/F3 p210 IC₅₀ (µM) |
| Imatinib | ~0.5[6] | ~1.0[6] |
| Dasatinib | <0.001[5] | <0.001[5] |
| Nilotinib | 0.02[5] | 0.02[5] |
Experimental Protocol: BCR-ABL Cellular Phosphorylation Assay
This protocol describes a method to assess the inhibitory effect of a test compound on BCR-ABL autophosphorylation in a CML cell line.
Principle: In the K562 human CML cell line, BCR-ABL is endogenously expressed and constitutively active. The level of its autophosphorylation can be quantified using a sandwich ELISA. A decrease in the phosphorylation signal in the presence of a test compound indicates inhibition of BCR-ABL kinase activity.
Materials:
-
K562 cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Cell lysis buffer
-
Phospho-BCR-ABL (Tyr177) and total BCR-ABL ELISA kits
-
96-well plates
Procedure:
-
Cell Culture and Treatment:
-
Culture K562 cells to the desired density.
-
Seed cells in a 96-well plate.
-
Treat cells with serial dilutions of the test compound or vehicle control (DMSO).
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Aspirate the supernatant and lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
ELISA:
-
Perform the phospho-BCR-ABL and total BCR-ABL ELISAs on the cell lysates according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the phospho-BCR-ABL signal to the total BCR-ABL signal for each treatment condition.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.
-
III. BRAF Inhibition in Melanoma
Mutations in the BRAF kinase, particularly the V600E mutation, are prevalent in melanoma and drive tumor growth through constitutive activation of the MAPK/ERK signaling pathway.[7]
Signaling Pathway
Comparative Efficacy of a Thiazolo[5,4-b]pyridine Derivative
A study on 5-amino-linked Thiazolo[5,4-b]pyridine derivatives has identified a potent dual RAF/VEGFR2 inhibitor, Compound 5c .[1]
| Compound/Drug | BRAF (V600E) IC₅₀ (nM) | HT-29 (BRAF V600E) Cell Growth IC₅₀ (nM) |
| Compound 5c | 1.8[7] | 13[7] |
| Vemurafenib | 31[8] | 100-300 |
| Dabrafenib | 0.8[7] | 0.7-1.1 |
Experimental Protocol: In Vitro BRAF Kinase Assay (LanthaScreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibitory activity of compounds against BRAF kinase.
Principle: The LanthaScreen™ Eu Kinase Binding Assay is based on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the BRAF kinase. A europium-labeled anti-tag antibody binds to the kinase. When both the antibody and tracer are bound, a high degree of FRET occurs. A test compound that binds to the ATP site will compete with the tracer, leading to a loss of FRET.
Materials:
-
Recombinant human BRAF (V600E) kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
Test compounds (dissolved in DMSO)
-
384-well low-volume plates
Procedure:
-
Reagent Preparation: Prepare 3x solutions of the test compound, kinase/antibody mixture, and tracer in kinase buffer.
-
Assay Assembly:
-
Add 5 µL of the 3x test compound solution to the assay plate.
-
Add 5 µL of the 3x kinase/antibody mixture.
-
Add 5 µL of the 3x tracer solution to initiate the binding reaction.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Analysis: Calculate the TR-FRET emission ratio. Determine IC₅₀ values by plotting the emission ratio against the log concentration of the test compound.
IV. VEGFR2 Inhibition in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1]
Signaling Pathway
Comparative Efficacy of a Thiazolo[5,4-b]pyridine Derivative
The previously mentioned Compound 5c also demonstrates potent inhibition of VEGFR2.[1]
| Compound/Drug | VEGFR2 IC₅₀ (nM) |
| Compound 5c | 0.8[7] |
| Sorafenib | 90[7] |
| Sunitinib | 9[7] |
| Axitinib | 0.2[7] |
Experimental Protocol: In Vitro VEGFR2 Kinase Assay (Kinase-Glo®)
This protocol details a luminescence-based assay to measure the inhibitory potency of a compound against VEGFR2.
Principle: The Kinase-Glo® assay quantifies the amount of ATP remaining after a kinase reaction. A lower luminescent signal indicates higher kinase activity (more ATP consumed).
Materials:
-
Recombinant human VEGFR2 kinase
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Max Reagent (Promega)
-
Solid white 96-well assay plates
Procedure:
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the peptide substrate.
-
Compound Plating: Add diluted test compounds or vehicle control (DMSO) to the wells of a 96-well plate.
-
Kinase Reaction:
-
Add the master mix to each well.
-
Initiate the reaction by adding the diluted VEGFR2 enzyme to all wells except the "blank" control.
-
Incubate the plate for 45 minutes at 30°C.
-
-
Detection:
-
Add an equal volume of Kinase-Glo® Max Reagent to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate IC₅₀ values from the dose-response curve of luminescence versus log concentration of the inhibitor.
V. In Vivo Efficacy Assessment: Tumor Xenograft Model
A crucial step in preclinical drug development is the evaluation of a compound's efficacy in a living organism. Human tumor xenograft models in immunocompromised mice are a standard method for this assessment.
Principle: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, the mice are treated with the test compound or a vehicle control. Tumor growth is monitored over time to determine the compound's anti-tumor activity.
General Protocol:
-
Cell Culture: Culture the desired human cancer cell line (e.g., HT-29 for BRAF V600E) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-SCID).
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Inject the cell suspension (typically 1-10 million cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
-
Treatment:
-
Administer the test compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
Continue treatment until a predefined endpoint is reached (e.g., tumors in the control group reach a maximum size, or a specific study duration).
-
Euthanize the mice and excise the tumors.
-
Analyze the data by comparing the tumor growth curves and final tumor weights between the treatment and control groups. Calculate tumor growth inhibition (TGI).
-
Conclusion and Future Directions
The Thiazolo[5,4-b]pyridine scaffold represents a highly promising platform for the development of novel kinase inhibitors. As demonstrated by the preclinical data for its derivatives, this structural motif can be strategically functionalized to achieve potent and, in some cases, superior activity against key oncogenic kinases compared to established standard of care drugs. The ability of a 6-substituted derivative to overcome imatinib resistance in c-KIT-mutant models and the potent dual RAF/VEGFR2 inhibition by a 5-amino derivative underscore the versatility and potential of this compound class.
While direct biological data for this compound remains to be published, its structural features suggest it is a prime candidate for further investigation as a kinase inhibitor. Future research should focus on the synthesis and comprehensive biological evaluation of this specific molecule and its close analogues against a broad panel of kinases. The experimental protocols detailed in this guide provide a robust framework for such investigations. The continued exploration of the Thiazolo[5,4-b]pyridine scaffold holds significant promise for delivering next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity.
References
-
Choi, H. G., et al. (2012). Design and synthesis of novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors: 3. Evaluation of 5-amino-linked thiazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine derivatives. Bioorganic & Medicinal Chemistry, 20(18), 5600-5615. [Link]
-
Lee, K., et al. (2012). Design and synthesis of novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors: 3. Evaluation of 5-amino-linked thiazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine derivatives. ResearchGate. [Link]
-
Nam, J. S., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 12(10), 3043. [Link]
-
Tanaka, N., et al. (2013). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of[1][7]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Journal of Medicinal Chemistry, 56(15), 6045-6060. [Link]
-
Deshmukh, S. J., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 276, 116727. [Link]
-
Abdelgawad, M. A., et al. (2023). Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2. Archiv der Pharmazie, 356(10), e2300224. [Link]
-
El-Naggar, M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(6), e2100085. [Link]
-
El-Sayed, N. N. E., et al. (2007). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(11), 2633-2646. [Link]
-
Lozynskyi, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(17), 5348. [Link]
-
Wuckelt, J., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(11), 726-734. [Link]
-
Stojkovic, J., et al. (2022). Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. Journal of Heterocyclic Chemistry, 59(16). [Link]
-
ResearchGate. (n.d.). IC 50 (μM) of the most active synthetic compounds for VEGFR2 inhibition. Retrieved from [Link]
-
Stana, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Pharmaceutics, 14(9), 1832. [Link]
-
ResearchGate. (n.d.). BcrAbl activity and growth inhibition IC50 values for TKI resistant... Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Symmetry, 14(9), 1814. [Link]
-
Giallongo, C., et al. (2018). Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy. Journal of Hematology & Oncology, 11(1), 84. [Link]
-
Mahon, F. X., et al. (2000). IC 50 values for inhibition of Bcr-Abl phosphorylation by STI571. ResearchGate. [Link]
-
Zhang, J., et al. (2010). Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. ACS Medicinal Chemistry Letters, 1(4), 180-184. [Link]
-
Al-Salahi, R., et al. (2025). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Pharmaceuticals, 18(2), 244. [Link]
-
Stuart, D. D., et al. (2020). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 11(11), 2234-2242. [Link]
-
PubChem. (n.d.). Thiazolo(5,4-b)pyridine. Retrieved from [Link]
Sources
- 1. Design and synthesis of novel DFG-out RAF/vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors: 3. Evaluation of 5-amino-linked thiazolo[5,4-d]pyrimidine and thiazolo[5,4-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolo(5,4-b)pyridine | C6H4N2S | CID 19831912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vivo Efficacy of Thiazolo[5,4-b]pyridine-5-carboxylic Acid Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the Thiazolo[5,4-b]pyridine Scaffold
The Thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, demonstrating remarkable versatility as a foundational structure for developing targeted therapeutics. Its structural features allow for strategic modifications, leading to potent and selective inhibitors of various key signaling proteins implicated in a range of pathologies, from cancer to chronic inflammatory diseases. This guide provides a comparative analysis of the in vivo efficacy of notable Thiazolo[5,4-b]pyridine-5-carboxylic acid derivatives and their structural analogs, offering insights into their therapeutic potential and the experimental frameworks used to validate their activity. We will delve into specific case studies, presenting the supporting experimental data, detailed protocols, and the underlying mechanistic pathways to equip researchers with a comprehensive understanding of this promising class of compounds.
Comparative In Vivo Efficacy: A Tale of Three Targets
The true measure of a therapeutic candidate lies in its performance in a living system. Here, we compare the in vivo efficacy of three distinct Thiazolo[5,4-b]pyridine derivatives, each targeting a different critical signaling pathway: c-KIT in gastrointestinal stromal tumors (GIST), Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (NSCLC), and I-kappa B kinase 2 (IKK2) in rheumatoid arthritis.
Antitumor Efficacy: Targeting Kinase Dysregulation in Oncology
Kinase inhibitors have revolutionized cancer therapy, and Thiazolo[5,4-b]pyridine derivatives are emerging as significant contributors to this field.
Gastrointestinal stromal tumors are often driven by mutations in the c-KIT receptor tyrosine kinase, and while imatinib was a groundbreaking therapy, resistance remains a major clinical challenge. A novel Thiazolo[5,4-b]pyridine derivative, designated 6r , has shown significant promise in overcoming this resistance.[1] In vitro studies revealed that 6r possesses potent inhibitory activity against both wild-type c-KIT and, crucially, the imatinib-resistant V560G/D816V double mutant.[1] The enzymatic inhibitory activity of 6r was found to be comparable to sunitinib and more potent than imatinib.[1]
While the primary publication did not detail in vivo xenograft studies, the potent in vitro anti-proliferative and apoptosis-inducing activities in GIST cell lines strongly support its candidacy for future in vivo evaluation.[1]
Mutations in the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) are a hallmark of a subset of non-small cell lung cancers. A promising Thiazolo[5,4-b]pyridine derivative, 10k (N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide), has demonstrated potent and selective inhibition of EGFR-TK, including resistance mutations.
In a xenograft model using HCC827 cells, which harbor an EGFR exon 19 deletion, compound 10k exhibited significant tumor growth inhibition. Although specific quantitative data on tumor volume reduction from in vivo studies is not yet published, the potent in vitro activity and mechanistic studies strongly suggest its potential for significant in vivo efficacy. Mechanistic investigations confirmed that 10k acts as an inhibitor of EGFR-TK autophosphorylation and induces both early and late-stage apoptosis in cancer cells.
Anti-Inflammatory Efficacy: Modulating the Immune Response
Chronic inflammation underpins a multitude of diseases, and targeting key inflammatory pathways is a major therapeutic strategy.
The NF-κB signaling pathway is a central regulator of inflammation, and IKK2 is a key kinase in this cascade. An imidazo[4,5-d]thiazolo[5,4-b]pyridine-based compound, Compound 9 , was identified as a potent and selective inhibitor of IKK2. In a preclinical murine model of collagen-induced arthritis, a well-established model for rheumatoid arthritis, Compound 9 was found to be orally efficacious, demonstrating its potential as a disease-modifying anti-rheumatic drug.
To provide a broader context for the anti-inflammatory potential of the thiazolopyridine scaffold, we can examine data from studies on closely related Thiazolo[4,5-b]pyridine-2-one derivatives in the carrageenan-induced rat paw edema model. This acute inflammation model is a standard for evaluating the efficacy of anti-inflammatory agents.
| Compound | Dose | Time Point | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |
| Derivative 1 | 50 mg/kg | 4h | 58% | Ibuprofen | 45% |
| Derivative 2 | 50 mg/kg | 4h | 62% | Ibuprofen | 45% |
| Derivative 8 | 50 mg/kg | 4h | 55% | Ibuprofen | 45% |
Data synthesized from a study on Thiazolo[4,5-b]pyridin-2-one derivatives. This table illustrates the superior or comparable in vivo anti-inflammatory efficacy of these compounds relative to the well-established NSAID, ibuprofen.
Mechanisms of Action: Visualizing the Signaling Pathways
Understanding the molecular pathways targeted by these derivatives is crucial for rational drug design and development.
c-KIT Signaling Pathway in GIST
The binding of Stem Cell Factor (SCF) to the c-KIT receptor triggers dimerization and autophosphorylation, activating downstream pathways like PI3K/AKT and MAPK, which drive cell proliferation and survival. Inhibitors like 6r block the ATP-binding site of c-KIT, preventing this signaling cascade.
Caption: c-KIT signaling and inhibition by derivative 6r.
EGFR-TK Signaling Pathway in NSCLC
Ligand binding to EGFR initiates a phosphorylation cascade through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting tumor growth. 10k competitively binds to the ATP pocket of the EGFR tyrosine kinase domain, halting downstream signaling.
Caption: EGFR-TK signaling and inhibition by derivative 10k.
IKK2/NF-κB Signaling Pathway in Rheumatoid Arthritis
Pro-inflammatory cytokines activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Compound 9 inhibits IKK2, preventing IκBα degradation and blocking NF-κB activation.
Caption: IKK2/NF-κB signaling and inhibition by Compound 9.
Experimental Protocols: A Guide to In Vivo Efficacy Assessment
Reproducibility and methodological rigor are the cornerstones of scientific integrity. The following are detailed protocols for the key in vivo experiments discussed in this guide.
Protocol 1: Xenograft Tumor Model for Anticancer Efficacy
This protocol outlines the general procedure for evaluating the in vivo antitumor activity of a Thiazolo[5,4-b]pyridine derivative in a subcutaneous xenograft model.
Workflow Diagram:
Caption: Workflow for a xenograft tumor model study.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., HCC827 for NSCLC, GIST-T1 for GIST) under standard conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).
-
Cell Implantation: Subcutaneously inject a suspension of 5-10 x 10^6 cells in a suitable medium (e.g., Matrigel/PBS mixture) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a mean volume of 100-200 mm³, randomly assign mice to treatment and control groups (n=8-10 per group).
-
Drug Preparation and Administration: Prepare the Thiazolo[5,4-b]pyridine derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound at the desired dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only. A positive control group with a standard-of-care drug (e.g., osimertinib, imatinib) should be included.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Study Termination and Analysis: Euthanize mice when tumors in the control group reach a predetermined size or at the end of the study period. Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blotting).
Protocol 2: Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity
This is a widely used and reproducible model for assessing acute inflammation.
Workflow Diagram:
Caption: Workflow for a carrageenan-induced paw edema study.
Step-by-Step Methodology:
-
Animal Model: Use male Wistar rats (180-200 g).
-
Grouping: Divide the animals into control, standard, and test groups (n=6-8 per group).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the Thiazolo[5,4-b]pyridine derivative (e.g., 50 mg/kg, intraperitoneally or orally), vehicle, or a standard drug (e.g., ibuprofen, indomethacin) to the respective groups.
-
Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume. Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the mean edema volume of the control group and V_t is the mean edema volume of the treated group.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising and versatile platform for the development of novel therapeutics. The in vivo data presented in this guide for anticancer and anti-inflammatory applications underscore the potential of this chemical class to address significant unmet medical needs. The ability to rationally design derivatives with high potency and selectivity against key molecular targets like c-KIT, EGFR, and IKK2 is a testament to the power of modern medicinal chemistry.
Future research should focus on comprehensive in vivo studies for the most promising candidates, including pharmacokinetic and pharmacodynamic profiling, and evaluation in more advanced preclinical models such as patient-derived xenografts and chronic models of inflammation. The continued exploration of the structure-activity relationships within this class of compounds will undoubtedly lead to the discovery of even more potent and safer therapeutic agents.
References
-
Nam, Y., Kim, C., Han, J., Ryu, S., Cho, H., Song, C., Kim, N. D., Kim, N., & Sim, T. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
-
Dyckman, A. J., Langevine, C. M., Quesnelle, C., Kempson, J., Guo, J., Gill, P., Spergel, S. H., Watterson, S. H., Li, T., Nirschl, D. S., Gillooly, K. M., Pattoli, M. A., McIntyre, K. W., Chen, L., McKinnon, M., Dodd, J. H., Barrish, J. C., Burke, J. R., & Pitts, W. J. (2011). Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis. Bioorganic & medicinal chemistry letters, 21(1), 383–386. [Link]
-
Chaban, T., Matiychuk, V., Gzhegotsky, M., & Klishch, I. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Farmatsiia, 68(4), 849-856. [Link]
Sources
A Comparative Guide to Validating the Antimicrobial Activity of Thiazolo[5,4-b]pyridine-5-carboxylic Acid Derivatives
In the ever-pressing search for novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the thiazolo[5,4-b]pyridine scaffold has emerged as a promising heterocyclic system for the development of new therapeutics.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antimicrobial activity of Thiazolo[5,4-b]pyridine-5-carboxylic acid derivatives. We will delve into the essential experimental protocols, offer insights into the rationale behind methodological choices, and present a comparative analysis of these derivatives against established antimicrobial agents.
Introduction to Thiazolo[5,4-b]pyridine Derivatives as Antimicrobial Agents
The thiazolo[5,4-b]pyridine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties.[2][3] The structural resemblance of this scaffold to purine bioisosteres allows for potential interactions with various biological targets. The addition of a carboxylic acid moiety at the 5-position can enhance the molecule's pharmacokinetic properties and provide an additional point for interaction with biological targets. This guide will walk you through the critical steps of evaluating the antimicrobial potential of newly synthesized this compound derivatives.
Diagram: High-Level Workflow for Antimicrobial Validation
Caption: A high-level overview of the experimental workflow for validating the antimicrobial activity of novel compounds.
Methodologies for Antimicrobial Susceptibility Testing
The cornerstone of validating any new antimicrobial agent is the accurate and reproducible determination of its inhibitory activity against a panel of clinically relevant microorganisms. Adherence to standardized protocols is paramount for ensuring the comparability of data across different studies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[1][4][5]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Experimental Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound derivatives in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
The final volume in each well should be 100 µL.
-
Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
A known antibiotic (e.g., Ciprofloxacin, Gentamicin) should be included as a positive control.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Causality Behind Experimental Choices:
-
0.5 McFarland Standard: This standardization ensures a consistent and reproducible bacterial load, which is critical for the accuracy of the MIC value.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of certain antibiotics. Using CAMHB ensures consistency and comparability of results.
-
Incubation Time and Temperature: These parameters are standardized to ensure optimal and reproducible bacterial growth.
Disk Diffusion Assay
The disk diffusion assay is a qualitative or semi-quantitative method that provides a preliminary assessment of the antimicrobial activity of a compound.[2][5]
Experimental Protocol:
-
Preparation of Agar Plates:
-
Use Mueller-Hinton Agar (MHA) plates with a depth of 4 mm. The agar surface should be dry before inoculation.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland) and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the this compound derivative.
-
Aseptically place the disks on the inoculated agar surface, ensuring firm contact.
-
Include a blank disk (solvent control) and a disk with a standard antibiotic.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Diagram: Disk Diffusion Assay Workflow
Caption: Step-by-step workflow of the disk diffusion assay for antimicrobial susceptibility testing.
Comparative Analysis of Antimicrobial Activity
A crucial aspect of this guide is the objective comparison of the synthesized this compound derivatives with existing antimicrobial agents. The following table presents a hypothetical but representative dataset to illustrate how such a comparison can be structured.
| Compound/Drug | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. MRSA (Clinical Isolate) | Inhibition Zone (mm) vs. P. aeruginosa (ATCC 27853) |
| Derivative A | 8 | 16 | 16 | 14 |
| Derivative B | 4 | 8 | 8 | 18 |
| Ciprofloxacin | 0.5 | 0.015 | 32 | 30 |
| Vancomycin | 1 | >128 | 1 | Not Applicable |
Interpretation of Results:
In this hypothetical scenario, Derivative B shows better activity than Derivative A against all tested strains. While both derivatives are less potent than ciprofloxacin against susceptible strains, Derivative B demonstrates promising activity against a ciprofloxacin-resistant MRSA strain, highlighting its potential for further development.
Assessing Selectivity: The Importance of Cytotoxicity Testing
An ideal antimicrobial agent should exhibit high toxicity towards pathogens while having minimal effects on host cells. Therefore, evaluating the cytotoxicity of the this compound derivatives against mammalian cell lines is a critical step. The MTT and XTT assays are commonly used colorimetric methods for this purpose.[6][7]
MTT Cytotoxicity Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Experimental Protocol:
-
Cell Seeding:
-
Seed mammalian cells (e.g., HEK293, a normal human embryonic kidney cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivatives for 24-48 hours.
-
Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to a purple formazan precipitate.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculating the Selectivity Index (SI):
The selectivity index is a crucial parameter that compares the cytotoxicity of a compound to its antimicrobial activity.
SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)
A higher SI value indicates greater selectivity of the compound for bacteria over mammalian cells, which is a desirable characteristic for a potential drug candidate.
Delving Deeper: Investigating the Mechanism of Action
Understanding how a novel antimicrobial agent works is essential for its rational development. Thiazole-based compounds have been reported to exert their antimicrobial effects through various mechanisms, including:
-
Inhibition of DNA Gyrase: This enzyme is crucial for bacterial DNA replication and is a validated target for antibiotics like fluoroquinolones.[8]
-
Disruption of Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Inhibition of Protein Synthesis: Targeting the bacterial ribosome is another common mechanism of action for antibiotics.
-
Inhibition of Metabolic Pathways: Some compounds act as antimetabolites, inhibiting essential metabolic pathways in bacteria.[3]
Further experimental studies, such as enzyme inhibition assays or macromolecular synthesis assays, can be employed to elucidate the specific mechanism of action of the this compound derivatives.
Conclusion
This guide has provided a comprehensive overview of the methodologies required to validate the antimicrobial activity of this compound derivatives. By following standardized protocols for susceptibility testing, assessing cytotoxicity to determine selectivity, and investigating the mechanism of action, researchers can systematically evaluate the potential of these compounds as novel antimicrobial agents. The comparative data generated through these studies is essential for identifying promising lead candidates for further preclinical and clinical development in the ongoing fight against infectious diseases.
References
-
CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Clinical and Laboratory Standards Institute, 950 West Valley Road, Suite 2500, Wayne, Pennsylvania 19087 USA, 2018. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0, 2023. [Link]
-
Gornitzka, H. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Molecules. 2020, 25(20), 4630. [Link]
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. A novel synthesis of bis-thiazolopyridines as promising antimicrobial agents. Archiv der Pharmazie. 2012, 345(11), 894-899. [Link]
-
Kim, C., et al. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. International Journal of Molecular Sciences. 2021, 22(16), 8871. [Link]
-
National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
Humphries, R. M., et al. CLSI-EUCAST Recommendations for Disk Diffusion Testing. Clinical and Laboratory Standards Institute. 2019. [Link]
-
Gautam, P., et al. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemistry. 2022. [Link]
-
Lozynskyi, A. V., et al. Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Biopolymers and Cell. 2021, 37(2), 153-164. [Link]
-
Singh, P., et al. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances. 2021, 11(5), 2993-3006. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Kumar, A., et al. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. 2023, 28(14), 5394. [Link]
-
Musiol, R. The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules. 2022, 27(22), 8042. [Link]
-
Mantu, D., et al. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. 2020, 25(21), 5174. [Link]
-
El-Sayed, W. M., et al. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules. 2024, 29(22), 5001. [Link]
-
Di Capua, A., et al. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. 2020, 63(17), 8949-8987. [Link]
Sources
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. CLSI-EUCAST Recommendations for Disk Diffusion Testing | News | CLSI [clsi.org]
- 3. jchemrev.com [jchemrev.com]
- 4. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 5. Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of Thiazolo[5,4-b]pyridine-5-carboxylic Acid Based Kinase Inhibitors
The relentless pursuit of targeted therapies has positioned kinase inhibitors at the forefront of modern drug discovery, particularly in oncology. Protein kinases, as crucial regulators of cellular signaling, present a wealth of therapeutic targets. However, the high degree of structural conservation within the ATP-binding site across the kinome poses a significant challenge: achieving inhibitor selectivity. This guide provides an in-depth, technical comparison of Thiazolo[5,4-b]pyridine-5-carboxylic acid-based kinase inhibitors, focusing on the experimental methodologies crucial for rigorously defining their selectivity profiles.
The Thiazolo[5,4-b]pyridine scaffold has emerged as a 'privileged' structure in medicinal chemistry. Its unique heterocyclic arrangement allows for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity against a range of kinase targets. Derivatives of this scaffold have shown promise in targeting key kinases implicated in various pathologies, including c-KIT, Phosphoinositide 3-kinases (PI3Ks), and Epidermal Growth Factor Receptor (EGFR).[1][2][3] This guide will delve into the critical assays and data interpretation required to validate the selectivity of these promising compounds, providing researchers with the tools to advance their drug development programs.
The Imperative of Selectivity in Kinase Inhibition
Kinase inhibitors are designed to modulate the activity of specific kinases driving disease progression. However, off-target inhibition can lead to unforeseen side effects and toxicity, derailing an otherwise promising therapeutic candidate.[4] Therefore, a comprehensive understanding of a compound's selectivity across the human kinome is not just advantageous, but essential. This process of "kinome profiling" allows for the early identification of potential liabilities and provides a clearer picture of the compound's mechanism of action.
Key Kinase Targets and the Thiazolo[5,4-b]pyridine Scaffold
The versatility of the Thiazolo[5,4-b]pyridine core allows it to be adapted to target a variety of kinases, depending on the specific functional groups appended to the scaffold.[1]
-
c-KIT: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST). Thiazolo[5,4-b]pyridine derivatives have been developed to overcome resistance to established c-KIT inhibitors like imatinib.[1]
-
PI3K (Phosphoinositide 3-kinase): A family of lipid kinases central to cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancer. Specific isoforms of PI3K (α, β, γ, δ) have distinct roles, making isoform-selectivity a key goal.[2]
-
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase whose dysregulation is a hallmark of several cancers, including non-small cell lung cancer.[3][5]
-
Multi-Target Inhibition: The deregulation of multiple kinases is common in complex diseases like neurodegenerative disorders. The Thiazolo[5,4-b]pyridine scaffold is also being explored for the development of multi-target-directed ligands (MTDLs) that can modulate the activity of several disease-relevant kinases simultaneously.[6]
The following diagram illustrates the influence of substitution patterns on the Thiazolo[5,4-b]pyridine scaffold's kinase targets.
Caption: Influence of scaffold modifications on kinase target selectivity.
Methodologies for Assessing Kinase Inhibitor Selectivity
A multi-faceted approach, combining both biochemical and cell-based assays, is crucial for a thorough assessment of selectivity.
Biochemical Assays: The Gold Standard for In Vitro Profiling
Biochemical assays measure the direct interaction of an inhibitor with a purified, recombinant kinase. Radiometric assays are often considered the "gold standard" due to their high sensitivity and direct measurement of substrate phosphorylation.[7][8]
Experimental Protocol: Radiometric [³³P]-ATP Filter Binding Assay
This protocol provides a robust method for determining the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide or protein
-
Kinase reaction buffer (specific to the kinase)
-
[³³P]-ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
This compound based inhibitor (and other comparators)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold dilutions.
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific substrate, and the diluted inhibitor.
-
Kinase Addition: Add the purified kinase to each well to initiate the reaction.
-
Initiation of Phosphorylation: Add a mixture of [³³P]-ATP and non-radiolabeled ATP to each well. The concentration of ATP should ideally be at or near the Km for each kinase to ensure that the measured IC50 value approximates the Ki (inhibitor constant).[8]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), allowing for substrate phosphorylation.
-
Reaction Quenching: Stop the reaction by adding a solution like phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [³³P]-ATP will be washed away.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove any non-specifically bound radioactivity.
-
Detection: After drying the plate, add a scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition versus the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are essential, they do not fully recapitulate the cellular environment. Cell-based assays are critical for confirming that an inhibitor can engage its target within a living cell. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.
Experimental Protocol: NanoBRET™ Target Engagement Assay
This assay measures the binding of an inhibitor to a specific kinase in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the kinase of interest fused to NanoLuc® luciferase
-
NanoBRET™ tracer (a fluorescently labeled ligand that binds to the kinase)
-
Opti-MEM® I Reduced Serum Medium
-
This compound based inhibitor
-
White, 96-well assay plates
-
Luminometer capable of measuring luminescence and fluorescence
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the plasmid encoding the NanoLuc®-kinase fusion protein.
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test inhibitor to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the inhibitor and tracer to reach binding equilibrium.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. This will generate a luminescent signal from the NanoLuc® luciferase.
-
Measurement: Measure both the donor (NanoLuc®) emission and the acceptor (tracer) emission using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the NanoBRET™ ratio indicates displacement of the tracer by the inhibitor. Plot the NanoBRET™ ratio against the inhibitor concentration to determine the IC50 value.
The following diagram illustrates a comprehensive workflow for assessing kinase inhibitor selectivity.
Caption: A comprehensive workflow for kinase inhibitor selectivity profiling.
Comparative Data Analysis
To provide a clear comparison, the following table summarizes the inhibitory activity of a representative this compound derivative against its primary target and a selection of off-target kinases, benchmarked against a known inhibitor.
| Kinase Target | Thiazolo[5,4-b]pyridine Derivative (IC50, nM) | Imatinib (IC50, nM) |
| c-KIT (WT) | 10 | 100 |
| c-KIT (V560G/D816V) | 4,770[1] | >38,000[1] |
| PDGFRα | 50 | 50 |
| ABL | 200 | 25 |
| SRC | >10,000 | 150 |
| PI3Kα | >10,000 | >10,000 |
| EGFR | >10,000 | >10,000 |
Note: Data for the Thiazolo[5,4-b]pyridine derivative is a composite of published data and representative values for illustrative purposes.
This data illustrates that while the Thiazolo[5,4-b]pyridine derivative shows potent inhibition of wild-type c-KIT, its key advantage lies in its activity against the imatinib-resistant V560G/D816V mutant.[1] The high IC50 values against other kinases like SRC, PI3Kα, and EGFR suggest a favorable selectivity profile.
For PI3K inhibitors, isoform selectivity is paramount. The table below compares a potent Thiazolo[5,4-b]pyridine-based PI3K inhibitor to a pan-PI3K inhibitor.
| PI3K Isoform | Thiazolo[5,4-b]pyridine Derivative 19a (IC50, nM)[2] | Pan-PI3K Inhibitor (IC50, nM) |
| PI3Kα | 3.6 | 5 |
| PI3Kβ | ~36 | 7 |
| PI3Kγ | <10 (nanomolar) | 6 |
| PI3Kδ | <10 (nanomolar) | 4 |
Compound 19a demonstrates potent inhibition of PI3Kα, γ, and δ, with approximately 10-fold selectivity over PI3Kβ.[2] This highlights the ability to engineer isoform selectivity into the Thiazolo[5,4-b]pyridine scaffold.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile platform for the development of potent and selective kinase inhibitors. A rigorous assessment of selectivity, employing a combination of biochemical and cell-based assays, is fundamental to the successful progression of these compounds through the drug discovery pipeline. As our understanding of the kinome and its role in disease continues to expand, so too will the opportunities for developing novel, highly targeted therapies based on this promising chemical scaffold. Future efforts will likely focus on the development of inhibitors with even greater selectivity, as well as multi-targeted agents designed to address the complexity of diseases driven by multiple aberrant signaling pathways.
References
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC.[Link]
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI.[Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry.[Link]
-
Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. MDPI.[Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.[Link]
-
Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. ResearchGate.[Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.[Link]
-
Kinase Selectivity Panels. Reaction Biology.[Link]
-
Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis. PubMed.[Link]
-
Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. ScienceOpen.[Link]
-
Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. OUCI.[Link]
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting … [ouci.dntb.gov.ua]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scienceopen.com [scienceopen.com]
- 6. mdpi.com [mdpi.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Thiazolo[5,4-b]pyridine-5-carboxylic acid
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of novel chemical compounds are paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Thiazolo[5,4-b]pyridine-5-carboxylic acid (CAS 1304788-06-4).
A critical challenge with this compound is the absence of a complete, publicly available Safety Data Sheet (SDS) and thorough toxicological studies.[1][2] This necessitates a conservative approach, grounding our procedures in the known hazards of analogous chemical structures—namely pyridine derivatives and carboxylic acids—and strict adherence to regulatory standards. The core principle of this guide is to treat this compound as a hazardous waste to ensure maximum safety.
Hazard Assessment & The Principle of Assumed Risk
Given the data gap, a risk assessment must be extrapolated from related compounds. Structurally, this molecule is a heterocyclic pyridine derivative and a carboxylic acid.
-
Pyridine Derivatives: These compounds are often flammable, harmful if swallowed, and can cause skin, eye, and respiratory irritation.[3][4] Waste pyridine is explicitly classified as a hazardous waste by the Environmental Protection Agency (EPA).[5][6]
-
Carboxylic Acids: Depending on their structure, carboxylic acids can range from mild to strong irritants. Anhydrous forms of some carboxylic acids can be powerful dehydrating agents and cause serious skin burns.[7][8]
-
Thiazolopyridine Analogs: Safety data for similar structures consistently list skin irritation, serious eye irritation, and potential respiratory irritation as primary hazards.[9][10]
Therefore, we must assume this compound presents the following potential hazards:
-
Acute Oral Toxicity
-
Skin Irritation/Corrosion
-
Serious Eye Damage/Irritation
-
Respiratory Tract Irritation
-
Unknown Chronic or Carcinogenic Effects[1]
This assessment mandates handling within a certified chemical fume hood and utilizing appropriate Personal Protective Equipment (PPE) at all times.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling or preparing waste, ensure the following PPE is worn. The rationale is to create a complete barrier against potential exposure, in line with Occupational Safety and Health Administration (OSHA) requirements.[8][11]
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory. Standard safety glasses are insufficient.[1][2] This combination protects against splashes and potential aerosolized dust.
-
Hand Protection: Wear chemical-resistant gloves. Butyl rubber is an excellent choice for pyridine-based compounds.[12] Always inspect gloves for integrity before use and use proper removal techniques to avoid contaminating your skin.[1]
-
Body Protection: A fully-buttoned, flame-retardant lab coat must be worn.[4] For larger quantities or spill cleanup, a chemical-resistant apron is also recommended.
-
Respiratory Protection: All handling of this compound, including waste consolidation, must occur within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[13] For spill situations outside a hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates may be necessary.[1][3]
Waste Segregation and Container Management
Proper containment is a cornerstone of safe disposal and is regulated by the EPA's Resource Conservation and Recovery Act (RCRA).[14][15] Incompatible wastes must never be mixed.
-
Waste Stream: Dedicate a specific waste stream solely for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads).
-
Incompatibilities: Do not mix this waste with strong oxidizing agents, strong acids (especially nitric acid), or bases.[13] Such mixing could lead to vigorous, exothermic, and potentially dangerous reactions.
All quantitative data and requirements for waste containers are summarized in the table below.
| Attribute | Specification | Rationale & Authority |
| Container Material | High-Density Polyethylene (HDPE) or glass bottle. | Must be chemically compatible with the waste. Avoid metal containers for acids.[15][16] |
| Lid/Closure | Screw-top cap with a tight seal (e.g., Poly-Seal cone liner). | Prevents leakage and vapor escape. Containers must be kept closed except when adding waste.[16] |
| Condition | Clean, dry, and free from damage or deterioration. | Ensures the integrity of the containment.[14] |
| Primary Labeling | Must include: "HAZARDOUS WASTE" , full chemical name: "this compound" , and a clear hazard warning (e.g., "Irritant," "Toxic"). | Required by the EPA to clearly identify contents and associated dangers.[17] |
| Accumulation Start Date | Date when the first drop of waste is added to the container. | Critical for tracking storage time limits in Central Accumulation Areas (not typically applied in Satellite Accumulation Areas).[17] |
Step-by-Step Disposal Protocol
This protocol details the process from the point of generation to handoff for final disposal. The ultimate destruction of this chemical waste must be performed by a licensed professional disposal company, typically via high-temperature incineration.[1][5]
Experimental Protocol: Waste Accumulation and Storage
-
Waste Generation: All procedures that generate this compound waste (solid or in solution) must be conducted inside a chemical fume hood.
-
Primary Containment: Collect the waste in a designated, compatible container as specified in the table above. For solid waste, ensure it is double-bagged if the primary container is a bottle.
-
Labeling: Immediately affix a properly filled-out hazardous waste label to the container.
-
Satellite Accumulation Area (SAA) Storage:
-
Store the sealed waste container in a designated SAA. An SAA must be at or near the point of waste generation and under the control of laboratory personnel.[16][17]
-
The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
Ensure the SAA is away from drains and incompatible chemicals.[18]
-
-
Request for Pickup: Once the waste container is full (do not overfill; leave at least 10% headspace) or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department or designated waste vendor to arrange for pickup and final disposal.[13]
Disposal Workflow & Decision Logic
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound, ensuring a logical and compliant process from start to finish.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
Accidents require immediate and correct action. All personnel must be familiar with these procedures.
-
Small Spill (Solid or Liquid inside a fume hood):
-
Alert personnel in the immediate area.
-
Ensure the fume hood sash is lowered.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).[13] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
In all cases of spills or exposure, notify your supervisor and institutional EHS department as soon as it is safe to do so.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]
-
Managing Hazardous Chemical Waste in the Lab. American Chemical Society.[Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.[Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).[Link]
-
Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI).[Link]
-
Thiazolo(5,4-b)pyridine | C6H4N2S. PubChem, National Institutes of Health (NIH).[Link]
-
Waste Disposal Procedures - Pyridine. Washington State University.[Link]
-
Safety Data Sheet - Thiazolo[5,4-b]pyridin-2(1H)-one. Angene Chemical.[Link]
-
This compound | CAS 1304788-06-4. Chemical-Suppliers.com.[Link]
-
Acetic and Formic Acids in Workplace Atmospheres. Occupational Safety and Health Administration (OSHA).[Link]
-
5-Methyl-4,5,6,7-tetrahydro[1][17]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. PubChem, National Institutes of Health (NIH).[Link]
-
Material Safety Data Sheet. Cole-Parmer.[Link]
-
40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). Electronic Code of Federal Regulations (eCFR).[Link]
-
Acid and Caustic Solutions. Occupational Safety and Health Administration (OSHA).[Link]
-
The OSHA Chemical Storage Requirements. Capital Resin Corporation.[Link]
-
Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia.[Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. danielshealth.com [danielshealth.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 18. aksci.com [aksci.com]
Personal protective equipment for handling Thiazolo[5,4-b]pyridine-5-carboxylic acid
Comprehensive Safety Protocol: Handling Thiazolo[5,4-b]pyridine-5-carboxylic Acid
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, logic-driven framework for handling this compound. The protocols herein are designed to be self-validating, grounded in the fundamental principles of chemical hazard mitigation.
Hazard Profile: An Evidence-Based Assessment
This compound is a heterocyclic compound. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, we can infer its potential hazards by examining its structural motifs: a pyridine ring, a thiazole ring, and a carboxylic acid group.
-
Pyridine Derivatives: These compounds can be harmful if inhaled, absorbed through the skin, or swallowed. They are often associated with skin, eye, and respiratory tract irritation.
-
Carboxylic Acids: Can cause irritation or burns upon contact with skin and eyes.[1][2]
-
Thiazole Derivatives: Similar heterocyclic compounds are classified as irritants, potentially causing skin, eye, and respiratory irritation.[3][4]
Based on this analysis, we must handle this compound as, at a minimum, a compound that is harmful if swallowed or contacts skin, and a severe irritant to the eyes, skin, and respiratory system. [4]
The Core of Safety: Engineering and Administrative Controls
Before any Personal Protective Equipment (PPE) is selected, foundational safety measures must be in place. PPE is the last line of defense, not the first.
-
Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound in its solid (powder) form or in volatile solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood's function is to contain and exhaust dusts, mists, and vapors, providing the primary barrier between you and the chemical.[3][5] Handling the compound in a well-ventilated area is a mandatory precaution.[1][6][7]
-
Administrative Controls: Your Work Practices
-
Restricted Access: Clearly demarcate the area where this compound is being handled.
-
Hygiene: Never eat, drink, or smoke in the laboratory.[3][8] Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[1][5]
-
Minimize Exposure: Always work with the smallest quantity of the material necessary for the experiment.
-
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE is not a static choice but a dynamic one, dependent on the specific task being performed. The following table outlines the minimum required PPE for various common laboratory operations.
| Operation | Hazard Level | Required PPE Ensemble | Rationale |
| Pre-weighing / Aliquoting (Solid) | High (Inhalation/Dust) | Nitrile Gloves (Double), Lab Coat, Chemical Splash Goggles, Face Shield | The fine powder poses a significant inhalation risk and potential for facial contamination. A face shield provides a secondary barrier to protect the entire face.[1][5][9] |
| Dissolving / Solution Prep | Moderate (Splash) | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | The primary risk is accidental splashing of the liquid. Goggles provide a full seal around the eyes.[10][11] |
| Running Reaction / Synthesis | Moderate to High | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Protects against splashes and potential vessel failures. If the reaction is exothermic or pressurized, a face shield is mandatory.[9][11] |
| Post-Reaction Workup / Transfer | Moderate (Splash/Contact) | Nitrile Gloves, Lab Coat, Chemical Splash Goggles | Involves handling potentially concentrated solutions, requiring robust eye and skin protection. |
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Standard Operation: Chemical splash goggles are required for all "wet" chemistry involving this compound.[5][6] They form a seal around the eyes, offering superior protection from splashes compared to safety glasses.[10]
-
High-Hazard Operations: A face shield must be worn over chemical splash goggles when there is a significant risk of splashing, such as when handling larger volumes (>1L), working with reactions under pressure, or during spill cleanup.[1][9][11]
Skin and Body Protection
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.[7][11] This protects your skin and personal clothing from contamination.
-
Clothing: Long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting.[10][11] This ensures no skin is exposed below the waist.
-
Gloves:
-
Material: Nitrile or neoprene gloves are recommended for incidental contact.[12] Always check the manufacturer's chemical resistance guide for the specific solvent being used.
-
Inspection: Gloves must be inspected for tears or holes before each use.[6]
-
Technique: Use proper glove removal techniques to avoid touching the outer, contaminated surface with your bare skin.[5] Dispose of contaminated gloves immediately in the appropriate hazardous waste stream.
-
Respiratory Protection
Engineering controls (i.e., the fume hood) are the primary method for respiratory protection. However, in specific situations, a respirator may be required:
-
Spill Cleanup: For a large spill outside of a fume hood.
-
Engineering Control Failure: If a fume hood is not available or malfunctioning.
In such cases, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[6][7] All respirator use requires prior medical evaluation, fit-testing, and training as per OSHA regulations.[9]
Procedural Guidance: Workflows for Safety
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection decision tree for handling this compound.
Step-by-Step Protocol for a Small Spill
-
Alert Personnel: Immediately alert others in the lab.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don PPE: At a minimum, don a lab coat, double nitrile gloves, and chemical splash goggles. A face shield is highly recommended.
-
Containment: If the spill is a liquid, surround the spill with an absorbent material (e.g., vermiculite or a chemical spill kit pillow) to prevent it from spreading. If it is a solid, gently cover it with a damp paper towel to prevent dust from becoming airborne.
-
Neutralization/Absorption: For acidic compounds, you can cautiously neutralize with a weak base like sodium bicarbonate before absorption. Absorb the contained spill with an inert material.
-
Cleanup: Carefully collect the absorbed material using spark-proof tools (e.g., plastic scoop) and place it into a labeled, sealed container for hazardous waste.[6][12]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials (gloves, absorbent, towels) as hazardous chemical waste according to your institution's guidelines.[12]
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2][6] Keep it away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: All waste, including empty containers and contaminated PPE, must be handled as hazardous waste.[3] Dispose of contents and containers to an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][12] Do not let the chemical enter drains.[6]
This comprehensive guide provides the necessary framework for the safe handling of this compound. By understanding the why behind each safety measure, you can cultivate a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Jubilant Ingrevia Limited. (2024, April 3).
- ChemicalBook. (2023, May 27). Chemical Safety Data Sheet MSDS / SDS - 2,3-Pyridinedicarboxylic acid.
- Bio-Strategy Pty Ltd. (n.d.).
- Spectrum Chemical. (2018, July 23).
- ECHEMI. (n.d.).
- National Center for Biotechnology Information. (n.d.). Thiazolo(5,4-b)pyridine. PubChem.
- J.T. Baker. (2011, August 29).
- Sigma-Aldrich. (2025, October 7).
- Sigma-Aldrich. (2025, November 6).
- Chemical-Suppliers.com. (n.d.). This compound | CAS 1304788-06-4.
- CymitQuimica. (n.d.). This compound.
- Boc Sciences. (n.d.). MSDS of 4,5,6,7-Tetrahydro-thiazolo[5,4-C]pyridine-2-carboxylic acid ethyl ester hydrochloride.
-
CymitQuimica. (2024, December 19). Safety Data Sheet - 4H,5H,6H,7H-[1][12]Thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[1][12]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. PubChem.
- University of Colorado Boulder. (n.d.). Chemical Safety PPE | Environmental Health & Safety.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - L(-)-Thiazolidine-4-carboxylic acid.
- BLDpharm. (n.d.). 1304788-06-4|this compound.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- Al-Abdullah, N. S., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia, 66(4), 225-231.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.cn [capotchem.cn]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. bio.vu.nl [bio.vu.nl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
